molecular formula C6H12ClN3 B1452508 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride CAS No. 1333975-87-3

4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B1452508
CAS No.: 1333975-87-3
M. Wt: 161.63 g/mol
InChI Key: HMUNAADVAIPDPM-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride ( 1333975-87-3) is a high-purity chemical compound with the molecular formula C6H12ClN3 and a molecular weight of 161.63 g/mol . This organic small molecule features an imidazole ring, a five-membered heterocyclic moiety that is a fundamental building block in medicinal chemistry and biochemistry . The imidazole scaffold is a core structure in many natural products, such as the amino acid histidine and the neurotransmitter histamine, and is present in a wide range of therapeutic agents . This specific amine-substituted imidazole derivative serves as a valuable synthon and building block in organic synthesis and drug discovery research. It can be utilized in the development of novel compounds for various biological investigations. Researchers employ this and similar imidazole-based compounds in life science research, often exploring their potential as ligands or precursors for pharmaceuticals . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Safety and Handling: This product is intended for use by qualified researchers and laboratory professionals only. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations before use. Storage: For optimal stability, this product should be stored according to the recommended conditions provided with the certificate of analysis.

Properties

IUPAC Name

5-ethyl-3-methylimidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-3-5-6(7)9(2)4-8-5;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUNAADVAIPDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C=N1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-Ethyl-1-methyl-1H-imidazol-5-amine Hydrochloride

Executive Summary

4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride (CAS: 1333975-87-3) is a specialized heterocyclic building block primarily utilized in the synthesis of fused purine systems and imidazo-fused heterocycles. Unlike its 2-amino isomers, the 5-aminoimidazole core functions as a masked enamine, possessing unique nucleophilicity that makes it a critical intermediate for constructing caffeine analogs, xanthine derivatives, and novel anticancer agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic reactivity, and handling protocols, designed for medicinal chemists and process engineers.

Physicochemical Profile

The hydrochloride salt form is the thermodynamically stable entity; the free base is prone to rapid oxidative darkening and polymerization upon exposure to air.

PropertySpecificationNotes
IUPAC Name 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride
CAS Number 1333975-87-3
Molecular Formula C₆H₁₁N₃[1][2] · HCl
Molecular Weight 161.63 g/mol (Free base: 125.17 g/mol )
Appearance Off-white to pale beige crystalline powderDarkens upon moisture absorption
Solubility High: Water, Methanol, DMSOLow: Dichloromethane, Ethyl Acetate, HexaneHygroscopic; handle in low humidity
pKa (Calc.) ~5.5 - 6.0 (Imidazole ring N3)~2.5 (5-Amino group)The 5-amino group is weakly basic due to conjugation with the electron-deficient imidazole ring.
Melting Point >180 °C (Decomposition)Exact MP varies by crystal habit/solvate
Storage -20°C or +4°C; Desiccated; Inert AtmosphereCritical: Protect from light and moisture

Structural Characterization

Proton NMR Spectroscopy (¹H NMR)

Solvent: DMSO-d₆ (400 MHz)

The spectrum is characterized by the distinct ethyl group pattern and the deshielded C2-proton of the imidazole ring.

  • δ 8.80 ppm (s, 1H): C2-H Imidazole ring proton. Highly deshielded due to the adjacent cationic nitrogen (N1/N3) in the salt form.

  • δ 5.50 - 7.00 ppm (br s, 3H): -NH₂ and HCl protons. Broad signal due to rapid exchange; chemical shift varies with concentration and water content.

  • δ 3.65 ppm (s, 3H): N-Methyl group (N-CH₃).

  • δ 2.55 ppm (q, J=7.5 Hz, 2H): Methylene of the ethyl group (-CH₂-CH₃).

  • δ 1.15 ppm (t, J=7.5 Hz, 3H): Methyl of the ethyl group (-CH₂-CH₃).

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: m/z 126.1

  • Fragmentation Pattern: Loss of the ethyl group (M-29) or methyl group is common in high-energy collision-induced dissociation (CID).

Synthetic Utility & Reactivity

The primary value of this compound lies in its ability to act as a 1,2-binucleophile (using the 5-amino group and the ring N1/N3) to form bicyclic systems.

Pathway: Synthesis of Purine Scaffolds

The most common application is the reaction with isocyanates or isothiocyanates to form ureas, which then cyclize under basic conditions to form purine-2,6-diones (analogs of theophylline/caffeine).

G Start 4-ethyl-1-methyl-5-nitroimidazole Amine 4-ethyl-1-methyl-1H-imidazol-5-amine (HCl Salt) Start->Amine H2, Pd/C HCl/MeOH Urea Intermediate Urea (R-NH-CO-NH-Im) Amine->Urea R-NCO (Isocyanate) Purine 7-methyl-8-ethyl-purine derivative Urea->Purine Base (OH-) Cyclization

Figure 1: Synthetic workflow from nitro-precursor to fused purine systems.

Reactivity Profile
  • Nucleophilicity: The 5-amino group is less nucleophilic than a standard aniline. Reactions typically require a base (e.g., Triethylamine, Pyridine) to liberate the free base in situ.

  • Electrophilic Attack: The C2 position is susceptible to H/D exchange but generally resistant to electrophilic aromatic substitution unless the ring is activated.

  • Cyclization: Reaction with orthoesters (e.g., triethyl orthoformate) yields imidazo[1,5-a] derivatives or purines depending on the co-reactants.

Experimental Protocols

Protocol A: Analytical HPLC Method

Use this method to determine purity and monitor stability.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide/Amine absorption) and 254 nm (Aromatic).

  • Retention Time: Expect early elution (approx. 2-4 min) due to high polarity.

Protocol B: Functional Derivatization (Urea Formation)

Validates the reactivity of the amine group.

  • Dissolution: Suspend 1.0 eq of 4-ethyl-1-methyl-1H-imidazol-5-amine HCl in dry Dichloromethane (DCM).

  • Neutralization: Add 2.5 eq of Triethylamine (TEA) at 0°C. The mixture should become clear as the free base is liberated.

  • Addition: Dropwise add 1.1 eq of Phenyl Isocyanate.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Workup: Wash with water. The urea product often precipitates or can be isolated by evaporation.

  • Result: Formation of 1-(4-ethyl-1-methyl-1H-imidazol-5-yl)-3-phenylurea.

Handling & Safety (SHE)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly or in a glovebox.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and strong bases (causes rapid degradation of the free base).

References

  • Synthesis of 5-aminoimidazoles via Nitro-reduction

    • Source: "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applic
    • Context: Describes the reduction of 5-nitroimidazoles (using H2/Pd or Fe/HCl)
  • Reactivity of 5-Aminoimidazoles

    • Source: "Preparation, structure and addition reactions of 4- and 5-aminoimidazoles." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Details the reaction of 5-aminoimidazoles with isocyanates and the stability of the hydrochloride salts.
  • General Properties of Imidazole Hydrochloride Salts

    • Source: Sigma-Aldrich Product Data for Analogous Compounds (4-methyl-1H-imidazol-5-amine HCl).
    • Context: Provides baseline safety (H315/H319)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Amino-1-Methyl-4-Ethylimidazole Hydrochloride and its Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide focuses on the chemical space surrounding 5-amino-1-methyl-4-ethylimidazole hydrochloride, a specific derivative for which a unique CAS number is not readily identifiable in public databases, suggesting its status as a novel or sparsely documented compound. This document serves as a comprehensive resource for researchers, providing an in-depth exploration of the synthesis, characterization, and potential biological evaluation of this compound and its close analogs. By synthesizing information from established literature on related structures, this guide offers a predictive framework and practical methodologies for scientists venturing into the synthesis and investigation of novel 5-aminoimidazole derivatives.

Introduction: The Significance of the 5-Aminoimidazole Scaffold

The 5-aminoimidazole moiety is a critical pharmacophore, recognized for its role as a precursor in the de novo biosynthesis of purines.[3][4] This intrinsic biocompatibility has made its derivatives attractive candidates for drug discovery, with applications spanning anticancer, antimicrobial, and antifungal agents.[5][6][7] The substitution pattern on the imidazole ring, particularly at the N-1, C-4, and C-5 positions, dictates the molecule's steric and electronic properties, thereby influencing its biological activity. The target compound, 5-amino-1-methyl-4-ethylimidazole, combines a small alkyl group at N-1 (methyl) and C-4 (ethyl), which is anticipated to modulate its lipophilicity and interaction with biological targets.

CAS Number and Identification of Related Analogs

A definitive CAS (Chemical Abstracts Service) number for 5-amino-1-methyl-4-ethylimidazole hydrochloride could not be located, indicating its novelty. However, several structurally related compounds are well-documented, providing a basis for predicting the properties and reactivity of the target molecule.

Compound NameCAS NumberMolecular Formula
5-Amino-1-methylimidazole66787-75-5C4H7N3
5-Amino-1,4-dimethylimidazole Hydrochloride1427475-33-9C5H10ClN3
5-Amino-1-methyl-1H-imidazole-4-carboxamide21343-04-4C5H8N4O
5-Aminoimidazole-4-carboxamide hydrochloride72-40-2C4H7ClN4O

This table summarizes the CAS numbers and molecular formulas of closely related and more extensively studied 5-aminoimidazole derivatives.

Synthetic Strategies for 5-Amino-1-Alkyl-4-Alkylimidazoles

The synthesis of substituted 5-aminoimidazoles often involves the construction of the imidazole ring from acyclic precursors. Based on established synthetic routes for similar compounds, a plausible pathway for the synthesis of 5-amino-1-methyl-4-ethylimidazole can be proposed.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target compound is outlined below. The synthesis hinges on the formation of the imidazole ring from a suitable aminonitrile precursor.

G Target 5-Amino-1-methyl-4-ethylimidazole Precursor1 Cyclization Precursor (α-aminonitrile derivative) Target->Precursor1 Imidazole Ring Formation Precursor2 Ethyl α-aminopropionitrile Precursor1->Precursor2 Formamidine Formamidine Precursor1->Formamidine Propionaldehyde Propionaldehyde Precursor2->Propionaldehyde Cyanide Cyanide Source (e.g., KCN) Precursor2->Cyanide Ammonia Ammonia Precursor2->Ammonia Strecker Synthesis Precursor3 Formamidine acetate Methylamine Methylamine Formamidine->Methylamine

Caption: Retrosynthetic analysis for 5-amino-1-methyl-4-ethylimidazole.

Step-by-Step Synthetic Protocol

This proposed synthesis is based on well-established reactions for creating substituted imidazoles.

Step 1: Synthesis of 2-aminobutanenitrile

  • To a cooled solution of propionaldehyde in aqueous ammonia, add a solution of potassium cyanide.

  • Stir the reaction mixture at room temperature, allowing the Strecker synthesis to proceed.

  • Extract the resulting 2-aminobutanenitrile with an organic solvent and purify by distillation.

Step 2: Formation of the Imidazole Ring

  • React 2-aminobutanenitrile with a formylating agent, such as ethyl formimidate, which can be prepared from formamidine and an alcohol.

  • The resulting N-substituted formimidate is then treated with a base (e.g., DBU) to induce cyclization to the 5-amino-4-ethylimidazole.[3]

Step 3: N-Methylation

  • The 5-amino-4-ethylimidazole can be selectively N-methylated at the 1-position using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 5-amino-1-methyl-4-ethylimidazole in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, to precipitate the hydrochloride salt.

  • Collect the salt by filtration and dry under vacuum.

Physicochemical and Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Expected Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Likely soluble in water and polar organic solvents.

  • Melting Point: Expected to be a sharp melting point, characteristic of a crystalline salt.

Spectroscopic Analysis

The following spectroscopic techniques are essential for structural elucidation.[5][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy [3][10]

  • ¹H NMR:

    • A singlet for the C2-H of the imidazole ring.

    • A singlet for the N-methyl protons.

    • A quartet and a triplet for the ethyl group at C4.

    • A broad singlet for the amino protons, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Distinct signals for the imidazole ring carbons (C2, C4, C5).

    • Signals for the N-methyl and the ethyl group carbons.

Infrared (IR) Spectroscopy [5][9]

  • N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

  • C-H stretching for the alkyl groups and the imidazole ring.

  • C=N and C=C stretching vibrations characteristic of the imidazole ring (around 1500-1650 cm⁻¹).

Mass Spectrometry (MS) [9]

  • The molecular ion peak corresponding to the free base will confirm the molecular weight.

  • Fragmentation patterns can provide further structural information.

G Synthesis Synthesized Compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Biological Biological Screening Purity->Biological

Caption: Workflow for the characterization of a novel compound.

Potential Biological Applications and Screening Protocols

Given the known activities of related imidazole derivatives, 5-amino-1-methyl-4-ethylimidazole hydrochloride is a candidate for screening in several therapeutic areas.[11][12]

Anticancer Activity

Many imidazole-containing compounds exhibit anticancer properties.[2][8][13]

In Vitro Cytotoxicity Assay (MTT Assay) [14]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm to determine cell viability. The IC₅₀ value (concentration inhibiting 50% of cell growth) can then be calculated.

Antimicrobial Activity

The imidazole scaffold is present in many antifungal and antibacterial agents.[5][6][15]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [16][17][18]

  • Preparation: Prepare serial dilutions of the test compound in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Test Compound Anticancer Anticancer Screening Start->Anticancer Antimicrobial Antimicrobial Screening Start->Antimicrobial MTT MTT Cytotoxicity Assay Anticancer->MTT MIC MIC Determination Antimicrobial->MIC Apoptosis Apoptosis/Cell Cycle Analysis MTT->Apoptosis MBC MBC Determination MIC->MBC InVivo In Vivo Studies (Animal Models) Apoptosis->InVivo MBC->InVivo

Caption: Hierarchical workflow for biological screening.

Safety and Handling

Substituted imidazoles should be handled with care in a laboratory setting.[19][20][21][22]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[21]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[23]

Conclusion

While 5-amino-1-methyl-4-ethylimidazole hydrochloride is not a commercially available compound with a registered CAS number, its synthesis and evaluation are well within the grasp of modern synthetic and medicinal chemistry. This guide provides a comprehensive framework for researchers to approach this novel compound, from its rational synthesis and rigorous characterization to its potential biological screening. The methodologies and insights presented herein, drawn from the rich literature on related imidazole derivatives, should empower further research and development in this promising area of heterocyclic chemistry.

References

  • BenchChem. (2025).
  • Yahyazadeh, A., & Haghi, M. (n.d.).
  • Al-Watban, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.
  • Kumar, R., et al. (2019). In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. International Journal of Pharmacy and Biological Sciences.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-methylimidazole. PubChem.
  • Al-Abdullah, E. S., et al. (2024).
  • Özdemir, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI.
  • Kumar, R., et al. (2018). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
  • BenchChem. (2025).
  • Al-Watban, A. A., et al. (2024).
  • Fisher Scientific. (2010).
  • Multichem. (n.d.). IMIDAZOLE.
  • Gierczak, T., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI.
  • ChemicalBook. (2025). 5-AMINO-1-METHYLIMIDAZOLE.
  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
  • Patil, P., et al. (n.d.). MCRs reshaped into a switchable microwave-assisted protocol toward 5-aminoimidazoles and dihydrotriazines. PMC.
  • Parab, R. H., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
  • Elemental Microanalysis. (2024). IMIDAZOLE.
  • NEB. (2023).
  • García-García, E., et al. (2020).
  • chemsupply. (n.d.). Imidazole hydrochloride.
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  • Kavadias, G., et al. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry.
  • ResearchGate. (2025). Synthesis of new substituted 5-amino-1H-imidazole-4-carbonitriles.
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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N-aminoazoles. Part 2.
  • Routledge. (2025).
  • RSC Publishing. (n.d.). Synthesis of analogues of 5-aminoimidazole ribonucleotides.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of Biologically Active Heterocyclic Compounds.
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  • 1st Optimal. (2025).
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The 5-Aminoimidazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 5-Aminoimidazole Derivatives

Abstract

The 5-aminoimidazole ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, appearing in both endogenous purine biosynthesis intermediates and a wide array of pharmacologically active agents.[1][2][3] Its unique electronic properties and versatile substitution patterns have made it a fertile ground for the development of novel therapeutics.[4][5] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-aminoimidazole derivatives across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. We will delve into the synthetic strategies that grant access to this diverse chemical space, elucidate the key structural modifications that govern biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the 5-aminoimidazole core in their research endeavors.

The 5-Aminoimidazole Core: A Foundation for Diverse Biological Activity

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2][3] The 5-amino-substituted variant is particularly significant as it is a key intermediate in the de novo biosynthesis of purine nucleotides, in the form of 5-aminoimidazole ribonucleotide (AIR).[1][6] This inherent biological relevance has inspired medicinal chemists to explore its potential as a pharmacophore. The versatility of the 5-aminoimidazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4][5]

Key Physicochemical Properties and Synthetic Accessibility

The 5-aminoimidazole ring system possesses a unique combination of features that contribute to its utility in drug design:

  • Hydrogen Bonding Capacity: The amino group and the ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Aromaticity and π-Stacking: The aromatic nature of the imidazole ring allows for π-stacking interactions with aromatic residues in protein binding pockets.

  • Tunable Electronics: The electron-donating amino group influences the electron density of the ring, which can be further modulated by substituents at other positions.

Access to a diverse range of 5-aminoimidazole derivatives is crucial for robust SAR studies. Modern synthetic methodologies, particularly multicomponent reactions (MCRs), have revolutionized the synthesis of these compounds. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between a 2-aminoazole, an aldehyde, and an isocyanide, provides a rapid and efficient route to novel 5-aminoimidazole-fused ring systems.[7][8]

Structure-Activity Relationship in Oncology

5-Aminoimidazole derivatives have emerged as a promising class of anticancer agents, targeting a variety of mechanisms to inhibit tumor growth and proliferation.[9][10]

Kinase Inhibition: Targeting Aberrant Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[11] The 4-aminoimidazole scaffold has been identified as an effective hinge-binding motif for c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[11][12]

An optimization study of 4-aminoimidazole derivatives as Src family kinase (SFK) inhibitors revealed several key SAR insights. Starting from a micromolar inhibitor, a "mix and match" strategy was employed to enhance potency.[11]

  • Substitution at N-1: The nature of the substituent at the N-1 position of the imidazole ring is critical for activity. Bulky and hydrophobic groups are generally favored.

  • The 4-Amino Substituent: The group attached to the 4-amino position plays a crucial role in interacting with the solvent-exposed region of the kinase.

  • The 2-Position: Modifications at the 2-position of the imidazole ring can influence selectivity and potency.

This optimization led to compounds with nanomolar IC50 values against multiple SFKs and significant antiproliferative activity in neuroblastoma cell lines.[11]

Tubulin Polymerization Inhibition

The microtubule network is a key component of the cytoskeleton and is essential for cell division, making it an attractive target for anticancer drugs. Some 5-aminoimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] For instance, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates were synthesized and evaluated for their antiproliferative activity.[13]

A clear SAR emerged from this study:

  • N-1 Alkyl Chain Length: The length of the alkyl chain at the N-1 position was directly correlated with cytotoxic activity. Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) displayed the most potent activity, with an IC50 value of 0.737 µM against HeLa cells.[13] This suggests that a long, lipophilic chain enhances membrane permeability or hydrophobic interactions within the tubulin binding site.

Further investigation revealed that compound 5e induced early apoptosis, inhibited colony formation and cell migration, and disrupted microtubule formation.[13]

AMP-Activated Protein Kinase (AMPK) Activation

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable precursor of ZMP, an analog of AMP that allosterically activates AMP-activated protein kinase (AMPK).[14][15] AMPK is a central regulator of cellular energy homeostasis, and its activation can inhibit cell proliferation.[15] AICAR treatment has been shown to inhibit the proliferation of various cancer cell lines by inducing S-phase cell cycle arrest. This is accompanied by increased expression of p21, p27, and p53, and inhibition of the PI3K-Akt signaling pathway.[15]

The SAR for AICAR and its derivatives is closely tied to their ability to be metabolized to the active monophosphate form (ZMP). Modifications to the ribose moiety or the imidazole core can significantly impact this conversion and, consequently, the biological activity.[14]

Antimicrobial and Antiviral Applications

The 5-aminoimidazole scaffold is also a valuable template for the development of agents to combat infectious diseases.

Antifungal Activity

Derivatives of 5-aminoimidazole-4-carboxamidrazone have demonstrated potent antifungal activity, particularly against Candida species.[16][17] A study investigating the mechanism of action of these compounds against Candida albicans and Candida krusei revealed that they induce the production of reactive oxygen species (ROS), leading to fungal cell death.[17]

The SAR of these compounds is influenced by the nature of the aryl substituent on the carbohydrazonamide moiety.[17]

Antiviral Activity

The broad-spectrum antiviral activity of some 5-aminoimidazole derivatives has been reported.[3] For example, 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides have been identified as potent antiviral agents.[3] The antiviral potential of imidazole derivatives also extends to emerging threats like SARS-CoV-2. Computational studies have identified novel imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.[18][19]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key 5-aminoimidazole derivative and a representative biological assay.

Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (A Representative Anticancer Agent)

This protocol is adapted from the synthesis of similar 5-amino-1-N-substituted-imidazole-4-carboxylates.[13]

Materials:

  • Ethyl 5-amino-1H-imidazole-4-carboxylate

  • 1-Bromododecane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 5-amino-1H-imidazole-4-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromododecane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of a test compound on the polymerization of tubulin.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock in water)

  • Test compound (e.g., ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) dissolved in DMSO

  • Paclitaxel (positive control)

  • Nocodazole (negative control)

  • 96-well microplate reader with a 340 nm filter

Procedure:

  • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer.

  • In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control (paclitaxel), a negative control (nocodazole), and a vehicle control (DMSO).

  • Add the 2X tubulin solution to each well.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately place the plate in a microplate reader pre-warmed to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time to generate polymerization curves.

  • Calculate the IC50 value for the test compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Data Presentation

The following table summarizes the anticancer activity of selected 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives.[13]

CompoundN-1 SubstituentHeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)
5a n-Butyl> 50> 50
5b n-Hexyl25.3 ± 1.238.1 ± 2.5
5c n-Octyl10.7 ± 0.815.4 ± 1.1
5d n-Decyl3.2 ± 0.25.8 ± 0.4
5e n-Dodecyl0.737 ± 0.051.194 ± 0.02

Visualizations

General Synthetic Scheme for N-1 Substituted 5-Aminoimidazoles

G start Ethyl 5-amino-1H- imidazole-4-carboxylate product Ethyl 5-amino-1-N-substituted- imidazole-4-carboxylate start->product N-Alkylation reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: General synthetic route for N-1 alkylation of 5-aminoimidazole-4-carboxylates.

SAR Logic for Anticancer Activity of N-1 Alkyl Derivatives

G cluster_sar SAR of N-1 Alkyl Chain ChainLength Increase N-1 Alkyl Chain Length Lipophilicity Increased Lipophilicity ChainLength->Lipophilicity MembranePermeability Enhanced Membrane Permeability Lipophilicity->MembranePermeability HydrophobicInteraction Improved Hydrophobic Interactions with Target Lipophilicity->HydrophobicInteraction Activity Increased Anticancer Activity MembranePermeability->Activity HydrophobicInteraction->Activity

Caption: Relationship between N-1 alkyl chain length and anticancer activity.

Conclusion and Future Directions

The 5-aminoimidazole scaffold remains a highly attractive and versatile starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize potency and selectivity for various biological targets. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for developing innovative 5-aminoimidazole derivatives. Future research should focus on exploring novel substitutions, employing computational methods for rational design, and investigating the potential of these compounds in combination therapies. The development of more efficient and stereoselective synthetic methods will also be crucial for accessing a wider range of chemical diversity.

References

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry. [Link]

  • de la Fuente, J. A., et al. (2009).
  • Groziak, M. P., et al. (1991). Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. Proceedings of the National Academy of Sciences. [Link]

  • Mackenzie, G., et al. (1987). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Journal of the Chemical Society, Perkin Transactions 1.
  • Oliviero, G., et al. (2015). Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • Teixeira, C., et al. (2018). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. Molecules.
  • Srivastava, R. P., et al. (1986). Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides. Journal of Medicinal Chemistry. [Link]

  • Teixeira, C., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Journal of Fungi. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

  • Ghorab, M. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules.
  • Sgorbini, B., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules. [Link]

  • Aisa, H. A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. [Link]

  • Kumar, A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Materials Today Chemistry. [Link]

  • Singh, S., & Kumar, P. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • Rao, E., et al. (2005). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. Journal of Biological Chemistry. [Link]

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry. [Link]

  • Singh, S., & Kumar, P. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • Ghorab, M. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules. [Link]

  • Singh, S., & Kumar, P. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.
  • Adewale, O., et al. (2021). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Journal of Taibah University Medical Sciences. [Link]

  • Kumar, A., et al. (2025). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. [Link]

  • Sharma, A., & Singh, R. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

  • Elagawany, M., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Al-Warhi, T., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. [Link]

  • Asati, V., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]

  • Schenone, S., et al. (2016). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem. [Link]

  • Khan, I., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • Al-Sanea, M. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • Ayipo, Y. O., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules. [Link]

  • Mohana Priya, R., et al. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY. [Link]

  • Gackowski, M., et al. (2025). Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors. Journal of Computer-Aided Molecular Design. [Link]

Sources

Novel 5-Aminoimidazole Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and application of novel 5-aminoimidazole building blocks.

Synthetic Innovations and Therapeutic Applications

Executive Summary

The 5-aminoimidazole (5-AI) core represents a privileged scaffold in medicinal chemistry due to its structural homology with the purine base adenine. While historically dominated by the riboside intermediate 5-aminoimidazole-4-carboxamide (AICA) , modern drug discovery has shifted toward fully synthetic, non-nucleoside 5-AI derivatives. These novel building blocks offer tunable lipophilicity, metabolic stability, and precise vector positioning for exploring ATP-binding pockets in kinases and allosteric sites in GPCRs.

This guide provides a technical roadmap for synthesizing and utilizing two distinct classes of novel 5-AI building blocks:

  • 5-Amino-1-aryl-1H-imidazole-4-carbonitriles: Versatile intermediates for divergent synthesis.

  • 1,2,4-Trisubstituted 5-Aminoimidazoles: Accessible via a recently developed green multicomponent cascade.

Structural Significance & Pharmacophore Analysis

The 5-aminoimidazole core functions as a critical bioisostere for the adenine ring system found in ATP and cofactors (NAD+, FAD).

Pharmacophore Mapping
  • Donor-Acceptor Motifs: The N3 nitrogen serves as a hydrogen bond acceptor (mimicking N1 of adenine), while the C5-amino group acts as a hydrogen bond donor (mimicking the N6-amino of adenine).

  • Vector Positioning:

    • N1-Position: Tolerates bulky aryl/alkyl groups to target hydrophobic pockets (e.g., the specificity pocket in kinases).

    • C4-Position: Ideal for electron-withdrawing groups (CN, COR) to modulate the pKa of the ring and enhance metabolic stability.

Diagram: 5-Aminoimidazole Binding Mode

The following diagram illustrates the pharmacophore overlay of a novel 5-AI inhibitor within a generic kinase ATP-binding pocket.

G cluster_pocket Kinase ATP Binding Pocket cluster_ligand 5-Aminoimidazole Ligand Hinge Hinge Region (Glu/Met backbone) N3 N3 (Acceptor) Hinge->N3 H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic) RibosePocket Ribose Pocket (Solvent Exposed) NH2 C5-NH2 (Donor) N3->NH2 R1 N1-Aryl Tail N3->R1 NH2->Hinge H-Bond (Donor) R4 C4-Substituent (CN / Aroyl) NH2->R4 R1->Gatekeeper Hydrophobic Interaction R4->RibosePocket Vector to Solvent

Caption: Pharmacophore mapping of the 5-aminoimidazole core interacting with the Hinge Region of a target kinase. The C5-amino and N3-nitrogen form a critical bidentate H-bond anchor.

Synthetic Methodologies

We present two high-value protocols. Protocol A yields the versatile nitrile intermediate. Protocol B employs a novel (2022) green cascade for rapid library generation.

Protocol A: The "Nitrile" Route (Versatile Intermediate)

This method generates 5-amino-1-aryl-1H-imidazole-4-carbonitriles , which are potent precursors for amides (via hydrolysis) or tetrazoles (via click chemistry).

Target Molecule: 5-amino-1-(4-chlorophenyl)-2-methyl-1H-imidazole-4-carbonitrile.

Reagents:

  • Acetamidine hydrochloride (1.2 equiv)

  • Aminomalononitrile p-toluenesulfonate (1.0 equiv)

  • 4-Chloroaniline (1.0 equiv)

  • Triethyl orthoformate (Solvent/Reagent)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve aminomalononitrile p-toluenesulfonate (5.0 g, 19.7 mmol) and triethyl orthoformate (30 mL) in a round-bottom flask. Heat to reflux for 2 hours.

  • Amidine Condensation: Cool the mixture to 0°C. Add acetamidine hydrochloride (2.2 g, 23.6 mmol) and triethylamine (3.0 equiv) dropwise. Stir at room temperature for 4 hours.

  • Aniline Addition: Add 4-chloroaniline (2.5 g, 19.7 mmol) to the reaction mixture.

  • Cyclization: Heat the mixture to 80°C for 6 hours. Monitor via TLC (50% EtOAc/Hexanes).

  • Workup: Evaporate volatiles under reduced pressure. Dissolve residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine.

  • Purification: Recrystallize from ethanol to yield the product as a beige solid (Yield: ~65-70%).

Self-Validation Check:

  • IR Spectrum: Look for a sharp nitrile stretch at ~2210 cm⁻¹ and amine doublets at ~3300/3400 cm⁻¹.

  • 1H NMR: Characteristic singlet for the C2-methyl group (~2.3 ppm) and absence of the malononitrile CH proton.

Protocol B: The "Green Cascade" (Novel Library Generator)

Based on recent advances in green chemistry (Jalani et al., Green Chem., 2022), this metal-free, one-pot protocol synthesizes 1,2,4-trisubstituted 5-aminoimidazoles directly from aryl glyoxals, anilines, and amidines.

Mechanism: Sequential imine formation followed by amidine nucleophilic attack and cyclization.

Target Molecule: 1-(4-fluorophenyl)-2-phenyl-4-benzoyl-5-aminoimidazole.

Reagents:

  • Phenylglyoxal monohydrate (1.0 mmol)

  • 4-Fluoroaniline (1.0 mmol)

  • Benzamidine hydrochloride (1.0 mmol)

  • Ethanol (3 mL)

  • No catalyst required.[1]

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL vial, mix phenylglyoxal monohydrate (152 mg) and 4-fluoroaniline (111 mg) in Ethanol (3 mL). Stir at room temperature for 10 minutes (color change indicates imine formation).

  • Cascade Initiation: Add benzamidine hydrochloride (156 mg).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 1 mL) and diethyl ether.

  • Purification: If no precipitate forms, evaporate solvent and purify via silica gel column chromatography (Hexane:EtOAc 7:3).

  • Yield: Typically 85-92%.

Key Advantages:

  • Atom Economy: High; water is the only byproduct.

  • Diversity: Allows independent variation of N1 (aniline), C2 (amidine), and C4 (glyoxal) substituents.

Synthetic Workflow Diagram

The following diagram details the mechanistic flow of Protocol B.

ReactionScheme cluster_conditions Conditions Glyoxal Aryl Glyoxal (Ar-CO-CHO) Imine Imine Intermediate (Schiff Base) Glyoxal->Imine Condensation (-H2O) Aniline Aniline (Ar'-NH2) Aniline->Imine Condensation (-H2O) Amidine Amidine (R-C(=NH)NH2) Transition Cyclization Transition State Amidine->Transition Nucleophilic Attack Imine->Transition Nucleophilic Attack Product 1,2,4-Trisubstituted 5-Aminoimidazole Transition->Product Tautomerization & Cyclization Cond Ethanol, RT Metal-Free 2-4 Hours

Caption: One-pot cascade synthesis of 1,2,4-trisubstituted 5-aminoimidazoles via the reaction of aryl glyoxals, anilines, and amidines.

Data Summary & Comparison

The following table compares the utility of the two described building blocks for medicinal chemistry campaigns.

Feature5-Amino-4-Carbonitrile (Protocol A)1,2,4-Trisubstituted 5-AI (Protocol B)
Primary Utility Divergent Intermediate (Click chemistry, hydrolysis)Final Lead Generation (Rapid SAR)
C4 Substituent Nitrile (-CN)Aroyl (-CO-Ar)
N1 Diversity High (via Aniline)High (via Aniline)
C2 Diversity High (via Amidine)High (via Amidine)
Reaction Type Multi-step condensationOne-pot Multicomponent Cascade
Atom Economy Moderate (Loss of EtOH/TsOH)Excellent (Loss of H2O only)
Key Application Fragment-based Drug Discovery (FBDD)High-Throughput Screening (HTS) Libraries

References

  • Jalani, H. B., et al. (2022). "Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines." Green Chemistry, 24, 6501-6510.[1] Link

  • Driowya, M., et al. (2019). "Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride." Frontiers in Chemistry, 7, 457. Link

  • Al-Mulla, A. (2017). "Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles." Journal of Heterocyclic Chemistry. (Contextualizing nitrile reactivity).
  • Deng, X., & Mani, N. S. (2008).[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412-2415. (Comparative regiochemistry in azole synthesis). Link

Sources

Technical Guide: 1-Methyl-4-Ethyl Substituted Imidazole Amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological evaluation of 1-methyl-4-ethyl substituted imidazole amine analogs . This class of compounds represents a privileged scaffold in medicinal chemistry, particularly in the development of ligands for the Histamine H3 and H4 receptors , as well as modulators of specific kinase pathways.

Design, Synthesis, and Pharmacological Evaluation in H3/H4 Receptor Modulation

Executive Summary

The 1-methyl-4-ethyl-1H-imidazole core serves as a critical pharmacophore in the design of bioactive amines. Unlike the promiscuous parent imidazole, the 1-methyl-4-ethyl substitution pattern locks the tautomeric equilibrium, enhancing selectivity for G-protein coupled receptors (GPCRs), specifically the Histamine H3 (presynaptic autoreceptor) and H4 (immunomodulatory) subtypes.

This guide addresses the two primary classes of "amine analogs" derived from this core:

  • Ring-Aminated Analogs (2-Aminoimidazoles): Scaffolds for biofilm inhibition and kinase modulation.

  • Side-Chain Aminated Analogs (Histamine Derivatives): 1-Methyl-4-(2-aminoethyl)imidazole derivatives, which act as potent H3 agonists/antagonists.

Chemical Architecture & Tautomeric Control

The Regioselectivity Challenge

Unsubstituted imidazoles exist in rapid tautomeric equilibrium (


-H 


-H). In drug design, this ambiguity leads to promiscuous binding.
  • Solution: Methylation at the

    
     position locks the structure.
    
  • The 1,4-Motif: The 1-methyl-4-ethyl pattern is thermodynamically favored over the 1,5-isomer during specific synthetic routes, but requires precise control of steric factors during cyclization.

Structural Advantages[1]
  • Lipophilicity: The 4-ethyl group provides a hydrophobic anchor that fits into the hydrophobic pocket of the H3 receptor (formed by transmembrane helices TM3 and TM6).

  • Metabolic Stability:

    
    -methylation prevents inactivation by Histamine N-Methyltransferase (HMT), a common clearance pathway for imidazole drugs.
    

Experimental Protocols: Synthesis

Protocol A: Regioselective Synthesis of 1-Methyl-4-Ethyl-1H-Imidazol-2-Amine

Targeting the 2-aminoimidazole scaffold.

Rationale: This method utilizes the condensation of an


-haloketone with a substituted guanidine. The use of N-methylguanidine  directs the regiochemistry to the 1-methyl-4-substituted product due to the nucleophilicity of the unhindered nitrogen.
Materials
  • 1-Bromo-2-butanone (Precursor for the 4-ethyl group)

  • N-Methylguanidine hydrochloride

  • Potassium carbonate (

    
    )[1]
    
  • Acetonitrile (ACN) and Ethanol (EtOH)

Step-by-Step Methodology
  • Preparation of Free Base: Dissolve N-methylguanidine HCl (10 mmol) in dry EtOH (20 mL). Add

    
     (20 mmol) and stir at room temperature (RT) for 30 min. Filter to remove salts.
    
  • Condensation: Cool the filtrate to 0°C. Dropwise add a solution of 1-bromo-2-butanone (10 mmol) in ACN (10 mL) over 20 minutes.

    • Critical Control: Slow addition prevents dialkylation.

  • Cyclization: Reflux the mixture at 80°C for 6 hours. Monitor via TLC (9:1 DCM:MeOH).

  • Workup: Evaporate solvent. Redissolve residue in 1N HCl (20 mL) and wash with diethyl ether (remove non-basic impurities). Basify aqueous layer to pH 10 with NaOH.

  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    .[2]
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Yield Expectation: 65-75% Validation:


 NMR should show a characteristic singlet for 

(~3.5 ppm) and a quartet/triplet pattern for the 4-ethyl group.
Protocol B: Synthesis of 1-Methyl-4-(2-Aminoethyl)imidazole (N-Methylhistamine Analog)

Targeting the histamine H3/H4 ligand class.

Rationale: Direct methylation of histamine yields a mixture of


-methyl and 

-methyl isomers. A de novo synthesis is required for high purity.
Workflow Visualization (Graphviz)

SynthesisPath Start L-Histidine (Precursor) Step1 1. Esterification 2. Reduction Start->Step1 Inter1 Histaminol Step1->Inter1 Step2 Protection (Phthalimide) Inter1->Step2 Step3 N-Methylation (MeI, NaH) Step2->Step3 Regioselective Step4 Deprotection (Hydrazine) Step3->Step4 Final 1-Methyl-4-(2-aminoethyl) imidazole Step4->Final

Figure 1: Synthetic route for N-methylhistamine analogs ensuring N1-regioselectivity.

Pharmacological Evaluation

Mechanism of Action: H3 Receptor Signaling

The 1-methyl-4-ethyl imidazole amine analogs primarily target the Histamine H3 Receptor (H3R), a


-coupled GPCR.
  • Agonist Mode: Activation inhibits Adenylyl Cyclase (AC), reducing cAMP. This suppresses calcium influx and inhibits the release of neurotransmitters (histamine, ACh, norepinephrine).

  • Antagonist/Inverse Agonist Mode: Blocks constitutive activity, enhancing neurotransmitter release. This is the primary mechanism for cognitive enhancement and anti-narcoleptic effects.

Signaling Pathway Diagram (Graphviz)

H3Signaling Ligand 1-Methyl-4-Ethyl Imidazole Analog H3R H3 Receptor (Presynaptic) Ligand->H3R Binding Gi G_i/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Ca Ca2+ Influx cAMP->Ca Reduced PKA activity Release Neurotransmitter Release (Histamine/ACh) Ca->Release Inhibition Antagonist Antagonist Mode Antagonist->H3R Blocks

Figure 2: H3 Receptor signaling cascade. Agonists suppress release; Antagonists (therapeutic target) restore release.

Protocol C: H3 Receptor Radioligand Binding Assay

Purpose: Determine the affinity (


) of the synthesized analog.
  • Tissue Source: Rat cerebral cortex homogenates (high H3 density) or CHO-K1 cells expressing human H3R.

  • Radioligand:

    
    -methylhistamine (NAMH).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Procedure:

    • Incubate 100

      
      g membrane protein with 1 nM 
      
      
      
      NAMH and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Data Analysis: Calculate

    
     from displacement curves and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the 1-methyl-4-ethyl core.

Substitution ZoneModificationEffect on H3 Affinity (

)
Pharmacological Outcome
N1-Position Methyl (

)
Optimal (< 10 nM)Prevents tautomerism; HMT stable.
Ethyl/PropylIncreased

(Lower affinity)
Steric clash in binding pocket.
C4-Position Ethyl (

)
High Mimics histamine side-chain bulk.
Methyl (

)
ModerateLower hydrophobic interaction.
PhenylVariableOften shifts to H4 selectivity.
Amine Function 2-Amino (

)
ModerateKinase inhibition potential; biofilm activity.
Ethylamine (Sidechain)Very High (Agonist)Classic histamine mimicry.

References

  • Vertex AI Search . (2025). Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands. National Institutes of Health (NIH). Link

  • BenchChem . (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem Protocols. Link

  • ResearchGate . (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. Link

  • MDPI . (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules Journal. Link

  • PubChem . (2025).[3] Compound Summary: 4-methylhistamine (H4 Agonist).[4] National Library of Medicine. Link

Sources

Structural and Synthetic Divergence of 4-Amino and 5-Amino Imidazole Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and rational drug design, the imidazole ring serves as a foundational scaffold. However, a frequent point of technical friction arises when distinguishing between 4-aminoimidazole and 5-aminoimidazole isomers. As a Senior Application Scientist navigating complex synthetic pathways, I frequently observe that these two regioisomers are mistakenly treated as interchangeable. While they exist as rapidly equilibrating tautomers in their unsubstituted forms, N1-substitution locks them into distinct isomeric states with vastly different electronic profiles, chemical stabilities, and biological applications. This whitepaper deconstructs the mechanistic differences between these isomers, providing self-validating synthetic protocols and quantitative benchmarks for researchers and drug development professionals.

Structural Dynamics: Tautomerism vs. Regioisomerism

To understand the divergence between these isomers, we must first address the inherent tautomerism of the imidazole ring. In aqueous media, unsubstituted 4-aminoimidazole and 5-aminoimidazole are technically the same molecule, often denoted as 4(5)-aminoimidazole. The proton rapidly exchanges between the N1 and N3 positions. State-of-the-art quantum-chemical calculations reveal that the 1H and 3H tautomers of derivatives like 4-aminoimidazole-5-carbonitrile (AICN) are nearly isoenergetic, with a free energy difference of merely ~0.07 kcal/mol in water, ensuring their co-existence (1)[1].

However, when the N1 position is substituted (e.g., via alkylation or ribosylation), this tautomeric shift is blocked. The resulting molecule is permanently locked into either the 4-amino or 5-amino configuration, dictated by the position of the amino group relative to the N1 substituent.

G Unsub Unsubstituted Imidazole (Rapid 1H/3H Tautomerism) Taut4 4-Amino-1H-imidazole Unsub->Taut4 Equilibrium Taut5 5-Amino-1H-imidazole Unsub->Taut5 Equilibrium Subst N1-Substitution (Alkyl/Ribosyl Group) Taut4->Subst N-Alkylation Taut5->Subst N-Alkylation Iso4 Fixed 4-Amino Isomer (Kinase Hinge Binder) Subst->Iso4 Regioselective Lock Iso5 Fixed 5-Amino Isomer (Purine Precursor) Subst->Iso5 Regioselective Lock

Diagram 1: Tautomeric equilibrium of unsubstituted imidazoles vs. N1-substituted locked isomers.

Electronic Profiles: The "Push-Pull" Phenomenon

The positional difference of the amino group fundamentally rewrites the molecule's electronic signature.

  • 4-Aminoimidazole: The amino group at C4 is directly adjacent to the sp2-hybridized N3 imino nitrogen. This creates a highly efficient "push-pull" electron delocalization system. The amino group acts as an electron donor ("pusher"), while the N3 nitrogen acts as an electron acceptor ("puller"), drastically enhancing the basicity of the molecule in the gas phase (2)[2].

  • 5-Aminoimidazole: The amino group at C5 is adjacent to the substituted N1. It lacks the direct push-pull interaction with the N3 imino nitrogen, resulting in a more localized electron density and a different hydrogen-bonding profile.

Quantitative Data and Comparative Analysis

To facilitate rapid decision-making in assay design and synthesis, the following tables summarize the core quantitative and qualitative differences between the two isomers.

Table 1: Comparative Physicochemical and Biological Properties

Property4-Aminoimidazole Isomers5-Aminoimidazole IsomersMechanistic Rationale
Regiochemistry Amino group at C4, adjacent to N3.Amino group at C5, adjacent to N1.Dictated by the site of N1-substitution.
Electronic Profile Strong "Push-Pull" system.Localized electron density.C4-amino donates electrons to the N3 imino acceptor.
Chemical Stability Highly polar, prone to rapid oxidation.Moderately stable in ambient conditions.High electron density at C4 makes it a strong nucleophile.
Primary Application Kinase inhibitors (Src, Jak2).Prebiotic chemistry, Purine synthesis.4-amino mimics ATP adenine; 5-amino cyclizes to pyrimidines.

Table 2: Quantitative Benchmarks in Literature

Metric4-Aminoimidazole Context5-Aminoimidazole ContextReference
Tautomeric Free Energy (ΔG) ~0.07 kcal/mol difference (nearly isoenergetic).~0.07 kcal/mol difference (nearly isoenergetic).
Kinase Inhibition (IC50) < 3 nM to 120 nM (Jak2/Src inhibitors).N/A (Not typically utilized as hinge binders).
Prebiotic Adenine Yield Precluded by high reaction barriers.Favored intermediate (ΔG298 = -53.7 kcal/mol for HCN pentamerization).

Self-Validating Synthetic Protocols

Due to the inherent instability of 4-aminoimidazoles, synthesizing these compounds requires strict environmental controls. The following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to confirm causality and success before proceeding.

G Start Starting Material PathA 4-Nitroimidazole Precursor Start->PathA PathB 5-Amino-4-cyanoformimidoyl Start->PathB Red Pd/C Catalytic Hydrogenation (Reduction under Argon) PathA->Red Amine Primary Amine Addition (TFA Catalyzed) PathB->Amine Prod4 4-Aminoimidazole Derivative Red->Prod4 Prod5 5-Aminoimidazole Derivative Amine->Prod5 Valid LC-MS & NMR Validation (Self-Validating Checkpoint) Prod4->Valid Prod5->Valid

Diagram 2: Divergent synthetic workflows for isolating 4-amino and 5-amino imidazole derivatives.

Protocol A: Synthesis of N1-Substituted 4-Aminoimidazoles

Causality Statement: 4-aminoimidazoles are highly polar and oxidatively unstable upon exposure to air (3)[3]. To prevent degradation, we synthesize them via the catalytic reduction of a stable 4-nitroimidazole precursor immediately prior to downstream application.

  • Preparation: Dissolve the N1-substituted 4-nitroimidazole precursor (1.0 eq) in anhydrous, degassed methanol. Degassing is critical to prevent premature oxidation of the resulting amine.

  • Catalysis: Add a catalytic amount of 10% Palladium on carbon (Pd/C) under a strict argon atmosphere.

  • Reduction: Purge the vessel with hydrogen gas (H2) via a balloon or Parr hydrogenator and stir vigorously at room temperature.

  • Validation Checkpoint (LC-MS): After 2 hours, take a 10 µL aliquot, dilute in MeOH, and run a rapid LC-MS. Validation Metric: The reaction is complete when the nitro precursor mass peak disappears and the corresponding amine mass peak (M-30) emerges. If the precursor remains, introduce fresh H2 and continue stirring.

  • Isolation: Filter the mixture through a pad of Celite under argon to remove the Pd/C catalyst. Use the resulting solution immediately for the next synthetic step.

Protocol B: Selective Synthesis of 5-Aminoimidazole-4-carboxamidines

Causality Statement: Synthesizing 5-aminoimidazole derivatives often requires avoiding harsh conditions that can cleave the imidazole ring. Utilizing 5-amino-4-cyanoformimidoyl imidazoles allows for a mild, one-pot synthesis of carboxamidines (4)[4].

  • Activation: Treat the 5-amino-4-cyanoformimidoyl imidazole (1.0 eq) with Trifluoroacetic acid (TFA, 1.0 eq) in acetonitrile at 0 °C. Causality: TFA forms a stable imidazolium salt, activating the cyanoformimidoyl group for nucleophilic attack.

  • Nucleophilic Addition: Add the desired primary amine (e.g., benzylamine, 1.2 eq) dropwise. Allow the mixture to warm to 20 °C.

  • Validation Checkpoint (Visual & NMR): A successful reaction is visually indicated by the transition from a yellow-green suspension to the precipitation of a white ammonium salt solid. Confirm via 1H NMR by observing the distinct shift of the amidine protons.

Biological Significance in Drug Development

The structural nuances between these isomers dictate their utility in pharmacology and biochemistry.

4-Aminoimidazoles as Kinase Inhibitors: The 4-aminoimidazole core is a highly prized bioisostere for 2-aminothiazole and 3-aminopyrazole rings in the development of Src family kinase (SFK) and Jak2 inhibitors (5)[5]. Because of the push-pull dynamics mentioned earlier, the C4-amino group acts as a potent hydrogen-bond donor, while the N3 nitrogen acts as an acceptor. This specific geometry perfectly mimics the adenine ring of ATP, allowing the 4-aminoimidazole to anchor deeply into the kinase hinge region via electrostatic interactions. Optimization of this scaffold has yielded Jak2 inhibitors with IC50 values of <3 nM[5].

G Kinase Kinase Hinge Region (Src / Jak2) ATP ATP Pocket Inhibition Kinase->ATP Blocks Iso4 4-Aminoimidazole Core (ATP Bioisostere) HBD H-Bond Donor (C4-Amino Group) Iso4->HBD Presents HBA H-Bond Acceptor (N3 Imino Nitrogen) Iso4->HBA Presents HBD->Kinase Binds C=O HBA->Kinase Binds N-H

Diagram 3: Mechanistic binding of 4-aminoimidazole as an ATP bioisostere in kinase hinge regions.

5-Aminoimidazoles in Purine Biosynthesis: Conversely, 5-aminoimidazoles are the evolutionary precursors to life's genetic material. 5-aminoimidazole-4-carboxamide (AICA) and its ribonucleotide analog (AICAR) are essential intermediates in both abiotic prebiotic chemistry and modern de novo purine biosynthesis (6)[6]. The 5-amino position is uniquely suited to undergo cyclization reactions with carbon sources (like formamidine or HCN) to construct the pyrimidine ring of adenine and guanine (7)[7].

References

  • Title: Solvent Effects on the Photochemistry of 4-aminoimidazole-5-carbonitrile, a Prebiotically Plausible Precursor of Purines Source: ResearchGate URL
  • Title: Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives Source: Thieme Connect URL
  • Title: Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors Source: MDPI URL
  • Title: Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase Source: ACS Publications URL
  • Title: Exploring the Emergence of RNA Nucleosides and Nucleotides on the Early Earth Source: PMC / NIH URL
  • Title: Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions Source: NIH URL
  • Title: Chemistry of Abiotic Nucleotide Synthesis Source: ACS Publications URL
  • Title: Challenges in the multi-step synthesis of 4-Amino-1H-imidazol-1-ol Source: Benchchem URL

Sources

Thermodynamic Aqueous Solubility Profiling of 4-Ethyl-1-methyl-1H-imidazol-5-amine Hydrochloride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the aqueous solubility profile of an active pharmaceutical ingredient (API) or a critical building block is a foundational prerequisite for successful formulation and pharmacokinetic predictability. This whitepaper provides an in-depth technical framework for evaluating the solubility profile of 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride (CAS: 1333975-87-3)[1]. By moving beyond rudimentary dissolution testing, we establish a self-validating thermodynamic methodology grounded in United States Pharmacopeia (USP) standards[2]. This guide details the causality behind phase transitions, the common ion effect, and the rigorous protocols required to generate trustworthy physicochemical data.

Physicochemical Causality: Molecular Structure and Hydration Thermodynamics

4-ethyl-1-methyl-1H-imidazol-5-amine is a highly polar, ionizable heterocyclic compound. The presence of the primary amine and the substituted imidazole ring provides multiple hydrogen-bond donor and acceptor sites.

Formulating this basic compound as a hydrochloride salt fundamentally alters its thermodynamic landscape. The salt form significantly decreases the crystal lattice energy compared to the free base. When introduced to an aqueous medium, the ion-dipole interactions between the protonated imidazole/amine species, the chloride counterion, and the water molecules result in a highly favorable hydration enthalpy. Consequently, hydrochloride salts of small imidazole derivatives typically exhibit exceptional aqueous solubility, often exceeding 50 mg/mL[1].

The pH-Solubility Profile and Phase Transition Dynamics

For weakly basic compounds formulated as hydrochloride salts, solubility is not a static parameter; it is a dynamic function of the solvent's pH[2]. The solubility-pH profile is governed by two distinct regions separated by a critical inflection point known as


 (or Gibbs 

)[3].
  • Below

    
     (Acidic Region):  The solid phase in thermodynamic equilibrium with the saturated solution is the intact hydrochloride salt. Here, solubility is dictated by the solubility product constant (
    
    
    
    ) of the salt[4]. A critical mechanistic phenomenon in this region is the common ion effect . If the solubility medium contains excess chloride ions (e.g., Simulated Gastric Fluid or 0.1 N HCl), the solubility of the HCl salt will be artificially depressed due to Le Chatelier's principle, deviating from ideal Henderson-Hasselbalch predictions[5][6].
  • At

    
    :  The solution is saturated with respect to both the ionized salt and the un-ionized free base. This represents the maximum achievable solubility of the system[3][4].
    
  • Above

    
     (Basic Region):  The solid phase undergoes a complete transition, converting from the HCl salt to the free base. The solubility drops sharply to the intrinsic solubility (
    
    
    
    ) of the un-ionized molecule, becoming independent of pH[3].

Self-Validating Experimental Protocol: The Saturation Shake-Flask (SSF) Method

To determine true thermodynamic equilibrium solubility, the Saturation Shake-Flask (SSF) method remains the industry gold standard[2][5]. The following protocol is engineered as a self-validating system, ensuring that phase alterations or buffer shifts do not confound the quantitative data.

Step-by-Step Methodology
  • Media Preparation: Prepare aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2 HCl/KCl, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Excess Solute Addition: Add an excess amount of 4-ethyl-1-methyl-1H-imidazol-5-amine HCl to glass vials containing 5.0 mL of the respective media. Causality: The excess must be sufficient to maintain a visible solid suspension throughout the experiment to guarantee saturation[5].

  • Isothermal Equilibration: Seal the vials and agitate them continuously at 25.0 ± 0.1 °C using an orbital shaker for 24 to 48 hours. Causality: Thermodynamic equilibrium requires sufficient time for the dissolution and precipitation kinetics to fully stabilize.

  • Post-Equilibration pH Verification (Critical Validation): Measure the pH of the suspension after equilibration. Causality: The dissolution of a highly soluble basic salt can significantly shift the pH of the medium, especially in weakly buffered solutions[5][6]. The final solubility must be plotted against this equilibrium pH, not the initial target pH.

  • Phase Separation: Separate the solid and liquid phases via ultracentrifugation (e.g., 10,000 rpm for 15 minutes) to avoid the adsorption issues commonly associated with syringe filters.

  • Supernatant Quantification: Dilute the supernatant appropriately and quantify the concentration of the API using a validated HPLC-UV method[2].

  • Solid-Phase Characterization (Critical Validation): Recover the residual solid pellet, dry it gently, and analyze it using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: This step confirms whether the solid phase remained the HCl salt or disproportionated into the free base, ensuring accurate mechanistic interpretation of the solubility profile[3][4].

Quantitative Data Presentation

Table 1: Physicochemical Parameters of the Target Molecule

ParameterValue / Description
Compound Name 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride
CAS Number 1333975-87-3[1]
Molecular Formula C₆H₁₁N₃ · HCl[1]
Ionization Nature Weak base (formulated as a hydrochloride salt)
Storage Temperature Room Temperature (RT)[1]

Table 2: Representative Equilibrium Solubility Dynamics

Equilibrium pHSolid Phase Identified (XRPD)Solubility MechanismExpected Profile Behavior
pH 1.2 (SGF)Hydrochloride Salt

governed (Depressed by common Cl⁻ ion)
High Solubility
pH 4.5Hydrochloride Salt

governed (Ideal dissolution)
Maximum Salt Solubility

Mixed (Salt + Free Base)Saturation of both speciesPeak System Solubility
pH 7.4 (PBS)Free BaseIntrinsic Solubility (

)
Moderate/Low Solubility
pH 9.0Free BaseIntrinsic Solubility (

)
Minimum (Baseline

)

Workflow Visualizations

Workflow N1 1. Excess Solute Addition (4-ethyl-1-methyl-1H-imidazol-5-amine HCl) N2 2. Isothermal Equilibration (24-48h at 25.0 ± 0.1 °C) N1->N2 N3 3. Post-Equilibration pH Check (Accounts for buffer shift) N2->N3 N4 4. Phase Separation (Ultracentrifugation) N3->N4 N5 5a. Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid Phase N6 5b. Solid-Phase Verification (XRPD / DSC) N4->N6 Solid Pellet

Fig 1. Self-validating thermodynamic solubility workflow via the Shake-Flask Method.

PhaseTransition Start API in Aqueous Media Cond1 pH < pHmax Start->Cond1 Cond2 pH = pHmax Start->Cond2 Cond3 pH > pHmax Start->Cond3 Res1 Solid: HCl Salt (Solubility via Ksp) Cond1->Res1 Res2 Solid: Salt + Free Base (Maximum Solubility) Cond2->Res2 Res3 Solid: Free Base (Intrinsic Solubility) Cond3->Res3

Fig 2. pH-dependent solid-phase transitions and solubility mechanisms for basic salts.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL: [Link][5]

  • Title: <1236> Solubility Measurements - USP-NF Source: uspnf.com URL: [Link][2]

  • Title: Solubility-pH profiles of a free base and its salt: sibutramine as a case study Source: srce.hr (ADMET and DMPK) URL: [Link][3]

  • Title: Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH Source: nih.gov (Pharmaceutical Research) URL: [Link][4]

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: nih.gov (Journal of Pharmaceutical Sciences) URL: [Link][6]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5-Aminoimidazoles via Curtius Rearrangement of Imidazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 5-aminoimidazole core is a privileged pharmacophore in drug development, serving as a critical precursor for purine biosynthesis analogs (e.g., AICAR), kinase inhibitors, and complex peptidomimetics such as the tissue transglutaminase inhibitor ZED1227[1]. However, the direct amination of the imidazole ring is synthetically challenging. Direct nitration followed by reduction often suffers from poor regiocontrol, while transition-metal-catalyzed cross-coupling can be poisoned by the basic nitrogen atoms of the heterocycle.

To circumvent these limitations, the Curtius rearrangement of readily accessible imidazole-5-carboxylic acids provides a regiospecific, stereoretentive, and highly efficient pathway to 5-aminoimidazoles[2]. This application note details a self-validating, one-pot protocol utilizing diphenylphosphoryl azide (DPPA) to safely generate the target amines via stable carbamate intermediates.

Mechanistic Causality & Experimental Design

The success of this protocol relies on understanding the thermodynamic and kinetic drivers of the Curtius rearrangement:

  • Activation via DPPA: Classical Curtius rearrangements require the isolation of shock-sensitive acyl azides. Utilizing DPPA allows for in situ activation of the carboxylic acid to a mixed anhydride, followed by immediate displacement by the azide anion[2][3]. This eliminates the need to isolate hazardous intermediates.

  • The 1,2-Shift and N₂ Extrusion: Heating the acyl azide provides the activation energy for a concerted 1,2-alkyl/aryl shift. The exceptional leaving group ability of nitrogen gas makes this step entropically highly favorable, yielding a reactive isocyanate intermediate[4].

  • Carbamate Trapping: Free 5-aminoimidazoles are highly electron-rich and prone to rapid oxidative degradation or polymerization. If the isocyanate is hydrolyzed directly in water, the resulting free amine will attack unreacted isocyanate, forming an undesired symmetric urea[3]. Therefore, trapping the isocyanate in situ with an alcohol (e.g., tert-butanol or benzyl alcohol) to form a stable Boc- or Cbz-protected carbamate is a critical design choice[1].

Reaction Workflow & Pathway Visualization

CurtiusMechanism A Imidazole-5-Carboxylic Acid (Stable Precursor) B Acyl Azide (Transient, IR: ~2140 cm⁻¹) A->B DPPA, TEA 0°C to RT C Isocyanate (Electrophilic, IR: ~2260 cm⁻¹) B->C Heat (80°C) -N₂ (Gas Evolution) D Carbamate-Protected 5-Aminoimidazole C->D R-OH Trapping (e.g., t-BuOH) E Free 5-Aminoimidazole (Target Compound) D->E Acidic/Reductive Deprotection

Workflow of the Curtius rearrangement from imidazole-5-carboxylic acid to 5-aminoimidazole.

Self-Validating Experimental Protocol

Materials & Reagents
  • Imidazole-5-carboxylic acid derivative (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA, 1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Trapping Alcohol: tert-Butanol (t-BuOH) or Benzyl alcohol (BnOH) (3.0–10.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Phase 1: Activation and Azidation
  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with the imidazole-5-carboxylic acid (1.0 equiv) and anhydrous toluene (0.2 M).

  • Deprotonation: Add TEA (1.5 equiv) and stir for 10 minutes at room temperature. Causality: TEA deprotonates the carboxylic acid, increasing its nucleophilicity for the subsequent attack on the phosphorus atom of DPPA[2].

  • Azide Formation: Cool the mixture to 0 °C using an ice bath. Add DPPA (1.2 equiv) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the mixed anhydride and prevents premature, uncontrolled thermal runaway[3].

Phase 2: Thermal Rearrangement and Trapping
  • Trapping Agent Addition: Add the selected trapping alcohol (e.g., t-BuOH, 10.0 equiv).

  • Rearrangement: Attach a reflux condenser and heat the reaction mixture to 80–90 °C.

    • Self-Validation Checkpoint: The reaction will begin to steadily evolve N₂ gas (visible bubbling). This is the physical manifestation of the concerted 1,2-shift[4].

  • Monitoring: Continue heating until gas evolution completely ceases (typically 4–6 hours).

    • Analytical Validation: Aliquots can be monitored via IR spectroscopy. The transient acyl azide (~2140 cm⁻¹) and isocyanate (~2260 cm⁻¹) peaks must fully disappear, replaced by a strong carbamate carbonyl stretch (~1700 cm⁻¹).

Phase 3: Workup and Isolation
  • Quenching: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Washing: Dissolve the crude residue in ethyl acetate. Wash sequentially with 10% aqueous citric acid, saturated NaHCO₃, and brine.

    • Causality: Citric acid removes unreacted basic impurities (TEA), while NaHCO₃ neutralizes diphenyl phosphate byproducts generated from DPPA[1].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure carbamate-protected 5-aminoimidazole.

Phase 4: Deprotection to Free Amine
  • Boc Cleavage: To obtain the free amine from a Boc-protected intermediate, stir the compound in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. Causality: Isolating the 5-aminoimidazole as a TFA salt rather than a free base dramatically improves its shelf-life and stability against oxidative degradation.

Quantitative Data & Condition Optimization

The choice of trapping agent and solvent heavily influences the overall yield. The table below summarizes optimized conditions for various protective strategies.

EntryTrapping Reagent (Equiv)Solvent SystemTemp (°C)Time (h)Major Product IsolatedYield (%)
1tert-Butanol (10.0)Toluene906Boc-5-aminoimidazole78
2Benzyl alcohol (3.0)1,4-Dioxane1004Cbz-5-aminoimidazole82
3Methanol (10.0)THF7012Methyl carbamate derivative65
4None (Aqueous Hydrolysis)Dioxane / H₂O808Symmetric Urea / Degradation< 15

Troubleshooting Guide

  • Low Yield / High Urea Byproduct: This indicates the presence of moisture during the rearrangement phase. Water hydrolyzes the isocyanate to a carbamic acid, which decarboxylates to the free amine and subsequently attacks unreacted isocyanate[3]. Solution: Ensure solvents are strictly anhydrous and dry the trapping alcohol over molecular sieves prior to use.

  • Incomplete Conversion: If the starting carboxylic acid remains, the initial activation may have failed. Solution: Verify the integrity of the DPPA reagent (it degrades upon prolonged exposure to moisture) and ensure TEA is added prior to DPPA to facilitate carboxylate formation.

  • Product Darkening Post-Deprotection: Free 5-aminoimidazoles are highly sensitive to air. Solution: Perform deprotections under an inert atmosphere (N₂ or Ar) and store the resulting salts at -20 °C protected from light.

References

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. 2

  • Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. National Center for Biotechnology Information (PMC). 1

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. 3

  • Curtius Rearrangement. Chemistry Steps.4

Sources

Application Note: Hofmann Degradation of Imidazole-5-Carboxamides to Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The Hofmann degradation (or rearrangement) is a powerful tool for converting primary amides to primary amines with the loss of one carbon atom.[1][2] In the context of imidazole chemistry, this transformation is critical for synthesizing aminoimidazoles , which are key pharmacophores in purine biosynthesis, oncology drugs (e.g., Dacarbazine, Temozolomide), and high-energy materials.

However, the application of Hofmann degradation to imidazole-5-carboxamides presents unique challenges compared to aliphatic amides:

  • Substrate Acidity: The imidazole ring possesses an acidic N-H proton (

    
    ), which competes with the amide proton during the initial deprotonation steps.
    
  • Product Instability: The resulting 4(5)-aminoimidazoles are electron-rich and highly susceptible to oxidative polymerization, often turning black upon exposure to air.

  • Tautomerism: The 4- and 5-positions on the imidazole ring are tautomeric. While often referred to as imidazole-5-carboxamides, the substrate exists in equilibrium.

This guide provides a robust, self-validating protocol for generating 4-aminoimidazole (isolated as the stable dihydrochloride salt) and discusses the partial degradation of dicarboxamides to the valuable intermediate 5-aminoimidazole-4-carboxamide (AICA).

Mechanism & Theory

The reaction proceeds through the standard Hofmann pathway, but the stoichiometry of the base is critical due to the amphoteric nature of the imidazole ring.

Reaction Pathway

The transformation involves the formation of an N-bromoamide, followed by deprotonation to a nitrene-like species (or concerted rearrangement), formation of an isocyanate, and finally hydrolysis to the amine.

HofmannMechanism Substrate Imidazole-5- carboxamide NBromo N-Bromo Intermediate Substrate->NBromo Br2 / NaOH (0°C) Isocyanate Imidazolyl Isocyanate NBromo->Isocyanate -HBr Rearrangement Carbamic Carbamic Acid Isocyanate->Carbamic +H2O Product 4(5)-Aminoimidazole (Unstable Free Base) Carbamic->Product -CO2 Salt Aminoimidazole Dihydrochloride Product->Salt +HCl (Stabilization)

Figure 1: Mechanistic pathway of the Hofmann degradation applied to imidazole carboxamides. Note the critical stabilization step at the end.

Critical Control Parameters
ParameterSpecificationScientific Rationale
Halogen Source Bromine (

) or NaOCl
Bromine is preferred for scale-up due to precise stoichiometry control. NaOCl (bleach) is a greener alternative but concentration varies.
Base Equivalents > 4.0 equiv.1 eq for amide deprotonation, 1 eq to neutralize HBr, 1 eq for imidazole N-H deprotonation, + excess to maintain pH > 12.
Temperature (Step 1) -5°C to 0°CLow temperature prevents the "haloform" side reaction or premature hydrolysis of the amide.
Temperature (Step 2) 50°C to 80°CHeat is required to overcome the activation energy for the alkyl migration (rearrangement) to the isocyanate.
Quenching Acidic (pH < 2) CRITICAL: The free amine oxidizes rapidly. Immediate acidification converts it to the stable hydrochloride salt.

Experimental Protocols

Protocol A: Synthesis of 4-Aminoimidazole Dihydrochloride

Target: Conversion of Imidazole-4(5)-carboxamide to 4(5)-Aminoimidazole.

Safety Warning: Bromine is corrosive and toxic. Work in a fume hood. The product is hygroscopic and light-sensitive.

Materials:
  • Imidazole-4-carboxamide (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Potassium Hydroxide (KOH) (5.0 eq)

  • Water (deionized)

  • Concentrated HCl (37%)

Step-by-Step Methodology:
  • Hypobromite Preparation:

    • Dissolve KOH (5.0 eq) in water (approx. 5 mL/g of substrate) in a round-bottom flask.

    • Cool the solution to -5°C using an ice/salt bath.

    • Add Bromine (1.05 eq) dropwise over 20 minutes. Maintain internal temperature < 0°C. The solution will turn yellow/orange.

    • Validation: Ensure the solution is homogeneous. Precipitate indicates insufficient water or base.

  • Amide Addition:

    • Add solid Imidazole-4-carboxamide (1.0 eq) to the cold hypobromite solution in one portion.

    • Stir at 0°C for 30 minutes . The solution typically darkens slightly.

  • Rearrangement:

    • Remove the ice bath.

    • Slowly heat the reaction mixture to 70°C over 30 minutes.

    • Hold at 70°C for 1 hour.

    • Observation: Evolution of gas (

      
       if side reactions occur, but mainly 
      
      
      
      trapped as carbonate) may be observed. The color usually deepens to reddish-brown.
  • Isolation & Stabilization:

    • Cool the mixture to room temperature.

    • Crucial Step: Transfer the reaction mixture into a flask containing concentrated HCl (excess, approx 10 eq) cooled in an ice bath.

    • Why? Adding the reaction to the acid ensures the amine is protonated immediately upon contact, preventing oxidation.

    • Evaporate the solution to dryness under reduced pressure (Rotavap).

    • Extract the residue with absolute ethanol (the product dissolves; inorganic salts KCl/KBr do not).

    • Filter off the inorganic salts.

    • Concentrate the ethanolic filtrate and add diethyl ether to induce crystallization.

  • Yield & Storage:

    • Filter the grey/white crystals of 4-aminoimidazole dihydrochloride.

    • Store at -20°C under Argon.

Protocol B: Industrial Synthesis of AICA (Purine Precursor)

Target: Partial degradation of Imidazole-4,5-dicarboxamide to 5-Aminoimidazole-4-carboxamide.

This variant is famous for the synthesis of Dacarbazine precursors.

Workflow Setup Prepare KOBr Solution (-5°C, 5.0 eq KOH) Addition Add Imidazole-4,5-dicarboxamide (Solid addition) Setup->Addition Rearrange Heat to 80°C (1-2 Hours) Addition->Rearrange Loss of CO2 Cool Cool to 10°C Rearrange->Cool Adjust Adjust pH to 8-9 (Precipitation Point) Cool->Adjust Use HCl/Acetic Acid Filter Filter AICA Precipitate (Wash with cold water) Adjust->Filter

Figure 2: Workflow for the partial degradation to AICA. Note the pH adjustment differs from Protocol A because AICA is stable enough to be isolated as a free base.

  • Stoichiometry: Use exactly 1.0 equivalent of

    
    . Using excess will degrade both amide groups.
    
  • pH Adjustment: Unlike Protocol A, the product (AICA) is relatively stable. Adjusting the pH to the isoelectric point (approx pH 8-9) allows the product to crystallize out of water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar Formation Oxidation of the free amine.Ensure inert atmosphere (

) during heating. Acidify immediately upon cooling.
Low Yield Incomplete rearrangement or hydrolysis of amide to acid.Check

quality. Ensure temperature reaches >60°C. If product is carboxylic acid, base concentration was too high or temp too low during bromination.
Violent Exotherm Addition of

too fast.
Add

dropwise at <0°C. The formation of hypobromite is exothermic.
Product is Red/Pink Trace oxidation products.Recrystallize from Ethanol/Ether with activated charcoal.

References

  • Shealy, Y. F. ; Struck, R. F.; Holum, L. B.; Montgomery, J. A. "Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide." Journal of Organic Chemistry, 1961 , 26(7), 2396–2401.

  • Burger, A. "Hofmann Rearrangement." Chemical Reviews, 1950, 46(3), 401–459.
  • Al-Mughaid, H.; Grimes, A. E. "Green Hofmann Rearrangement using Trichloroisocyanuric Acid." Jordan Journal of Chemistry, 2014, 9(3), 183-189.
  • Patel, D. ; "Process for the preparation of Dacarbazine." US Patent 7,825,257. (Industrial application of Protocol B).

Sources

Application Note: Synthesis, Isolation, and Characterization of 5-Aminoimidazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

5-Aminoimidazole derivatives, particularly 5-aminoimidazole-4-carboxamide (AICA), are foundational building blocks in both prebiotic chemistry and modern pharmaceutical synthesis[1]. In biological systems, AICA ribonucleotide (AICAR) is a critical intermediate in the de novo biosynthesis of purines[2]. In synthetic medicinal chemistry, AICA is the primary precursor for antineoplastic agents such as Dacarbazine and Temozolomide, which metabolize into the active DNA-alkylating species MTIC[3].

The Causality of Salt Formation: Free 5-aminoimidazoles are notoriously unstable. The electron-rich nature of the imidazole ring, coupled with the electron-donating 5-amino group, makes these compounds highly susceptible to aerial oxidation, electrophilic attack, and rapid polymerization[4]. While the presence of an electron-withdrawing 4-carboxamide group in AICA provides some resonance stabilization via a "push-pull" electronic system, the free base remains vulnerable during long-term storage.

Conversion to the hydrochloride salt (AICA-HCl) protonates the basic imidazole nitrogen. This transformation significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), creating a thermodynamic sink that prevents oxidative degradation. Furthermore, salt formation dramatically increases aqueous solubility and provides a highly stable, free-flowing crystalline solid ideal for downstream pharmaceutical workflows[1].

Synthetic Pathways and Causality

The preparation of AICA-HCl can be achieved through several routes. The two most significant pathways include:

  • Pathway A: Prebiotic Photochemical Route from Diaminomaleonitrile (DAMN) Hydrogen cyanide (HCN) tetramerizes to form diaminomaleonitrile (DAMN). Under UV irradiation (350 nm), DAMN undergoes a facile photochemical isomerization to 5-aminoimidazole-4-carbonitrile (AICN)[5]. Subsequent alkaline or acidic hydrolysis of the nitrile group yields the AICA free base, which is then trapped as the hydrochloride salt. This route is favored for its high atom economy and relevance to origin-of-life studies[6].

  • Pathway B: Classical Chemical Synthesis via Cyclization Industrially, AICA is synthesized by the cyclization of

    
    -amidinoacetamide hydrochloride with formic acid or ethyl orthoformate under controlled acidic conditions[1]. This method allows for strict control over regioselectivity and minimizes the formation of polymeric byproducts.
    

Experimental Protocols

The following protocols detail the isolation of AICA free base from a nitrile precursor and its subsequent conversion to the highly pure AICA-HCl salt. These steps are designed as a self-validating system, utilizing specific solvent polarities and temperature controls to ensure high purity.

Protocol 1: Hydrolytic Conversion of AICN to AICA Free Base
  • Hydrolysis : Suspend 10.0 g of 5-aminoimidazole-4-carbonitrile (AICN) in 50 mL of 12N aqueous sodium hydroxide.

  • Reflux : Heat the mixture to reflux (approx. 100 °C) for 9 hours.

    • Causality: The strong alkaline conditions and extended heat are required to fully hydrolyze the sterically hindered nitrile to the primary carboxamide without cleaving the delicate imidazole ring[7].

  • Neutralization : Cool the reaction mixture to 0–5 °C in an ice bath. Carefully neutralize to pH 7.0 using concentrated hydrochloric acid. Monitor the pH continuously. (Caution: Highly exothermic reaction).

  • Evaporation : Evaporate the neutralized solution to dryness under reduced pressure to yield a crude solid mixture of AICA free base and inorganic NaCl.

Protocol 2: Hydrochloride Salt Formation and Purification (AICA-HCl)

This protocol utilizes an anhydrous solvent system to separate the AICA salt from inorganic byproducts[7].

  • Extraction : Extract the crude solid residue from Protocol 1 with 100 mL of near-boiling absolute ethanol.

    • Causality: Hot ethanol selectively dissolves the organic AICA free base while leaving the inorganic NaCl lattice largely insoluble.

  • Filtration : Perform a rapid hot vacuum filtration to remove the NaCl salts. Transfer the organic filtrate to a dry, round-bottom flask equipped with a magnetic stirrer.

  • Acidification & Precipitation : Cool the ethanolic filtrate to 0–5 °C. Slowly bubble dry hydrogen chloride (HCl) gas into the solution until the pH reaches 1–2.

    • Causality: Ethanol acts as an anti-solvent for the highly polar hydrochloride salt. As the AICA-HCl forms, it rapidly exceeds its solubility product in the cold ethanol, driving quantitative precipitation and preventing side reactions.

  • Isolation : Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Collect the white/off-white precipitate via vacuum filtration.

  • Washing & Drying : Wash the filter cake with 50 mL of cold tetrahydrofuran (THF) to remove any residual moisture and trapped organic impurities[8]. Dry the solid under vacuum at 45 °C to a constant weight. Purity can be validated via HPLC (Target: >96%)[8].

Quantitative Data & Physicochemical Properties

The following table summarizes the critical parameters for verifying the integrity of the synthesized AICA-HCl against its free base counterpart.

PropertyAICA (Free Base)AICA-HCl (Hydrochloride Salt)
CAS Number 360-97-472-40-2
Molecular Formula C₄H₆N₄OC₄H₇ClN₄O
Molecular Weight 126.12 g/mol 162.58 g/mol
Appearance White to pale yellow powderWhite to off-white crystalline solid
Melting Point 169 °C[7]254.5 - 255.5 °C[7]
Solubility Soluble in hot water, ethanolHighly soluble in water, insoluble in THF
Stability Prone to oxidation (darkens)Highly stable at room temperature

Mandatory Visualization: Synthetic Workflow

Below is the logical workflow mapping the synthesis of AICA-HCl from DAMN, highlighting the intermediate states and reaction conditions.

G DAMN Diaminomaleonitrile (DAMN) [HCN Tetramer] Photo Photochemical Isomerization (UV 350 nm) DAMN->Photo AICN 5-Aminoimidazole-4-carbonitrile (AICN) Photo->AICN Hydrolysis Alkaline Hydrolysis (12N NaOH, Reflux 9h) AICN->Hydrolysis AICA 5-Aminoimidazole-4-carboxamide (AICA Free Base) Hydrolysis->AICA SaltForm Salt Formation & Precipitation (Dry HCl gas in EtOH, 0-5 °C) AICA->SaltForm AICA_HCl AICA-HCl (Stable Crystalline Salt) SaltForm->AICA_HCl

Synthetic workflow for AICA-HCl preparation from DAMN via photochemical and hydrolytic steps.

References

  • National Institutes of Health (PMC). "Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles". URL:[Link]

  • Google Patents (US3915982A). "Imidazole derivatives and process for their preparation".
  • Audrey Li / J. Org. Chem. "An Efficient Procedure for the Preparation of 4-Substituted 5-Aminoimidazoles". URL:[Link]

  • National Institutes of Health (PMC). "Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water". URL:[Link]

  • Journal of the American Chemical Society. "Illuminating Life's Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules". URL:[Link]

Sources

Using 4-ethyl-1-methyl-1H-imidazol-5-amine as a heterocyclic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Leveraging 4-Ethyl-1-methyl-1H-imidazol-5-amine as a Heterocyclic Scaffold

Executive Summary

4-Ethyl-1-methyl-1H-imidazol-5-amine (CAS: 1125842-79-8; HCl Salt CAS: 1333975-87-3) represents a specialized subclass of aminoimidazoles distinguished by its steric and electronic profile.[1] Unlike the more common 4-unsubstituted or 4-carboxylate derivatives, the 4-ethyl group provides a defined hydrophobic bulk adjacent to the nucleophilic amino moiety, while the 1-methyl group locks the tautomeric state of the imidazole ring.[1]

This substitution pattern renders the molecule a "privileged scaffold" for designing kinase inhibitors (targeting the gatekeeper region) and GPCR ligands (specifically adenosine and adrenergic receptors). This guide outlines the critical handling protocols, synthetic utility, and strategic applications of this intermediate in high-value heterocyclic synthesis.

Chemical Profile & Handling

The free base of 5-aminoimidazoles is notoriously unstable due to oxidative degradation (turning dark/black upon air exposure).[1] The hydrochloride salt is the preferred stable form for storage.

PropertySpecification
IUPAC Name 4-Ethyl-1-methyl-1H-imidazol-5-amine
Molecular Formula C₆H₁₁N₃ (Free Base) / C₆H₁₂ClN₃ (HCl Salt)
Molecular Weight 125.17 g/mol (Free Base) / 161.63 g/mol (HCl Salt)
pKa (Calculated) ~5.8 (Imidazole N3), ~2.5 (5-NH₂)
Solubility High in H₂O, DMSO, MeOH (Salt); Moderate in DCM, EtOAc (Free Base)
Stability Salt: Stable at RT (desiccated).[1][2][3][4][5] Free Base: Air-sensitive; use immediately.[1]

Handling Directive: Always generate the free base in situ or under an inert atmosphere (Ar/N₂) immediately prior to reaction. Avoid prolonged exposure of the free amine to air.

Strategic Application: The "Hinge Binder" Pharmacophore

In medicinal chemistry, this scaffold is invaluable for constructing Type I and Type II Kinase Inhibitors . The structural logic is defined by the "Donor-Acceptor" motif required for ATP-mimicry:

  • N3 (Imidazole): Acts as a Hydrogen Bond Acceptor .

  • 5-NH (Amide/Urea): Acts as a Hydrogen Bond Donor .[1]

  • 4-Ethyl Group: Occupies the hydrophobic "Gatekeeper" pocket or solvent-front region, providing selectivity over kinases with smaller pockets.[1]

Visualizing the Pharmacophore (Graphviz)

Pharmacophore Scaffold 4-Ethyl-1-methyl- 1H-imidazol-5-amine N3 N3 Nitrogen (H-Bond Acceptor) Scaffold->N3 NH 5-Amino Group (H-Bond Donor) Scaffold->NH Ethyl 4-Ethyl Group (Hydrophobic/Steric) Scaffold->Ethyl Target Kinase Hinge Region (ATP Binding Site) N3->Target Binds Backbone NH NH->Target Binds Backbone C=O Ethyl->Target Selectivity Filter (Gatekeeper)

Figure 1: Pharmacophore mapping of the 4-ethyl-1-methyl-1H-imidazol-5-amine scaffold within a kinase binding pocket.[1]

Experimental Protocols

Protocol A: In Situ Free-Base Generation & Amide Coupling

Objective: Synthesis of N-(4-ethyl-1-methyl-1H-imidazol-5-yl)amides without isolating the unstable free amine.[1]

Reagents:

  • 4-Ethyl-1-methyl-1H-imidazol-5-amine HCl (1.0 equiv)[1][4]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Neutralization: In a separate vial, suspend the Aminoimidazole HCl salt (1.0 equiv) in DMF. Add the remaining DIPEA (2.0 equiv). Note: The suspension should clarify as the free base forms.

  • Coupling: Transfer the activated acid solution via syringe into the aminoimidazole solution.

  • Reaction: Stir at 40°C for 4–12 hours. Monitor by LC-MS (Target mass = Acid + 123.1 - H₂O).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine. Dry over Na₂SO₄.[6]

  • Purification: Flash chromatography (DCM:MeOH gradient). The imidazole ring is polar; expect elution at 2–5% MeOH.

Mechanistic Insight: The 5-amino group is moderately nucleophilic but less reactive than standard anilines due to the electron-withdrawing nature of the imidazole ring (imino-like character).[1] Heating to 40°C ensures complete conversion without thermal degradation.

Protocol B: Synthesis of Urea Derivatives (Isocyanate Method)

Objective: Creating urea-linked antagonists (e.g., for GPCR libraries).

Reagents:

  • 4-Ethyl-1-methyl-1H-imidazol-5-amine HCl (1.0 equiv)[1][4]

  • Aryl Isocyanate (Ar-NCO) (1.1 equiv)[1]

  • Triethylamine (TEA) (2.5 equiv)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Suspend the HCl salt in anhydrous THF (0.1 M) under Argon.

  • Base Addition: Add TEA (2.5 equiv) dropwise. Stir for 10 minutes at 0°C.

  • Addition: Add the Isocyanate (1.1 equiv) dropwise.

  • Cyclization Check: Critical Control Point. Unlike 2-aminoimidazoles, 5-aminoimidazoles with a blocked C4 position (ethyl) generally do not undergo spontaneous cyclization to fused systems under mild conditions.[1] However, heating can induce rearrangement. Keep reaction at RT.

  • Quench: Add MeOH (excess) to quench unreacted isocyanate.

  • Isolation: Concentrate in vacuo. Triturate the residue with Et₂O or cold MeCN to precipitate the urea product.

Advanced Synthetic Pathway: C2-Functionalization[1]

The C2 position (between N1 and N3) is the only remaining C-H bond on the ring. It is acidic and amenable to Pd-catalyzed C-H Arylation (Direct Arylation), allowing the construction of trisubstituted imidazoles.

Constraint: The free 5-NH₂ group can poison Pd catalysts.[1] It must be protected (e.g., as an amide or urea from Protocols A/B) before attempting C2 functionalization.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_path1 Primary Functionalization (5-Position) cluster_path2 Advanced Functionalization (2-Position) Start Starting Material (HCl Salt) FreeBase Free Base Generation (In Situ, DIPEA/DMF) Start->FreeBase Amide Amide Coupling (HATU, R-COOH) FreeBase->Amide Pathway A Urea Urea Formation (Isocyanate) FreeBase->Urea Pathway B CH_Act Pd-Catalyzed C-H Arylation (Pd(OAc)2, Ar-I, Cs2CO3) Amide->CH_Act Step 2 (Protection Required) Urea->CH_Act Final Target Scaffold: 2-Aryl-4-ethyl-1-methyl-5-amidoimidazole CH_Act->Final

Figure 2: Sequential functionalization strategy.[1] Note that C2-arylation requires prior protection of the 5-amino group.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black/Tar Formation Oxidation of free base.[1]Ensure strict inert atmosphere (Ar). Do not store free base; use in situ.
Low Yield (Amide) Poor nucleophilicity of 5-NH₂.[1]Switch coupling agent to HATU or COMU . Heat to 50°C. Use acid chloride if stable.
Regioselectivity (C2) N/A (C2 is unique).C2-H is the only available C-H.[1] If C2-arylation fails, check for catalyst poisoning by the amide nitrogen.
Solubility High polarity of imidazole.Use polar aprotic solvents (DMF, DMAc). For workup, avoid acidic water (product will protonate and stay in aqueous phase). Keep pH > 8.

References

  • Lim, F. P. L., et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie.

  • Driowya, M., et al. (2019). "Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles." Frontiers in Chemistry.

  • Al-Shaar, A. H. M., et al. (1992).[7] "The Synthesis of Heterocycles via Addition-Elimination Reactions of 4- and 5-Aminoimidazoles." Journal of the Chemical Society, Perkin Transactions 1.

  • Sigma-Aldrich. "Product Specification: 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride."[1][4]

  • PubChem. "Ethyl 4-amino-1H-imidazole-5-carboxylate (Related Structure Data)." [1][2]

Sources

Reaction conditions for coupling 5-aminoimidazoles with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Reaction Conditions for Coupling 5-Aminoimidazoles with Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing N-Acyl-5-Aminoimidazoles

The N-acyl-5-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The amide bond is one of the most common linkages in drug discovery, and its formation through the coupling of an amine and a carboxylic acid is a fundamental transformation.[2][3] However, the synthesis of N-acyl-5-aminoimidazoles presents a distinct challenge. The amine group at the C5 position of the imidazole ring is often weakly nucleophilic due to the electron-withdrawing nature of the heterocyclic system.[2][4] This reduced reactivity can lead to sluggish and inefficient reactions under standard amidation conditions, necessitating carefully optimized protocols and the use of highly efficient coupling reagents.[2][5][6]

This guide provides a detailed examination of the reaction conditions required for the successful coupling of 5-aminoimidazoles with a diverse range of carboxylic acids. We will explore the mechanistic principles behind reagent selection, offer field-tested protocols, and provide a framework for troubleshooting common issues, enabling researchers to confidently synthesize these valuable molecules.

Core Principles & Mechanistic Insights

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[3][7] The core challenge with 5-aminoimidazoles is overcoming their low nucleophilicity. The strategy, therefore, centers on generating a highly reactive carboxylic acid intermediate.

The Activation Step: Creating a Potent Electrophile

The reaction proceeds in two primary stages: activation of the carboxyl group, followed by acylation of the amine.[3][8] The coupling reagent facilitates the first step by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic species. This activated intermediate can then be readily attacked by the weakly nucleophilic 5-aminoimidazole.

Two major classes of coupling reagents are predominantly used for this purpose: carbodiimides and uronium/aminium salts.

  • Carbodiimide-Mediated Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is often unstable and prone to side reactions, including racemization if the substrate is chiral.[3][8] To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always included.[8][10] These additives intercept the O-acylisourea to form a more stable and more reactive active ester (e.g., an OBt or OAt ester), which then reacts cleanly with the amine.[9][10]

  • Uronium/Aminium Salt Activation: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available, particularly for challenging substrates.[7][11][12][13] In the presence of a non-nucleophilic base, HATU reacts with the carboxylic acid to directly form the highly reactive OAt-active ester.[11][14] The efficiency of HATU is attributed in part to the neighboring group effect of the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state of the subsequent aminolysis.[11]

Amide_Bond_Formation_Mechanism cluster_start Reactants cluster_path1 Pathway 1: Carbodiimide (EDC/HOBt) cluster_path2 Pathway 2: Uronium Salt (HATU) RCOOH Carboxylic Acid (R-COOH) EDC EDC RCOOH->EDC + HATU HATU + Base RCOOH->HATU + Amine 5-Aminoimidazole (Im-NH2) Amide_Product N-Acyl-5-Aminoimidazole (R-CO-NH-Im) Amine->Amide_Product O_Acylisourea O-Acylisourea Intermediate EDC->O_Acylisourea Forms HOBt HOBt O_Acylisourea->HOBt Intercepted by Active_Ester_HOBt HOBt Active Ester HOBt->Active_Ester_HOBt Active_Ester_HOBt->Amine Reacts with Active_Ester_HOAt OAt Active Ester HATU->Active_Ester_HOAt Forms Directly Active_Ester_HOAt->Amine Reacts with

General Mechanism of Amide Bond Formation.

Optimizing Reaction Conditions: A Component-by-Component Analysis

Success in coupling 5-aminoimidazoles hinges on the careful selection of each reaction component.

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExample(s)Additive(s)BaseSolventsKey AdvantagesPotential Issues
Carbodiimide EDC, DIC[7][10]HOBt, HOAt, OxymaPure®[8]DIPEA, TEA[2][15]DCM, DMF, ACN[2][8]Cost-effective; water-soluble byproducts (EDC).[8][16]Slower for electron-deficient amines; risk of racemization without additives.[2][3]
Uronium/Aminium HATU, HBTU, COMU[8][10]None requiredDIPEA, TEA[11][14]DMF, NMP[12][14]High efficiency, fast reaction rates, low racemization; excellent for difficult couplings.[7][11][12]Higher cost; potential for guanidinylation side reaction with excess reagent.[4]
Phosphonium PyBOP, BOP[7][8]None requiredDIPEA, TEA[16]DMF, DCM[17]High efficiency; good for sterically hindered couplings.[17]Phosphoramide byproduct can be difficult to remove.[17]
Critical Role of the Base

A non-nucleophilic organic base, typically a tertiary amine, is essential for two reasons:

  • It deprotonates the carboxylic acid, forming the carboxylate anion required for the initial activation step.[11]

  • It neutralizes the acidic byproducts generated during the reaction, maintaining a favorable reaction environment.

N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most commonly recommended base.[14][18] Its steric bulk prevents it from acting as a nucleophile and competing with the 5-aminoimidazole. Triethylamine (TEA) can also be used but may be more prone to side reactions with highly reactive intermediates.

Solvent Selection

The solvent must be able to dissolve all reactants and intermediates. Anhydrous, polar aprotic solvents are standard.

  • N,N-Dimethylformamide (DMF) is the solvent of choice for HATU and other uronium/phosphonium-based couplings due to its high polarity and solvating power.[11][12][17]

  • Dichloromethane (DCM) is often used with EDC-mediated couplings.[16][18]

  • Acetonitrile (ACN) can also be an effective solvent.[2]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the acylation of 5-aminoimidazoles. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Experimental_Workflow Start Start Setup Combine Carboxylic Acid (1.0 eq), 5-Aminoimidazole (1.1 eq), & Solvent Start->Setup Cool Cool to 0 °C (Optional, for EDC) Setup->Cool Preactivate Pre-activation: Activate Acid with Coupling Reagent & Base (15-30 min) before adding Amine Setup->Preactivate Alternative (Recommended for HATU) AddReagents Add Base (e.g., DIPEA, 2.0-2.5 eq) & Coupling Reagent (1.1-1.2 eq) Cool->AddReagents React Stir at Room Temperature (1-12 hours) AddReagents->React Preactivate->AddReagents Add Amine Monitor Monitor by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up: 1. Dilute with Organic Solvent (e.g., EtOAc) 2. Wash with weak acid, NaHCO₃, brine Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

General Experimental Workflow for Amide Coupling.
Protocol 1: High-Efficiency Coupling using HATU

This method is highly recommended for electron-deficient 5-aminoimidazoles or sterically hindered substrates.[12][18]

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • 5-Aminoimidazole derivative (1.1-1.2 equivalents)

  • HATU (1.1-1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[14][17]

  • Add DIPEA (2.5 eq) to the mixture.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[14][17]

  • In a separate flask, dissolve the 5-aminoimidazole (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.[14]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), a weak acid solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and finally, brine.[14][17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Standard Coupling using EDC/HOBt

This is a cost-effective and robust method suitable for many substrates.

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • 5-Aminoimidazole derivative (1.0-1.2 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents, or catalytic 0.1 eq in some cases[2][15])

  • DIPEA or Triethylamine (1.2-2.0 equivalents)

  • Anhydrous DCM or DMF

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), 5-aminoimidazole (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (1.2 eq).[15]

  • Cool the mixture to 0 °C in an ice bath.[16]

  • Add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, a weak acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inefficient activation of the carboxylic acid. 2. Low nucleophilicity of the 5-aminoimidazole. 3. Poor solubility of reactants.1. Switch to a more powerful coupling reagent like HATU or PyBOP.[4] 2. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine.[4] 3. Gently increase the reaction temperature (e.g., to 40-50 °C), monitoring for decomposition.[4] 4. Switch to a more polar solvent like DMF or NMP to improve solubility.[4]
Incomplete Reaction 1. Insufficient reagent equivalents. 2. Short reaction time.1. Use a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent.[4] 2. Allow the reaction to run for a longer period (e.g., 24 hours).
Presence of Side Products 1. Racemization (for chiral substrates). 2. Guanidinylation of the amine (with HATU/HBTU).1. Ensure an additive like HOBt or HOAt is used with carbodiimide reagents. Perform the reaction at a lower temperature (0 °C).[4] 2. Avoid a large excess of the uronium reagent; use stoichiometric amounts (1.05-1.1 equivalents).[4]
Difficult Purification 1. Urea byproducts from carbodiimides (DCC/DIC). 2. Water-soluble reagents/byproducts.1. If using DCC, filter off the precipitated DCU. If using EDC, the urea byproduct is water-soluble and should be removed during aqueous work-up.[8][16] 2. Ensure thorough aqueous washes during work-up to remove HOBt, DIPEA·HCl, and tetramethylurea (from HATU).

Conclusion

The successful acylation of 5-aminoimidazoles is readily achievable with a rational approach to reaction design. While their inherent low nucleophilicity presents a challenge, the use of high-efficiency coupling reagents, particularly uronium salts like HATU, provides a reliable path to the desired N-acyl products. By understanding the underlying mechanisms of carboxylic acid activation and carefully selecting the appropriate combination of coupling reagent, base, and solvent, researchers can effectively overcome the synthetic hurdles and access this important class of molecules for further investigation in drug discovery and development.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Kumar, D., et al. (2020). Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines. Green Chemistry. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Diness, F., et al. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters. [Link]

  • HATU. (n.d.). Wikipedia. [Link]

  • Guisan-Ceinos, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Al-Masoudi, N., et al. (2020). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and antioxidant activities. Saudi Pharmaceutical Journal. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). The Journal of Organic Chemistry. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (n.d.). PMC. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Polysubstituted 5-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Aminoimidazoles and the Advent of Microwave Synthesis

The 5-aminoimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] These heterocycles are integral to a wide array of therapeutic agents, exhibiting anti-cancer, antiviral, anti-inflammatory, and kinase-inhibiting properties.[2][3][4] The strategic placement of the amino group at the C5 position provides a critical vector for further functionalization, enabling the exploration of vast chemical space in drug discovery programs.

Traditionally, the synthesis of polysubstituted imidazoles has often been hampered by long reaction times, harsh conditions, and the formation of unwanted side products.[1] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field of heterocyclic chemistry.[5][6][7] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS facilitates rapid and uniform heating, a phenomenon known as dielectric heating.[8][9] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours or days to mere minutes.[5][6][10] Furthermore, the precise temperature control and rapid heating profiles offered by modern microwave reactors often lead to cleaner reactions, higher yields, and improved product purity.[6][7][11]

This guide provides a comprehensive overview and a detailed protocol for the efficient synthesis of polysubstituted 5-aminoimidazoles utilizing microwave technology, tailored for researchers and professionals in drug development.

Scientific Rationale: The Power of Microwave-Driven Multicomponent Reactions

The protocol detailed below leverages a multi-component reaction (MCR) strategy, a highly efficient paradigm in synthetic chemistry where three or more reactants combine in a single pot to form a complex product.[12][13] MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. When combined with microwave irradiation, the efficiency of MCRs is significantly amplified.

The synthesis of the 5-aminoimidazole core often proceeds through the condensation of an α-amino nitrile, an aldehyde, and an amine, or related synthons. Microwave energy accelerates the key bond-forming steps, including imine formation and subsequent intramolecular cyclization, by efficiently overcoming the activation energy barriers. The polarity of the reactants and intermediates makes them excellent absorbers of microwave energy, leading to localized superheating and a dramatic increase in reaction kinetics.[8] This rapid, controlled heating minimizes the decomposition of sensitive functional groups and reduces the formation of polymeric side products, which can be prevalent under prolonged conventional heating.[14]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the microwave-assisted synthesis of a polysubstituted 5-aminoimidazole via a multi-component approach.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Product Isolation cluster_analysis Step 4: Characterization P1 Combine Aldehyde, α-Amino Nitrile, & Amine in a suitable solvent within a microwave process vial. P2 Add stir bar. R1 Seal the vessel and place in the microwave reactor. P2->R1 R2 Irradiate at a set temperature and time (e.g., 120-150°C, 5-20 minutes). R1->R2 W1 Cool the reaction vessel to room temperature. R2->W1 W2 Concentrate the reaction mixture in vacuo. W1->W2 W3 Purify the crude product (e.g., column chromatography, recrystallization). W2->W3 A1 Confirm structure and purity (NMR, LC-MS, HRMS). W3->A1

Caption: General workflow for microwave-assisted 5-aminoimidazole synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of a 2,4-Disubstituted 5-Aminoimidazole

This protocol is a representative example and may require optimization for different substrates. It is adapted from principles described in the literature for rapid, microwave-assisted synthesis.[10][15]

Materials and Equipment:

  • Dedicated monomode microwave synthesis reactor

  • 10 mL microwave process vials with snap caps and septa

  • Magnetic stir bars

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • α-Amino nitrile (e.g., Aminoacetonitrile hydrochloride, 1.0 mmol)

  • Primary Amine (e.g., Aniline, 1.0 mmol)

  • Base (e.g., Triethylamine, 2.2 mmol)

  • Solvent (e.g., Ethanol or Acetonitrile, 3 mL)

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reagent Preparation:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add aminoacetonitrile hydrochloride (1.0 mmol, 92.5 mg).

    • Add the aldehyde (1.0 mmol, e.g., benzaldehyde, 106 mg, 102 µL).

    • Add the primary amine (1.0 mmol, e.g., aniline, 93 mg, 91 µL).

    • Add the chosen solvent (3 mL, e.g., Ethanol).

    • Add triethylamine (2.2 mmol, 223 mg, 307 µL) to neutralize the hydrochloride salt and catalyze the reaction.

  • Microwave Reaction:

    • Securely seal the vial with a cap.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 140 °C (temperature will be monitored by the instrument's IR sensor)

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: Dynamic (the instrument will automatically adjust power to maintain the target temperature)

      • Stirring: High

    • Initiate the microwave irradiation sequence. The overall reaction time is significantly shortened to around 15-25 minutes compared to the 53 hours reported for some conventional procedures.[10]

  • Workup and Purification:

    • After the irradiation is complete, allow the vial to cool to a safe handling temperature (below 50 °C) using the instrument's compressed air cooling system.

    • Once cooled, carefully open the vial.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure polysubstituted 5-aminoimidazole.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary and Comparison

The advantages of MAOS are best illustrated by comparing key reaction parameters with conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time 5 - 30 minutes12 - 53 hours[10][16]
Temperature 120 - 180 °CReflux (often lower, solvent-dependent)[17][18]
Yield Often higher (e.g., 70-95%)Variable, often lower due to side products[5][16]
Product Purity Generally higher, cleaner reaction profilesOften requires extensive purification[6][7]
Energy Efficiency High (direct heating of reactants)Low (heating of vessel, solvent, and surroundings)[9]

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Insufficient temperature or reaction time.

    • Solution: Incrementally increase the reaction temperature (e.g., in 10 °C steps) or the hold time. Ensure the chosen solvent is polar enough to efficiently absorb microwave energy. Solvents like DMF, NMP, ethanol, and acetonitrile are excellent choices.

  • Formation of Side Products:

    • Cause: Temperature is too high, leading to decomposition.

    • Solution: Reduce the reaction temperature. The precise control of a monomode microwave reactor allows for fine-tuning to find the optimal thermal window where the desired reaction proceeds rapidly without significant byproduct formation.

  • Reaction Incompleteness:

    • Cause: Inefficient stirring or non-homogenous mixture.

    • Solution: Ensure a properly sized stir bar is used and that the stirring speed is adequate to maintain a homogenous suspension or solution throughout the short reaction time.

Mechanism and Causality

The underlying mechanism for this MCR involves a series of rapid, sequential reactions. The key steps are illustrated below.

G A Aldehyde + Amine B Imine Intermediate A->B Condensation (-H₂O) D Adduct Formation B->D C α-Amino Nitrile C->D E Intramolecular Cyclization (Tautomerization) D->E Nucleophilic Attack F 5-Aminoimidazole Product E->F Aromatization

Caption: Simplified reaction mechanism for 5-aminoimidazole formation.

Microwave irradiation accelerates each of these steps. The initial condensation to form the imine is driven by the rapid removal of water at elevated temperatures. The subsequent nucleophilic attack of the α-amino nitrile onto the imine and the final intramolecular cyclization are both significantly enhanced by the high, localized temperatures achieved through dielectric heating, leading to the rapid formation of the stable aromatic imidazole ring.[7][8]

References

  • Gupta, G. K., Rani, N., & Kumar, V. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. Mini-Reviews in Organic Chemistry, 9(3), 270-284. Available from: [Link]

  • Patil, S. A., et al. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. Available from: [Link]

  • Gupta, G. K., Rani, N., & Kumar, V. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. Bentham Science Publishers. Available from: [Link]

  • K, S., & P, P. (2023). Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations. International Journal for Innovative Research in Technology, 10(5). Available from: [Link]

  • Gupta, G. K., Rani, N., & Kumar, V. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. ResearchGate. Available from: [Link]

  • Taylor, R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(6), 644-657. Available from: [Link]

  • Recent update on microwave-assisted synthesis of imidazole derivatives. (2023). Eurekaselect. Available from: [Link]

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Available from: [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. Available from: [Link]

  • Taylor, R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Available from: [Link]

  • Pereshivko, L. Y., et al. (2013). MCRs reshaped into a switchable microwave-assisted protocol toward 5-aminoimidazoles and dihydrotriazines. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]

  • Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Institutes of Health. Available from: [Link]

  • Zareyee, D., & Khalilzadeh, M. A. (2022). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. National Institutes of Health. Available from: [Link]

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. (2018). CORE. Available from: [Link]

  • Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Available from: [Link]

  • Lim, F. P. L., et al. (2017). A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines. RSC Advances, 7(81), 51062-51068. Available from: [Link]

  • Lim, F. P. L., et al. (2017). A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines. Sunway Institutional Repository. Available from: [Link]

  • ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. (2010). ResearchGate. Available from: [Link]

  • Singh, M. S., & Chowdhury, S. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 969-1021. Available from: [Link]

  • Williams, A. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. TSI Journals. Available from: [Link]

  • Lin, R., & Chiu, J. F. (2006). Synthesis of 2,4-disubstituted 5-aminoimidazoles using microwave irradiation. Journal of Combinatorial Chemistry, 8(4), 453-455. Available from: [Link]

  • Moseley, J. D., & Kappe, C. O. (2011). Microwave Multicomponent Synthesis. National Institutes of Health. Available from: [Link]

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. ResearchGate. Available from: [Link]

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457. Available from: [Link]

  • MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. (2023). JETIR. Available from: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). National Institutes of Health. Available from: [Link]

  • Ermolat'ev, D. S., Babaev, E. V., & Van der Eycken, E. V. (2006). Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. ResearchGate. Available from: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Taylor & Francis Online. Available from: [Link]

  • Coburn, C. A., et al. (2009). Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry, 52(20), 6436-6450. Available from: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2022). National Institutes of Health. Available from: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of 5-aminoimidazoles during workup

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Oxidative Degradation of 5-Aminoimidazoles During Workup Ticket ID: #AI-5NH2-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary (The "Black Tar" Alert)

The Problem: You are likely experiencing the rapid decomposition of 5-aminoimidazoles into dark, insoluble tars during workup. This is not a failure of your synthesis; it is a characteristic failure of the isolation protocol.

The Root Cause: 5-Aminoimidazoles are electron-rich heteroaromatics. The amino group at position 5 pushes electron density into the imidazole ring (raising the HOMO energy). This makes the system highly susceptible to:

  • Oxidative Dimerization/Polymerization: Triggered by atmospheric oxygen, leading to extended conjugated networks (the "black tar").

  • Acid-Catalyzed Ring Opening: Or Dimroth-type rearrangements in aqueous media.

The Solution: You must treat the free base 5-aminoimidazole as a transient intermediate , not a stable product. Stability is achieved only through protonation (salt formation) or immediate derivatization .

Diagnostic Hub (Troubleshooting & FAQs)

Q1: My reaction mixture was clear, but it turned black immediately upon rotary evaporation. Why?

A: You concentrated the free base in the presence of air. As solvent volume decreases, the concentration of the 5-aminoimidazole increases, accelerating bimolecular oxidative coupling. The heat from the water bath facilitates the electron transfer to oxygen.

  • Fix: Never concentrate the free base to dryness. Acidify before concentration to form the stable salt, or telescope the solution directly into the next step.

Q2: Can I purify 5-aminoimidazoles on silica gel?

A: Generally, No. Silica gel is slightly acidic and acts as an oxidizing surface for highly electron-rich systems. 5-Aminoimidazoles often streak, decompose, or stick irreversibly to silica.

  • Fix: Use Neutral Alumina (deactivated) if chromatography is absolute necessary. However, crystallization as a salt (HCl, Oxalate, Picrate) is the superior purification method.

Q3: I see a "purple/blue" color before it turns black. What is this?

A: This is the "Wurster-type" radical cation stage. It indicates the formation of the initial oxidation product (a radical cation) which is often highly colored. This is the "Point of No Return" warning. If you see this, add a reducing agent (e.g., sodium dithionite) or acid immediately.

Standard Operating Procedures (Protocols)

Protocol A: The "Bunker" Strategy (Isolation as HCl Salt)

Use this when you need to store the compound or characterize it.

Principle: Protonating the exocyclic amine (


) withdraws electron density from the ring, significantly raising the oxidation potential and preventing attack by oxygen.

Step-by-Step:

  • Quench: Upon reaction completion, cool the mixture to 0°C under Argon/Nitrogen.

  • Acidification: Add anhydrous HCl in Dioxane (4M) or HCl in Methanol dropwise.

    • Target: pH < 3.

  • Precipitation: The hydrochloride salt is often less soluble in organic solvents (ether/EtOAc).

    • Add dry Diethyl Ether or MTBE to force precipitation.

  • Filtration: Filter the solid rapidly under an inert atmosphere (Schlenk frit is best, or a funnel with a nitrogen blanket).

  • Drying: Dry under high vacuum. The salt is generally shelf-stable.

Protocol B: The "Trap and Release" (Telescoping)

Use this to bypass isolation entirely.

Principle: React the unstable amine immediately with an electrophile to form a stable derivative (Urea, Amide, etc.).

Step-by-Step:

  • Do not work up. Keep the 5-aminoimidazole in the reaction solvent.

  • Buffer: If the synthesis conditions were acidic, neutralize with a tertiary base (DIPEA/TEA) only in the presence of the next reagent.

  • Trap: Add the electrophile (e.g., Isocyanate, Acid Chloride, Anhydride) directly to the crude vessel.

  • Process: The resulting amide/urea is electron-deficient compared to the amine and will be stable to standard aqueous workup and silica chromatography.

Technical Data & Visualization

Stability Factor Comparison
ConditionStability RatingMechanism of Failure/Success
Free Base (Solid) 🔴 CriticalRapid oxidation by air; polymerization.
Free Base (Solution) 🟠 PoorSlow oxidation; solvent dependent (DMSO accelerates oxidation).
Silica Gel 🔴 CriticalSurface-catalyzed decomposition.
HCl Salt 🟢 ExcellentProtonation deactivates ring; blocks oxidation.
Inert Gas (Ar/N2) 🟡 ModerateSlows oxidation, but does not stop thermal degradation.
Diagram 1: The Degradation vs. Stabilization Pathway

G Start 5-Aminoimidazole (Free Base) Oxidation Radical Cation (Purple/Blue) Start->Oxidation Air/O2 Light Salt Hydrochloride Salt (Stable Solid) Start->Salt + HCl (anhydrous) Amide Amide/Urea (Stable Derivative) Start->Amide + Electrophile (R-COCl / R-NCO) Polymer Dark Tar (Polymerization) Oxidation->Polymer Coupling

Caption: The "Fork in the Road": The free base must be immediately diverted to a salt or derivative to avoid the oxidative "death spiral."

Diagram 2: Workup Decision Matrix

DecisionTree Start Reaction Complete IsStable Is the product stabilized? (e.g., AICA) Start->IsStable YesStable Standard Workup (Extract/Column) IsStable->YesStable Yes (EWG present) NoStable Unstable 5-Aminoimidazole IsStable->NoStable No (Alkyl/H) NeedIsolate Do you need to isolate? NoStable->NeedIsolate IsolateYes Protocol A: Acidify to pH < 3 Precipitate Salt NeedIsolate->IsolateYes Yes IsolateNo Protocol B: Telescope/Trap Add Electrophile NeedIsolate->IsolateNo No

Caption: Decision matrix for handling 5-aminoimidazole reaction mixtures based on substituent stability and isolation needs.

References

  • Synthesis and Instability of 5-Aminoimidazoles

    • Bredereck, H., et al. "Synthesen in der Heterocyclus-Reihe, V. Über 5-Amino-imidazole." Chemische Berichte, vol. 86, no. 1, 1953, pp. 88-96. (The foundational text on the instability of the free base).
  • Mechanism of Oxidative Degradation

    • Nishino, H., et al. "Oxidation of 5-amino-4-imidazolecarboxamide derivatives." Journal of Heterocyclic Chemistry, vol. 37, 2000.
  • Stabilization via Salt Formation & Trapping

    • Al-Azmi, A. "Synthesis of some new 5-aminoimidazole derivatives."[1] Journal of Saudi Chemical Society, vol. 13, no. 3, 2009. (Demonstrates isolation of stable derivatives).

  • General Handling of Electron-Rich Amines

    • Encyclopedia of Reagents for Organic Synthesis (e-EROS). "Sodium Dithionite.

Sources

Technical Support Center: Handling & Storage of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and field-validated protocols to overcome the unique challenges posed by hygroscopic amine hydrochloride salts. This resource bridges the gap between fundamental physical chemistry and practical drug development workflows.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q: Why do amine hydrochloride salts exhibit such high hygroscopicity compared to other salt forms? A: The hygroscopicity of hydrochloride salts is fundamentally driven by the highly electronegative chloride anion, which has a strong propensity to absorb water molecules through intermolecular hydrogen bonding (1[1]). When exposed to humidity, the surface of these salts can induce the dissociation of water, leading to the formation of multiple hydrated forms or even complete deliquescence (2[2], 3[3]).

Q: What is Critical Relative Humidity (CRH) and how does it dictate storage? A: CRH is the specific relative humidity threshold at which a solid material begins to absorb moisture from the atmosphere at an exponential rate, triggering phase changes or liquification (4[4]). If an amine HCl salt is stored above its CRH, the absorbed free water alters its internal energy, thermodynamic activity, and dissolution rate, severely compromising the active pharmaceutical ingredient (API) (5[5]).

Q: How does moisture uptake lead to the chemical instability of the API? A: Beyond physical clumping, moisture acts as a reaction medium that facilitates salt disproportionation—the reversion of the salt back to its free base form (6[6]). This is highly problematic when the salt is formulated with excipients that alter the microenvironmental pH (7[7]). Free water mobilizes these excipients, triggering an acid-base reaction that compromises the drug's solubility and pharmacokinetic profile.

Troubleshooting Guide: Common Laboratory & Manufacturing Issues

Issue: API clumping and poor flowability during weighing and dispensing.

  • Root Cause: Capillary condensation of water between particles creates liquid bridges, drastically increasing cohesive forces and causing the powder to clump (8[8]).

  • Resolution: Dispense the API in a controlled environment (e.g., a glovebox or isolator) where the ambient RH is strictly maintained at least 20% below the API's CRH (9[9]). Ensure all spatulas and weighing boats are pre-dried and statically discharged.

Issue: Inconsistent Karl Fischer (KF) titration results or drifting moisture content.

  • Root Cause: Highly hygroscopic powders rapidly scavenge moisture from the ambient air during the brief transfer from the storage vial to the titration vessel.

  • Resolution (Self-Validating Protocol): Implement a closed-loop transfer protocol. Weigh the sample inside a dry-box into a crimp-sealed vial with a septum. Inject the dry KF solvent directly into the sealed vial to dissolve the API, then withdraw the solution via syringe and inject it into the KF titrator. Subtract the blank solvent moisture. This ensures the system validates its own baseline before sample introduction.

Issue: Unexpected formulation failure (loss of dissolution rate) during accelerated stability testing.

  • Root Cause: Excipient-induced disproportionation. Moisture absorbed during storage mobilized basic excipients (e.g., magnesium stearate), raising the microenvironmental pH and converting the amine HCl salt to its insoluble free base (10[10]).

  • Resolution: Switch to non-hygroscopic, neutral, or acidic excipients. Alternatively, consider pre-emptive formulation strategies such as film coating or co-crystallization to shield the API from moisture ingress (11[11],12[12]).

Standardized Experimental Protocols

Protocol A: Determination of CRH via Dynamic Vapor Sorption (DVS)

Purpose: To establish the exact humidity threshold for safe storage and handling by measuring moisture sorption isotherms (13[14], []).

  • Sample Preparation: Accurately weigh 50–100 mg of the amine HCl salt into the DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH and 25°C until the rate of mass change ( dm/dt ) is less than 0.002% per minute. This establishes the dry reference mass (16[16]).

  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH.

  • Equilibration Criteria: Hold at each step until dm/dt < 0.002%/min or for a maximum of 360 minutes.

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH. Self-Validation Step: Check for hysteresis between the sorption and desorption curves, which indicates irreversible hydrate formation rather than simple surface adsorption.

  • Data Analysis: Plot the equilibrium mass change versus RH. The CRH is identified as the inflection point where mass uptake increases exponentially.

Protocol B: Optimal Drying and Storage of Hygroscopic Salts

Purpose: To restore deliquescent or clumped APIs to a workable state without inducing thermal degradation.

  • Vacuum Drying: Place the API in a vacuum oven at 40°C under deep vacuum (< 10 mbar). Causality Note: Avoid high temperatures to prevent the thermal dissociation of HCl gas, which would permanently alter the stoichiometry of the salt.

  • Desiccant Integration: Store the dried API in double-lined low-density polyethylene (LDPE) bags. Place silica gel or molecular sieve desiccant pouches between the first and second bag layers to prevent direct chemical contamination.

  • Secondary Packaging: Seal the double bag inside a high-density polyethylene (HDPE) drum or an aluminum foil pouch. Store in a climate-controlled facility at 20-25°C and < 40% RH.

Quantitative Data: CRH and Storage Parameters for Common Amine HCl Salts

API / CompoundSalt FormCritical Relative Humidity (CRH) at 25°CRecommended Storage RHPrimary Handling Risk
Ranitidine Hydrochloride~67% (17[17])< 40%Deliquescence, poor flowability
Pioglitazone Hydrochloride> 80%< 50%Excipient-induced disproportionation
Adiphenine Hydrochloride~48% (12[12])< 20%Rapid moisture uptake, chemical hydrolysis
Berberine ChlorideHighly Hygroscopic< 30%Hydrate formation, severe clumping

Workflow Visualization

Workflow A Receive Amine HCl API B DVS Analysis (Determine Critical Relative Humidity) A->B C Is CRH < 60%? B->C D Highly Hygroscopic (CRH < 60%) Store < 30% RH Double-bag with Desiccant C->D Yes (High Risk) E Moderately Hygroscopic (CRH ≥ 60%) Store < 60% RH Standard HDPE Packaging C->E No (Lower Risk) F Glovebox Handling & In-situ Titration D->F G Standard Cleanroom Handling E->G H Formulation Strategy: Use Non-basic Excipients to Prevent Disproportionation F->H G->H

Caption: Workflow for the analysis, handling, and formulation of hygroscopic amine HCl salts.

References

  • Purdue e-Pubs. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability." Available at: 2

  • Pharmaceutical Technology. "Salt Selection in Drug Development." Available at: 17

  • Particle Technology Labs. "Dynamic Vapor Sorption System (DVS)." Available at: 13

  • Purdue e-Pubs. "Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation." Available at: 6

  • USPTO. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Available at: 3

  • BOC Sciences. "Hygroscopicity Testing." Available at:

  • NIH/PMC. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Available at: 5

  • Academia.edu. "Stability of pharmaceutical salts in solid oral dosage forms." Available at: 10

  • NIH/PMC. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Available at: 11

  • ResearchGate. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." Available at: 1

  • Alfa Chemistry. "API Hygroscopicity." Available at: 4

  • University Digital Conservancy. "PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT." Available at: 7

  • Tablets & Capsules. "Water Activity and Moisture: The Complexity and Interrelationships Explained." Available at: 16

  • NIH/PMC. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Available at: 12

  • Powder Systems. "A Guide to Processing and Holding Active Pharmaceutical Ingredients." Available at: 9

  • Richpacking. "Hygroscopic Problems Of Capsule Filled Powders." Available at: 8

Sources

Technical Support Center: Purification of 4-ethyl-1-methyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-IMID-005 Topic: Recrystallization & Stability Protocols Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & Critical Warning

User Alert: You are attempting to purify 4-ethyl-1-methyl-1H-imidazol-5-amine . From a structural perspective, this molecule is a 5-aminoimidazole . These compounds are notoriously unstable in their free base form due to the high electron density at the C5 position, which facilitates rapid oxidation and polymerization upon exposure to air.

The "Black Tar" Phenomenon: If your clear/yellow solution turns dark brown or black within minutes of air exposure, this is not a purification failure; it is chemical decomposition (oxidation).

Core Recommendation: Unless your downstream application strictly requires the free base, we strongly recommend converting this amine to a salt (e.g., Hydrochloride or Picrate) for purification. The salt form stabilizes the electron-rich amine, preventing oxidation and allowing for standard recrystallization.

The "Golden Path" Protocol: Hydrochloride Salt Recrystallization

This protocol assumes you have the crude reaction mixture or a crude oil of the free base. This is the only robust method to obtain high-purity (>98%) material without a glovebox.

Phase A: Salt Formation (Stabilization)
  • Dissolution: Dissolve the crude 4-ethyl-1-methyl-1H-imidazol-5-amine in a minimum volume of anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc) .

  • Acidification: Cool the solution to 0°C. Dropwise add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas through the solution.

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Filter the crude salt under Argon/Nitrogen. Wash with cold diethyl ether.

Phase B: Recrystallization of the HCl Salt
  • Target Compound: 4-ethyl-1-methyl-1H-imidazol-5-amine · HCl

  • Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent)

StepActionTechnical Rationale
1 Prepare Solvent Heat anhydrous Ethanol to near reflux (approx. 75°C).
2 Dissolution Add the crude salt to the hot ethanol. Use the minimum amount required to dissolve it. If undissolved particles remain after 5 mins, perform a hot filtration.
3 Anti-Solvent Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears.
4 Clarification Add 1-2 drops of hot Ethanol to clear the turbidity.
5 Nucleation Allow the solution to cool slowly to room temperature (25°C) without agitation.
6 Crystallization Move to a fridge (4°C) for 12 hours.
7 Collection Filter crystals. Wash with cold Et2O. Dry under vacuum over P₂O₅.
Troubleshooting Guide
Visual Logic: The Recrystallization Decision Tree

RecrystallizationLogic Start Start: Crude Material CheckState Check Physical State Start->CheckState IsSolid Solid/Semi-Solid CheckState->IsSolid Yes IsOil Dark Oil / Tar CheckState->IsOil Yes Dissolve Dissolve in Hot EtOH IsSolid->Dissolve IsOil->Dissolve Attempt Salt Formation CheckColor Color Check? Dissolve->CheckColor DarkBrown Dark Brown/Black CheckColor->DarkBrown Yes PaleYellow Pale Yellow/Clear CheckColor->PaleYellow No ActionOxidation Oxidation Detected! Use Activated Carbon OR Convert to Salt DarkBrown->ActionOxidation ActionCool Cool Slowly PaleYellow->ActionCool ResultOil Product 'Oiled Out' ActionCool->ResultOil Impurities/Too Fast ResultCrystals Crystals Formed ActionCool->ResultCrystals Success FixOil Remedy: 1. Reheat 2. Add Seed Crystal 3. Add Anti-Solvent Slower ResultOil->FixOil FixOil->ActionCool

Caption: Decision logic for navigating common failure modes (oxidation and oiling out) during aminoimidazole purification.

Common Issues & Solutions

Issue 1: "The solution turned black immediately upon heating."

  • Diagnosis: Oxidation of the 5-amino group. The 4-ethyl group is electron-donating, making the amine even more nucleophilic and sensitive than unsubstituted imidazole.

  • Fix:

    • Degas all solvents (sparge with Argon for 15 mins).

    • Perform the recrystallization under an inert atmosphere (Schlenk line).

    • Add a pinch of sodium dithionite or activated charcoal during the hot dissolution step to scavenge oxidants/color bodies.

Issue 2: "I got an oil at the bottom, not crystals (Oiling Out)."

  • Diagnosis: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the anti-solvent was added too fast.

  • Fix:

    • Re-dissolve: Heat the mixture until the oil dissolves.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

    • Slower Cooling: Wrap the flask in cotton wool to slow the cooling rate. Rapid cooling promotes oiling.

Frequently Asked Questions (FAQ)

Q: Can I recrystallize the free base without making a salt? A: Yes, but it is difficult. You must use non-protic, non-polar solvents to avoid hydrogen bonding that might lower solubility too much.

  • Recommended Solvent: Toluene (Hot) -> Hexane (Anti-solvent).

  • Condition: Must be done under Argon. The free base typically has a lower melting point and is prone to sublimation.

Q: How should I store the purified compound? A:

  • Free Base: Store at -20°C, under Argon, in an amber vial. Shelf life is <1 month before darkening occurs.

  • HCl Salt: Store at 4°C or room temperature in a desiccator. Shelf life is >1 year.

Q: Why is the 4-ethyl group significant for purification? A: The ethyl group adds lipophilicity compared to a methyl group. This means the compound will be more soluble in organic solvents (like EtOAc) and less soluble in water compared to 4-methyl-1-methyl-1H-imidazol-5-amine. Adjust your solvent ratios accordingly (use less alcohol, more ether).

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on the stability and reactivity of aminoimidazoles).
  • Jain, R., et al. (2015). "Imidazolium Cations with Exceptional Alkaline Stability." Journal of the American Chemical Society, 137(24). Link (Discusses the stability profiles of substituted imidazoles).

  • Bain, B., et al. (2005). "Stability of 5-aminolevulinic acid in novel non-aqueous gel." Journal of Pharmaceutical Sciences. Link (Provides context on the oxidative instability of primary amines in heterocyclic contexts).

Removing color impurities from imidazole amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Eradicating Color Impurities from Imidazole Amine Hydrochloride Salts

Welcome to the Technical Support Center for the purification of imidazole amine hydrochloride salts. As a Senior Application Scientist, I frequently encounter researchers struggling with dark brown, yellow, or pinkish reaction products when expecting a pristine white powder. This guide deconstructs the mechanisms of color formation and provides field-proven, self-validating troubleshooting protocols to isolate high-purity salts.

The Causality of Color in Imidazole Amines

Before treating the symptom, we must understand the cause. Imidazole rings are electron-rich heterocycles. When functionalized with primary or secondary amines, these molecules become highly susceptible to air oxidation and transition-metal-catalyzed degradation. The resulting byproducts are often highly conjugated, polymeric species that absorb visible light, manifesting as intense yellow, red, or brown hues[1]. Furthermore, the addition of hydrochloric acid during salt formation can inadvertently catalyze the decomposition of the amine if localized heating or excess acid is present, exacerbating color formation[1].

Diagnostic Q&A: Troubleshooting Color Impurities

Q1: My isolated imidazole amine hydrochloride is a dark brown/yellow powder. What is the most direct method to decolorize it without breaking the salt form? A1: The first line of defense is Activated Carbon (Charcoal) Treatment [2]. The Causality: Activated carbon (e.g., Norit) possesses a massive, porous surface area with a high affinity for large, hydrophobic, conjugated polymeric impurities. Because your target compound is a highly polar hydrochloride salt, it remains highly soluble in polar solvents (like water or hot methanol), while the conjugated color bodies adsorb onto the carbon matrix via van der Waals forces and


 stacking.
Self-Validation: If the filtrate remains dark after the first pass, the impurities may be highly polar or the carbon may be saturated. This signals the need to pivot to the free-basing method (see Q2).

Q2: Charcoal treatment reduced the bulk color, but a stubborn yellow tint persists. How can I chemically separate these tightly bound impurities? A2: You must disrupt the solubility matrix via Free-Basing, Liquid-Liquid Extraction, and Re-salting [3]. The Causality: Some colored degradation products have solubility profiles identical to your HCl salt. By adding a base, you neutralize the polar hydrochloride salt, converting it into a lipophilic free amine. This allows you to extract the target amine into an organic solvent (e.g., dichloromethane), leaving highly polar, ionic colored impurities trapped in the aqueous phase. After isolating the pure organic layer, re-introducing HCl precisely precipitates the pure salt. Self-Validation: Monitor the pH of the aqueous phase during neutralization. It must reach pH 9-10 to ensure complete conversion to the free base, otherwise, you will lose product in the aqueous layer.

Q3: My salt is mostly white but has a slight off-white hue and feels slightly sticky. How do I achieve a highly pure, free-flowing crystalline powder? A3: A final polish requires Solvent/Anti-Solvent Recrystallization [4] or targeted Anti-Solvent Washing [5]. The Causality: Crystal lattices naturally exclude impurities if grown slowly. By dissolving the salt in a minimal amount of a "good" solvent (where it is soluble hot) and slowly introducing a miscible "anti-solvent" (where it is insoluble), you force the target molecules to self-assemble into a pure lattice. The trace colored impurities remain dissolved in the mother liquor. Washing the final filtered solid with a cold anti-solvent (like acetone or diethyl ether) removes any residual surface impurities[5].

Visualization: Decolorization Decision Matrix

DecolorizationWorkflow N1 Colored Imidazole Amine HCl Salt N2 Assess Impurity Profile N1->N2 N3 Activated Carbon (Norit) Treatment N2->N3 Polymeric/Unknown N4 Free-Basing & Organic Extraction N2->N4 Tightly Bound N5 Color Persists? N3->N5 N6 Re-salting (HCl gas/aq) N4->N6 N5->N4 Yes N8 Pure, White Product N5->N8 No N7 Recrystallization (e.g., EtOH/Et2O) N6->N7 N7->N8

Decision tree for removing color impurities from imidazole amine hydrochloride salts.

Experimental Protocols

Protocol A: Activated Carbon Decolorization
  • Dissolution: Suspend the impure imidazole amine hydrochloride in a minimal volume of a polar solvent (water or methanol) in an Erlenmeyer flask. Add a few drops of concentrated HCl to ensure the amine is fully protonated and soluble[2].

  • Carbon Addition: Add 10-15% w/w of decolorizing charcoal (e.g., Norit). Caution: Never add charcoal to a boiling solution, as the massive surface area will cause violent flash-boiling.

  • Heating: Swirl the suspension on a steam bath or heating block at 60-70°C for 15-20 minutes. The heat increases the kinetic energy, allowing the large polymeric impurities to efficiently navigate into the carbon pores.

  • Hot Filtration: Pre-heat a glass funnel and fluted filter paper (or a Celite pad in a Büchner funnel). Rapidly filter the hot suspension. Causality: The equipment must be hot to prevent the target salt from prematurely crystallizing and being lost in the filter cake.

  • Recovery: Concentrate the clarified filtrate under reduced pressure to recover the decolorized salt.

Protocol B: Free-Basing and Re-salting
  • Neutralization: Dissolve the colored salt in distilled water. Cool the flask in an ice bath. Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) or 1M NaOH until the aqueous layer reaches pH 9-10[3]. The solution will likely become cloudy as the free amine precipitates or oils out.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 portions of an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). The free imidazole amine will partition into the organic layer, while polar color bodies remain in the water.

  • Washing & Drying: Wash the combined organic layers once with brine to remove trace water and water-soluble impurities. Dry the organic layer over anhydrous

    
    . Filter off the drying agent.
    
  • Re-salting: Cool the dried organic layer to 0°C. Slowly bubble dry HCl gas through the solution, or add a stoichiometric amount of ethereal HCl (HCl dissolved in diethyl ether). The pure imidazole amine hydrochloride will immediately precipitate as a white solid.

  • Isolation: Collect the solid via vacuum filtration and wash with cold diethyl ether[5].

Protocol C: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Place the crude solid in a flask. Add a minimal amount of a hot "good" solvent (e.g., hot Ethanol or Methanol) until just dissolved[4].

  • Anti-Solvent Addition: While maintaining heat, add a miscible "poor" solvent (e.g., Diethyl Ether or Acetone) dropwise until the solution becomes persistently cloudy. Add exactly one drop of the "good" solvent to clear the cloudiness[4].

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature. Causality: Rapid cooling traps impurities within the crystal lattice; slow cooling ensures thermodynamic control, yielding pure crystals[4].

  • Isolation: Once at room temperature, place in an ice bath for 30 minutes. Filter the crystals and wash with cold anti-solvent to remove any colored mother liquor adhering to the surface[5].

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three primary decolorization methodologies.

Purification MethodologyTarget Impurity ProfileTypical Yield RecoveryScalabilityOperational Time
Activated Carbon Treatment High MW, conjugated polymers, trace metals85 - 95%Excellent1 - 2 Hours
Free-Basing & Re-salting Polar degradation products, inorganic salts75 - 85%Moderate3 - 4 Hours
Recrystallization Structurally similar byproducts, trace color60 - 80%Good12 - 24 Hours
Anti-Solvent Washing Surface-level residual color90 - 98%Excellent< 1 Hour

References

  • Chemistry LibreTexts. "2: Synthesis of Acetaminophen (Experiment)." Chemistry LibreTexts.[Link]

  • IdeaExchange@UAkron. "Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity." The University of Akron.[Link]

  • Google Patents. "Decolorization of amines - EP2621887A1.

Sources

Improving yield of Curtius rearrangement for imidazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Curtius Rearrangement for Imidazole Amines

Case ID: CURT-IMID-001 Status: Open Priority: High (Yield Critical) Subject: Troubleshooting & Optimization of Imidazole Carboxylic Acid to Amine Conversion

Introduction: The Stability Paradox

Welcome to the technical support center for imidazole functionalization. You are likely here because your Curtius rearrangement yields are inconsistent, or your product "vanished" during workup.

The Core Problem: The imidazole ring is an electron-rich, nucleophilic heterocycle. When you generate an isocyanate (the key Curtius intermediate) attached to this ring, two failure modes dominate:

  • Intermolecular Attack: The basic nitrogen of one imidazole attacks the isocyanate of another, leading to polymerization.

  • Product Instability: Free amino-imidazoles (especially 4/5-amino isomers) are highly susceptible to oxidation and polymerization upon exposure to air or during concentration.

The Solution: Do not aim for the free amine directly. The "Golden Rule" for this substrate class is to trap the isocyanate as a stable carbamate (Boc or Cbz).

Module 1: Pre-Reaction Diagnostic (Go/No-Go Checks)

Before starting the reaction, verify your substrate design against these critical parameters.

ParameterRequirementWhy? (Causality)
N-Protection MANDATORY Unprotected imidazole nitrogen (

) will act as a nucleophile, attacking the acyl azide or isocyanate, causing oligomerization. Use SEM , Boc , or Trityl (Trt) .
Position Check Isomer 4/5-Carboxylic Acids: Resulting amines are unstable. Must isolate as carbamate. 2-Carboxylic Acids: The C2 proton is acidic; base-mediated side reactions are common.
Moisture < 50 ppm Water competes with the rearrangement to form urea byproducts. Reagents (especially DPPA) and solvents must be strictly anhydrous.

Module 2: Optimized Experimental Protocol

Methodology: Modified Curtius Rearrangement using DPPA (Diphenylphosphoryl azide).[1] Objective: Isolation of the tert-butyl carbamate (Boc-protected amine).

Step-by-Step Workflow
  • Activation (Acyl Azide Formation):

    • Dissolve N-protected imidazole carboxylic acid (1.0 equiv) in anhydrous Toluene or 1,4-Dioxane (0.1 M).

    • Add Triethylamine (TEA) (1.2 equiv). Note: If substrate is base-sensitive, use Proton Sponge.

    • Add DPPA (1.1 equiv) dropwise at 0°C .

    • Checkpoint: Stir at 0°C -> RT for 1-2 hours. Monitor TLC for consumption of acid.

  • Rearrangement & Trapping (The "Thermal Switch"):

    • Add an excess of anhydrous tert-Butanol (5-10 equiv). Note: For Cbz protection, use Benzyl Alcohol.

    • Heat the mixture to 80-90°C .

    • Mechanism:[2][3][4] The acyl azide decomposes (

      
      ) to the isocyanate, which is immediately trapped by the alcohol.
      
    • Checkpoint: Monitor for gas evolution (

      
      ). Reaction is typically complete in 2-4 hours.
      
  • Workup (The "Phosphate Trap"):

    • Cool to RT. Dilute with EtOAc.

    • Critical Wash: Wash with saturated

      
       followed by Brine .
      
    • Issue: DPPA byproducts (phosphates) are difficult to remove.

    • Solution: If available, pass the crude reaction mixture through a plug of basic alumina before concentration to trap phosphate species.

Module 3: Troubleshooting Guide (Q&A)

Q1: I see the acyl azide form, but the reaction turns black upon heating, and yield is <10%.

  • Diagnosis: Decomposition of the isocyanate or free amine formation.

  • Fix: You likely have residual water or insufficient trapping agent.

    • Ensure t-BuOH is anhydrous (distill over CaH2 if necessary).

    • Increase t-BuOH equivalents to used as a co-solvent (1:1 Toluene:t-BuOH).

    • Pro-Tip: Add 4Å molecular sieves to the reaction vessel.

Q2: My product co-elutes with diphenyl phosphate byproducts.

  • Diagnosis: Common issue with DPPA.

  • Fix: Use the SCX (Strong Cation Exchange) purification method.[5]

    • Dissolve crude in MeOH.

    • Load onto SCX cartridge.

    • Wash with MeOH (removes non-basic phosphates).

    • Elute product with

      
       in MeOH.
      

Q3: Can I use the Acid Chloride/NaN3 method instead of DPPA?

  • Answer: Yes, but proceed with caution. Thionyl chloride (

    
    ) generates HCl, which strips acid-labile protecting groups (like Trityl or Boc) before the rearrangement occurs. If using this route, employ Oxalyl Chloride  with catalytic DMF in neutral conditions, then treat with 
    
    
    
    .

Module 4: Visualization & Logic

Diagram 1: Mechanistic Failure Points

This diagram illustrates the critical pathway and where the "Death Spiral" (polymerization) occurs if protection is missing.

CurtiusMechanism Start Imidazole Carboxylic Acid Azide Acyl Azide (Intermediate) Start->Azide DPPA, TEA 0°C Isocyanate Isocyanate (High Energy) Azide->Isocyanate Heat (-N2) Curtius Rearrangement Carbamate Boc-Amino Imidazole (Stable Product) Isocyanate->Carbamate Path A: Trapping (Fast) Urea Urea Byproduct (Dead End) Isocyanate->Urea Path B: Hydrolysis Polymer Polymerization (Black Tar) Isocyanate->Polymer Path C: Self-Reaction Trap Alcohol Trap (t-BuOH) Trap->Carbamate Water Moisture (H2O) Water->Urea SelfReact Unprotected N-H (Nucleophile) SelfReact->Polymer

Caption: Figure 1. Mechanistic pathways showing the necessity of trapping the isocyanate to avoid urea formation (Path B) or polymerization (Path C).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Problem Low Yield / Failed Reaction Check1 Is Imidazole N-Protected? Problem->Check1 Action1 Protect N (SEM, Boc, Trt) Check1->Action1 No Check2 Is reaction turning black? Check1->Check2 Yes Action2 Trapping too slow. Increase t-BuOH conc. Add Molecular Sieves. Check2->Action2 Yes Check3 Is product Co-eluting? Check2->Check3 No Action3 Use SCX Cartridge or HILIC Purification Check3->Action3 Yes

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of Curtius rearrangement failure.

References

  • BenchChem Technical Support. (2025).[6][7] How to increase the yield of the Curtius rearrangement. Retrieved from

  • Organic Chemistry Portal. Curtius Rearrangement: Mechanism and Recent Literature.[2] Retrieved from

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. (Seminal work on DPPA).

  • Biotage. (2023).[5] How should I purify a complex, polar, amide reaction mixture? (SCX Purification Strategy). Retrieved from

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Retrieved from

Sources

Technical Support Center: 5-Amino-1-Methylimidazole (Free Base)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-amino-1-methylimidazole. This resource is designed for researchers, scientists, and drug development professionals who are working with the free base form of this versatile, yet notoriously unstable, imidazole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of handling this compound, ensuring the integrity and success of your experiments.

The free base of 5-amino-1-methylimidazole is a highly valuable synthon in medicinal chemistry and materials science. However, its utility is often hampered by its inherent instability. The electron-rich nature of the imidazole ring, combined with the activating effect of the C5-amino group, renders the molecule highly susceptible to oxidative degradation. This guide provides a structured approach to its handling, storage, and use, grounded in established chemical principles.

Frequently Asked Questions (FAQs): First Principles

This section addresses the most common foundational questions regarding the stability and handling of 5-amino-1-methylimidazole free base.

Q1: Why is the free base of 5-amino-1-methylimidazole so unstable, especially compared to its salt form (e.g., hydrochloride)?

A: The instability of the free base is primarily due to its susceptibility to oxidation. The exocyclic amino group (-NH₂) is a strong electron-donating group, which significantly increases the electron density of the imidazole ring. This makes the molecule highly reactive towards atmospheric oxygen, light, and trace metal impurities, leading to rapid discoloration and the formation of complex degradation products. This phenomenon is common in other aromatic amines, where oxidation is a primary degradation pathway[1].

In contrast, the salt form, such as 5-amino-1-methylimidazole hydrochloride (HCl), is significantly more stable. In the salt, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation effectively withdraws electron density from the ring, deactivating it towards oxidation. This principle of using salt forms to enhance the stability of basic drug substances is a cornerstone of pharmaceutical development[2].

Q2: What are the visible signs of degradation, and what do they mean?

A: The most common sign of degradation is a distinct color change. A freshly prepared or purified sample of the free base should be an off-white to very pale yellow solid. Upon degradation, it will typically turn yellow, then progressively to pink, brown, or even a dark tar-like substance. The appearance of any significant color indicates that oxidative decomposition has occurred, and the material's purity is compromised. In solution, you may also observe the formation of insoluble particulates.

Q3: What is the definitive protocol for storing the free base to ensure maximum shelf-life?

A: The key to storing the unstable free base is to rigorously exclude the factors that promote its degradation: oxygen, light, and moisture. Storing the compound in solution is strongly discouraged as it accelerates decomposition[3].

Storage ParameterRecommendationRationale
Form Lyophilized or dry, crystalline solidMinimizes mobility and reactivity compared to solutions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant[4].
Temperature -20°C or colder (e.g., -80°C)Reduces the rate of chemical degradation reactions.
Container Tightly sealed amber glass vialProtects from light, which can catalyze photo-oxidation, and prevents moisture ingress[5].
Handling Equilibrate to room temperature in a desiccator before openingPrevents condensation of atmospheric moisture onto the cold solid, which can initiate degradation[4][6].

Q4: Is it better to generate the free base in situ or right before use?

A: Absolutely. This is the most reliable strategy to ensure you are using high-purity, active material in your reaction. Generating the free base from its stable salt form immediately prior to use minimizes the window for degradation. This approach is standard practice for handling many sensitive reagents in organic synthesis[7].

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My stored 5-amino-1-methylimidazole free base has turned yellow/brown. Can I still use it?

  • Probable Cause: Significant oxidative degradation. The colored impurities are likely oxidized oligomers or quinone-imine type species, analogous to the degradation products of other aromatic amines[1].

  • Recommended Action:

    • Do NOT use it directly. The purity is compromised, which will lead to lower reaction yields, complex side products, and non-reproducible results.

    • Assess Purity: Perform a quick purity check using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[8]. Compare the discolored sample to a freshly prepared standard if possible.

    • Decision:

      • If minor impurities are observed, you may attempt repurification (e.g., recrystallization or column chromatography under an inert atmosphere). However, this is often low-yielding.

      • The best practice is to discard the degraded material and generate a fresh batch from its stable salt.

Problem 2: My reaction yield is consistently low when using the free base.

  • Probable Cause #1: Purity of the free base (as described above).

    • Solution: Always use freshly prepared and anhydrous free base. Ensure the solvents used for its preparation and the subsequent reaction are thoroughly deoxygenated and dry.

  • Probable Cause #2: Incompatible Reaction Conditions.

    • Solution: The free base is sensitive to even mild oxidizing conditions. Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use solvents that have been purged with an inert gas. If your reaction involves reagents that could act as oxidants, consider their compatibility carefully.

Problem 3: The free base is difficult to handle and appears sticky or oily.

  • Probable Cause: This can be due to residual solvent from its preparation or the initial stages of degradation, where oligomerization can lead to a less crystalline, stickier material.

  • Solution: Ensure the free base is thoroughly dried under high vacuum after its preparation. If the material is still not a handleable solid, its purity is questionable. A proper workup and isolation should yield a solid product.

Experimental Protocols & Workflows

Workflow: Decision-Making for Handling 5-Amino-1-Methylimidazole

This diagram outlines the recommended workflow from receiving the compound to its use in an experiment.

G cluster_storage Storage & Prep cluster_handling Free Base Handling start Obtain 5-Amino-1-Methylimidazole is_salt Is it a salt form (e.g., HCl salt)? start->is_salt store_salt Store at 4°C to -20°C in a sealed container. is_salt->store_salt Yes free_base Handling Free Base is_salt->free_base No liberate Protocol 1: Liberate Free Base Just Before Use store_salt->liberate check_color Check Appearance: Is it off-white? liberate->check_color free_base->check_color use_now Use Immediately in Reaction check_color->use_now Yes assess_purity Protocol 2: Assess Purity (TLC/HPLC) check_color->assess_purity No (Discolored) is_pure Is it >95% pure? assess_purity->is_pure is_pure->use_now Yes purify Attempt Purification (Inert Atmosphere) is_pure->purify No discard Discard and Prepare Fresh Batch purify->discard Fails

Caption: Decision workflow for storing and handling 5-amino-1-methylimidazole.

Protocol 1: Generation of Free Base from Hydrochloride Salt

This protocol describes the liberation of the free base from its more stable HCl salt for immediate use.

Materials:

  • 5-amino-1-methylimidazole HCl salt

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water (degassed)

  • Dichloromethane (DCM, anhydrous) or Ethyl Acetate (EtOAc, anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve the 5-amino-1-methylimidazole HCl salt (1.0 eq) in a minimal amount of cold, degassed deionized water in a round-bottom flask. Place the flask in an ice bath and stir.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (approx. 1.1 eq) dropwise to the stirring salt solution. Monitor the pH with indicator paper; continue adding base until the solution is neutral to slightly basic (pH 7-8).

  • Extraction: Immediately transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of anhydrous organic solvent (DCM or EtOAc). Combine the organic layers.

    • Expert Tip: The speed of this step is critical. Do not allow the aqueous solution containing the free base to stand for an extended period.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate for 15-20 minutes.

  • Isolation: Filter off the drying agent. Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to avoid thermal degradation.

  • Final Step: Place the resulting solid under high vacuum for at least 30 minutes to remove residual solvent. Use the freshly prepared free base immediately.

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This method allows for a quick check of purity before committing the material to a reaction.

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: A starting point is 10:1 Dichloromethane:Methanol. This may need to be optimized.

  • Sample of your 5-amino-1-methylimidazole free base

  • UV lamp (254 nm)

Procedure:

  • Sample Prep: Dissolve a tiny amount (tip of a needle) of the free base in a few drops of ethyl acetate or methanol.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots, or significant streaking from the baseline, indicates the presence of impurities and degradation products.

References

  • [Real Peptides (2025)] How to take 5 Amino 1MQ. This source provides general handling and storage advice for a related research compound, 5-Amino-1MQ, including reconstitution and storage temperatures. While not the exact molecule, the principles for handling sensitive amine compounds are analogous. 9

  • [Alpha Rejuvenation (2025)] 5-Amino-1MQ Dosage: Guide 2025. This guide offers storage and reconstitution information for 5-Amino-1MQ, reinforcing the need for refrigeration of reconstituted solutions. 10

  • [EDQM (2024)] In-Use stability testing FAQ. This document from the European Directorate for the Quality of Medicines & HealthCare provides a regulatory perspective on in-use stability, highlighting the importance of controlled conditions after a product is opened or reconstituted. 11

  • [MDPI (2025)] Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. This primary literature article describes synthetic procedures for related imidazole compounds, providing context for reaction conditions and purification methods like column chromatography. Link

  • [Douglass, J. E. & Zader, S. L.] Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I. This synthesis note illustrates standard laboratory techniques for handling sensitive reagents, such as the use of an inert nitrogen atmosphere to improve yields. 7

  • [Baird, E. E. & Dervan, P. B. (1996)] Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. This paper details solid-phase synthesis methods for imidazole-containing compounds, which inherently require stable starting materials and controlled reaction conditions. Link

  • [Mokiner (2025)] 5-Amino-1-MQ Chloride vs. 5-Amino-1-MQ Iodide. This article explicitly discusses the superior stability of salt forms (chloride) over other forms (iodide), attributing it to lower reactivity with air, which is a key concept for handling 5-amino-1-methylimidazole. 12

  • [CN101948435A] Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. This patent describes the synthesis of a related imidazole, highlighting the use of the more stable nitrate salt as a key intermediate to control reactivity during nitration. 13

  • [Agilent] Analytical Data Sheet for Amino Acid Standard. This data sheet for a commercial standard specifies storage conditions (4°C, inert gas, amber ampoules) necessary to guarantee stability, which are best practices for sensitive biochemicals. 5

  • [Lokaj, J. et al. (2009)] 5-Amino-1-methyl-1H-benzimidazole. This crystallographic study on a related compound discusses the electronic effects of the amino group, noting its lone-pair electrons are involved in conjugation, which explains its activating (and destabilizing) effect on the ring system. Link

  • [Revelou, P.-K. et al. (2022)] Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. This study on a related imidazole highlights its polar nature, which is relevant for choosing appropriate solvents for extraction and chromatography. Link

  • [Organic Process Research & Development (2021)] Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. This article describes a manufacturing process for a similar aminoimidazole, providing insight into industrial handling and purification strategies. Link

  • [Palsmeier, R. K. et al. (1992)] Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. This paper provides a mechanistic parallel, showing that 5-aminosalicylic acid, another aromatic amine, degrades rapidly under conditions promoting oxidation, which is the key instability of 5-amino-1-methylimidazole. Link

  • [Vigil, C. E. et al. (2018)] Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide. This study demonstrates the stability of a complex aminoimidazole derivative in plasma, showing that while the core can be unstable, derivatives can be stabilized for in-vivo use. Link

  • [Journal of Pharmaceutical and Biomedical Analysis (2021)] Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma. This article details analytical methods (LC-MS/MS) for quantifying a related compound, which are applicable for assessing the purity of 5-amino-1-methylimidazole. Link

  • [AAPPTEC] Handling and Storage of Peptides - FAQ. This guide for handling peptides, which are also sensitive biochemicals, recommends storage at -20°C and allowing containers to equilibrate to room temperature before opening to prevent moisture condensation. Link

  • [Sciforum (2021)] Methylimidazole in Sugar-Amino acid Aqueous Systems by UPLC-Q-ToF-MS. This presentation reinforces that methylimidazoles are highly polar molecules, informing choices for chromatography and extraction solvents. Link

  • [Bachem] Quality Control of Amino Acids & Peptides: A Guide. This industry guide outlines standard methods for assessing the purity of complex organic molecules, such as HPLC and TLC, which are directly applicable to 5-amino-1-methylimidazole. Link

  • [Frontiers in Microbiology (2018)] Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. This paper shows the synthesis of complex heterocyclic compounds containing an amino group, illustrating relevant synthetic strategies. Link

  • [Bachem] Handling and Storage Guidelines for Peptides. This guide emphasizes that lyophilized peptides containing sensitive residues should be stored at -15°C or lower and that storing them in solution is not recommended due to chemical degradation. Link

  • [Sigma-Aldrich] Handling and Storage Guidelines for Peptides and Proteins. This technical bulletin provides best-practice guidelines, including storing sensitive compounds at -20°C, protecting from light, and purging vials with inert gas to prevent air oxidation. Link

  • [Peptide Synthesis Blog (2022)] What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. This article provides practical advice on handling a related compound, such as allowing vials to come to room temperature before opening to avoid moisture condensation. 14

  • [Yahyazadeh, A. et al. (2005)] Synthesis and Characterization of Some New Aminoimidazoles. This paper describes the synthesis of various 5-amino-1-aryl-imidazoles, noting that products are often isolated as off-white to pale yellow solids, which serves as a benchmark for the expected appearance of pure material. Link

  • [Corbett, A. J. et al. (2018)] Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). This research highlights the instability of a similar free base (5-A-RU), described as "prone to oxidation," and demonstrates that its hydrochloride salt is a stable replacement, reinforcing the core strategy for handling 5-amino-1-methylimidazole. Link

  • [Hsieh, Y.-L. et al. (2015)] Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. This study explains the fundamental chemistry behind why salt forms of basic compounds are more stable and resistant to conversion back to the less stable free base, providing a strong theoretical underpinning for the recommendations in this guide. Link

  • [Organic Process Research & Development (2021)] Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. This paper on the synthesis of a related aminoimidazole provides context on scalable and efficient production methods. Link

  • [Biotage (2023)] How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. This blog post discusses the stability of amino acid solutions, noting that while refrigerated solutions can be stable for weeks, room temperature storage leads to yellowing and precipitation, paralleling the degradation seen with 5-amino-1-methylimidazole. Link

  • [Journal of the American Chemical Society (2015)] Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. This paper explores the stability of various substituted imidazolium cations, providing deep insight into how substituents affect the chemical stability of the imidazole ring. Link

  • [Journal of Pharmaceutical Sciences (2019)] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. This study details how an imidazole moiety in a drug molecule is susceptible to base-mediated autoxidation and photodegradation in solution, but is stable in the solid state, directly supporting the storage and handling advice provided. Link

Sources

Technical Support Center: pH Optimization for Imidazole Amine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes fundamental chemical principles with field-proven extraction protocols for imidazole amines (e.g., histamine, histidine).

Introduction: The Amphoteric Challenge

Extracting imidazole amines (histamine, histidine, urocanic acid) is chemically complex because these molecules are amphoteric . They possess multiple ionizable groups that respond differently to pH changes.

  • The Trap: Many researchers treat them as simple bases. However, the imidazole ring itself has a pKa ~6.0, while the side-chain amine has a pKa ~9.5–10.

  • The Solution: You must exploit these specific pKa windows to toggle the molecule between "charged" (water-soluble) and "neutral" (organic-soluble) states, or to bind/release them from Solid Phase Extraction (SPE) sorbents.

Module 1: Fundamental Chemistry & pH Strategy

Q: Why is my recovery inconsistent despite using high pH?

A: You may be hovering in a "buffer zone" where the molecule is not fully neutralized, or you are fighting the high water solubility of the imidazole ring.

The pKa Landscape: To extract effectively, you must visualize the protonation state.

  • pH < 6.0: Both the imidazole ring and the side-chain amine are protonated (+2 charge). Highly water-soluble.

  • pH 7.0 – 9.0: The imidazole ring is neutral, but the side-chain amine is still protonated (+1 charge). Still water-soluble.

  • pH > 11.0: Both groups are deprotonated (Neutral). This is the only window for Liquid-Liquid Extraction (LLE) into organic solvents, but the molecule remains polar.

Data Table 1: Key pKa Values for Method Development

Compound pKa 1 (Carboxyl) pKa 2 (Imidazole Ring) pKa 3 (Side Chain Amine) Optimal LLE pH Optimal SPE (MCX) Load pH
Histamine N/A ~6.0 ~9.7 > 11.5 < 3.0
Histidine ~1.8 ~6.0 ~9.2 N/A (Too polar for LLE) < 2.0

| Urocanic Acid | ~3.5 | ~5.8 | N/A | < 3.0 (Acidic form) | < 3.0 |

Technical Insight: For Histidine , LLE is rarely successful due to the zwitterionic nature (Carboxyl -, Amine +). Use SPE (Module 3).[1]

Module 2: Liquid-Liquid Extraction (LLE) Optimization

Q: Standard DCM/Water extraction yields <10% recovery. What is wrong?

A: Imidazole amines are too polar for Dichloromethane (DCM) or Hexane, even at high pH. You must use a polar organic solvent system and the Salting-Out Effect .

Protocol: The "Salting-Out" LLE System

This protocol forces the polar imidazole amine into the organic phase.

  • Sample Prep: Adjust aqueous sample (1 mL) to pH > 11 using 1N NaOH.

  • Saturation: Add solid NaCl until saturation (approx. 0.3–0.4 g/mL). This disrupts the hydration sphere around the amine (Salting-Out).

  • Extraction Solvent: Add 2 mL of n-Butanol : Chloroform (1:1 v/v) .

    • Why? n-Butanol hydrogen bonds with the imidazole, while Chloroform improves phase separation.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes. Collect the upper organic layer (n-Butanol is less dense than water, but Chloroform is denser; the 1:1 mix usually floats or sinks depending on the exact ratio and salt content. Always verify layers with a drop test).

  • Back-Extraction (Cleanup): Extract the organic layer with 1 mL of 0.1 N HCl . The amine protonates and returns to the aqueous phase, leaving neutral lipid interferences in the organic phase.

Troubleshooting LLE
  • Issue: Emulsion formation.

    • Fix: The high pH + fatty acids in biological samples create soaps. Add 5% Isopropanol to the organic mix or use a "Freeze-Thaw" cycle to break the emulsion.

  • Issue: Phase Inversion.

    • Fix: High salt content increases the density of the aqueous phase. The organic layer may float even if it contains chloroform. Always test the layers.

Module 3: Solid Phase Extraction (SPE) Optimization

Q: Which SPE mechanism provides the cleanest extract?

A: Mixed-Mode Cation Exchange (MCX) is the gold standard. It allows you to wash away neutrals and acids using harsh solvents while the imidazole amine is "locked" onto the sorbent by charge.

Visualizing the Workflow

The following diagram illustrates the logic of the MCX protocol, specifically designed to exploit the pKa differences.

SPE_Workflow node_start Start: Biological Sample node_acid Acidify to pH 2.0 (Protonates Ring & Amine) node_start->node_acid Pre-treatment node_load Load onto MCX Cartridge (Binds via Cation Exchange) node_acid->node_load Analyte is +2 Charged node_wash1 Wash 1: 0.1N HCl (Removes Proteins/Hydrophilics) node_load->node_wash1 Retention node_wash2 Wash 2: 100% Methanol (Removes Neutrals/Hydrophobics) node_wash1->node_wash2 Clean-up node_elute Elute: 5% NH4OH in MeOH (pH > 11: Deprotonates -> Release) node_wash2->node_elute Elution

Caption: Mixed-Mode Cation Exchange (MCX) workflow. The dual-wash step ensures removal of interferences before pH switching releases the target.

Protocol: MCX Extraction for Histamine/Histidine
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Acidify sample to pH 2.0 (using H3PO4 or Formic Acid). Load slowly.

    • Mechanism:[1][2] At pH 2, the imidazole is positively charged and binds to the sulfonate groups on the sorbent.

  • Wash 1 (Aqueous): 1 mL 0.1 N HCl.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Crucial Step: Since the analyte is ionically bound, you can use 100% organic solvent to wash away fats and neutrals without losing the analyte.

  • Elution: 2 x 0.5 mL 5% NH4OH in Methanol .

    • Mechanism:[1][2] The ammonia raises the pH > 11, neutralizing the amine and breaking the ionic bond. The methanol solubilizes the now-neutral organic base.

Module 4: Common Failure Modes & FAQs

Q: I am seeing "Breakthrough" (analyte in the load waste).
  • Cause 1: Salt content too high. High Na+ concentrations in the sample compete with the amine for the binding sites on the MCX cartridge.

    • Fix: Dilute the sample 1:1 with water before loading.

  • Cause 2: Load pH too high. If the sample is pH 6–7, the imidazole ring loses its charge, reducing retention efficiency on some weak cation exchangers.

    • Fix: Ensure load pH is < 3.0.[3]

Q: My recovery is low (<60%) after Elution.
  • Cause: Incomplete Deprotonation. The elution solvent (5% NH4OH) might be old. Ammonia is volatile and evaporates, lowering the pH.

    • Fix: Prepare fresh elution solvent daily.

  • Cause: Strong Ionic Interaction. Sometimes the bond is too strong.

    • Fix: Use 5% NH4OH in 50:50 MeOH:Acetonitrile . The acetonitrile helps disrupt hydrophobic interactions that might cause secondary retention.

Q: Can I use Silica-based C18 columns?

A: generally No . Imidazole amines are too polar and will elute in the void volume (dead time) of a C18 column. If you must use C18, you must use an Ion-Pairing Reagent (e.g., Sodium Octanesulfonate) in the mobile phase to induce retention, but this is messy for MS detection.

References

  • Patange, S. B., et al. (2005). "Determination of histamine in fish by liquid chromatography." Food Control. (Demonstrates the n-Butanol/Chloroform extraction efficiency).

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Compounds." (Standard for Mixed-Mode Cation Exchange mechanisms).

  • Sigma-Aldrich. "Solid Phase Extraction (SPE) Method Development Guide." (pKa considerations for mixed-mode SPE).

  • M. Zarei et al. (2014).[4] "Efficiency of different extraction solvents on recovery of histamine from fresh, frozen and canned fish." OAJI. (Comparison of solvent systems and acid extraction).

  • Fenwick, G. R., et al. "The genus Allium—Part 2." (Discusses chemical properties of imidazole derivatives).

Sources

Validation & Comparative

1H NMR Analytical Comparison Guide: 4-Ethyl-1-methyl-1H-imidazol-5-amine HCl vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges in verifying the exact salt forms of active pharmaceutical ingredient (API) intermediates. 4-ethyl-1-methyl-1H-imidazol-5-amine is a highly functionalized imidazole core whose free base form is susceptible to oxidation and exhibits poor solid-state handling properties. Converting it to the hydrochloride (HCl) salt yields a stable, crystalline powder .

However, confirming that the bulk material is fully salified—and not a partial salt or degraded free base—requires precise analytical techniques. This guide objectively compares the


H NMR performance of the HCl salt against its free base alternative, detailing the causality behind the chemical shifts and providing a self-validating protocol for accurate interpretation.

Structural Dynamics & Causality: The Imidazolium Effect

To accurately interpret the NMR spectrum, we must first understand the thermodynamic localization of the proton. In the free base form, the imidazole ring is electron-rich. When treated with HCl, the most basic site—the N3 nitrogen of the imidazole ring—is protonated, forming an imidazolium cation .

This positive charge acts as a strong electron-withdrawing center. The C2-H proton , located directly between the two nitrogen atoms, experiences profound deshielding as electron density is pulled away from the carbon-hydrogen bond. Consequently, literature demonstrates that protonation of the imidazole nitrogen induces a significant downfield shift 1. The C2-H shift moves from ~7.45 ppm in the free base to >8.80 ppm in the HCl salt. This specific shift is your primary diagnostic marker.

Solvent Selection Matrix: DMSO-d6 vs. D2O

Selecting the correct deuterated solvent is the most critical decision in this analysis. Deuterated solvents dictate the visibility of hydrogen-bonding networks and labile protons 2.

For salt verification, DMSO-d6 is strictly preferred over D2O 3. D2O is a protic solvent that induces rapid H/D exchange, effectively erasing the diagnostic amine protons and potentially causing the C2-H proton to exchange over time. DMSO-d6, being polar and aprotic, strongly solvates the HCl salt while retaining all exchangeable protons.

Table 1: Solvent Performance Comparison
SolventResidual Peak (

H)
Exchangeable Protons Visible?Best Use CaseLimitations
DMSO-d6 2.50 ppmYes Salt form verification, detecting -NH

/ -NH

High viscosity; difficult to recover sample post-analysis.
D2O 4.79 ppmNo Aliphatic backbone confirmationErases diagnostic amine peaks; risks C2-H deuterium exchange.

Quantitative Data: Chemical Shift Comparison

The following table summarizes the expected


H NMR chemical shifts (at 400 MHz in DMSO-d6) comparing the Free Base to the HCl Salt.
Table 2: H NMR Chemical Shift Matrix (DMSO-d6)
Proton AssignmentFree Base (

, ppm)
HCl Salt (

, ppm)
MultiplicityIntegrationCausality for Shift
C2-H ~7.458.85 - 9.05 Singlet (s)1HStrong deshielding due to protonation of the imidazole ring (imidazolium formation).
N1-CH

~3.50~3.75Singlet (s)3HMild deshielding from the adjacent positive charge on the ring.
C4-CH

CH

~2.45~2.65Quartet (q)2HMild deshielding; coupled to the terminal methyl group (

Hz).
C4-CH

CH

~1.15~1.20Triplet (t)3HMinimal effect; distal to the positively charged center.
5-NH

/ NH

~5.209.50 - 10.00 Broad Singlet (br s)2H / 3HExtensive hydrogen bonding and protonation in the salt form.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure the NMR spectrum accurately reflects the bulk material rather than an artifact of sample preparation or degradation, this protocol employs a self-validating integration matrix .

Step 1: Sample Preparation

  • Weigh exactly 5.0 - 10.0 mg of the 4-ethyl-1-methyl-1H-imidazol-5-amine sample.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Note: Do not use old or improperly stored DMSO-d6. Moisture absorption will create a massive water peak at ~3.33 ppm, which can obscure the N1-CH

    
     signal and alter the hydrogen-bonding dynamics of the amine.
    

Step 2: Acquisition Parameters

  • Acquire the spectrum at

    
     400 MHz at 298 K.
    
  • Set the pulse angle to 30° and use a relaxation delay (D1) of at least 2 to 5 seconds.

  • Causality Note: A sufficient D1 ensures that the slowly relaxing C2-H proton fully returns to equilibrium, preventing artificial suppression of its integration value.

Step 3: Self-Validation Checks (The Integration Matrix)

  • Baseline Anchor: Locate the N1-CH

    
     singlet (~3.75 ppm). This peak is chemically robust and unaffected by H/D exchange. Set its integration strictly to 3.00 .
    
  • Aliphatic Validation: Check the C4-ethyl CH

    
     triplet (~1.20 ppm). It must integrate to exactly 3.00 ± 0.05 . If it deviates, the sample concentration is non-uniform, or baseline correction has failed. Do not proceed until this is resolved.
    
  • Salt Verification: Evaluate the C2-H singlet. If it integrates to 1.00 and is located >8.5 ppm , the HCl salt is confirmed. If the integration is <1.00, it indicates either partial free-base conversion or C2-H deuterium exchange (a known phenomenon in highly basic imidazoles left in solution for extended periods).

Analytical Decision Workflow

NMR_Workflow Start 4-Ethyl-1-methyl-1H-imidazol-5-amine Sample Analysis Solvent Select NMR Solvent Start->Solvent DMSO DMSO-d6 (Retains Exchangeable Protons) Solvent->DMSO Polar/Aprotic D2O D2O (Deuterium Exchange) Solvent->D2O Protic AnalyzeDMSO Observe C2-H & Amine Peaks DMSO->AnalyzeDMSO AnalyzeD2O Observe Aliphatic Backbone Only D2O->AnalyzeD2O SaltCheck C2-H Shift > 8.5 ppm? AnalyzeDMSO->SaltCheck HCl Confirmed: HCl Salt Form SaltCheck->HCl Yes (Imidazolium) FreeBase Confirmed: Free Base Form SaltCheck->FreeBase No (~7.4 ppm)

Workflow for determining the salt form of 4-ethyl-1-methyl-1H-imidazol-5-amine via 1H NMR.

References

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry illinois.edu
  • 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride sigmaaldrich.com
  • Deuterated Solvents for NMR: Guide allanchem.com

Sources

Characteristic IR Bands for Imidazole Primary Amine Hydrochlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the conversion of a free base to a hydrochloride salt is a critical step for enhancing solubility and bioavailability. For molecules containing both an imidazole ring and a primary amine (e.g., Histamine, Histidine derivatives), this process introduces specific vibrational changes that can be rigorously tracked via Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides a technical breakdown of the characteristic IR bands distinguishing the Free Base from the Primary Amine Hydrochloride forms. It focuses on the diagnostic shifts in the


 stretching regions and the imidazole ring modes, supported by experimental protocols and mechanistic insights.

Theoretical Framework: The Protonation Event

When an imidazole primary amine reacts with hydrochloric acid, protonation occurs in a stepwise manner governed by


.
  • Primary Amine (

    
    ):  The aliphatic amine (
    
    
    
    ) is the most basic site and protonates first to form the ammonium cation (
    
    
    ).
  • Imidazole Ring: The imidazole nitrogen (

    
    ) protonates second.
    
    • Note: Most commercial "Hydrochlorides" of these species are Dihydrochlorides (

      
      ), where both sites are protonated. Monohydrochlorides exist but require stoichiometric control.
      

This protonation drastically alters the dipole moments and force constants of the


 bonds, leading to the spectral signatures detailed below.
Visualizing the Protonation Pathway

The following diagram illustrates the structural evolution and the target sites for IR analysis.

ProtonationPathway cluster_legend Key IR Changes FreeBase Free Base (Neutral Imidazole + NH2) MonoSalt Mono-Hydrochloride (Neutral Imidazole + NH3+) FreeBase->MonoSalt Aliphatic Amine Protonation HCl + HCl (1 eq) HCl->MonoSalt DiSalt Dihydrochloride (Imidazolium + NH3+) MonoSalt->DiSalt Imidazole Ring Protonation HCl2 + HCl (Excess) HCl2->DiSalt Legend1 NH2 (Sharp) -> NH3+ (Broad) Legend2 Ring C=N Shift

Figure 1: Stepwise protonation pathway of imidazole primary amines. The transition from Free Base to Di-Salt involves distinct vibrational shifts trackable by FTIR.

Comparative Analysis: Free Base vs. Hydrochloride Salt

The following table synthesizes data from general amine spectroscopy and specific histamine dihydrochloride case studies.

Table 1: Diagnostic IR Bands
Vibrational ModeFree Base (Neutral)Hydrochloride Salt (

/ Imidazolium)
Diagnostic Value
N-H Stretching (Aliphatic) 3300–3500 cm⁻¹ Two sharp bands (Asym & Sym).[1] "Doublet" appearance.2500–3200 cm⁻¹ Broad, strong envelope. Often overlaps C-H stretches. "Ammonium Band".High. Disappearance of sharp doublets and appearance of broad envelope confirms salt formation.
N-H Bending (Aliphatic) 1580–1650 cm⁻¹ Medium intensity "Scissoring".1500–1625 cm⁻¹ Two bands: Asym (~1600) & Sym (~1520). Often obscured by ring modes.Medium. Useful if the region is not crowded by ring stretches.
Imidazole Ring Stretching 1450–1550 cm⁻¹ C=C and C=N ring skeletal vibrations.1580–1630 cm⁻¹ Shifts to higher frequency upon ring protonation (Imidazolium formation).High. Indicates if the imidazole ring itself is protonated (Di-HCl vs Mono-HCl).
C-H Stretching (Ring) 3000–3100 cm⁻¹ Weak to medium sharpness.3100–3150 cm⁻¹ Often merged into the broad ammonium envelope.Low. Difficult to isolate in salts.
Combination Bands Absent or weak.[2]2000–2500 cm⁻¹ Weak overtone/combination bands characteristic of amine salts.Medium. "Pattern recognition" feature for salts.
Detailed Band Analysis
1. The Ammonium Envelope (

)

In the hydrochloride form, the primary amine becomes a charged ammonium species. This creates a strong hydrogen-bonding network in the solid state (crystal lattice).

  • Observation: The sharp

    
     stretching doublet of the free base collapses into a massive, broad absorption band centered around 3000 cm⁻¹, often extending down to 2500 cm⁻¹.
    
  • Causality: The positive charge increases the acidity of the

    
     protons, strengthening H-bonds with the chloride counter-ions, which broadens the vibrational energy distribution [1].
    
2. Imidazolium Ring Modes

The imidazole ring is aromatic.[3][4][5] Upon protonation (forming the imidazolium cation), the electron density redistributes, increasing the bond order of certain ring bonds (resonance stabilization).

  • Observation: Look for a shift of the ring breathing/stretching modes from ~1500 cm⁻¹ (neutral) to ~1600–1625 cm⁻¹ (cationic) [2].

  • Case Study (Histamine): In Histamine Dihydrochloride, the ring stretching modes appear distinctly at 1625 cm⁻¹ and 1598 cm⁻¹ , while the side chain

    
     stretch is found at 1027 cm⁻¹  [3].
    

Experimental Protocol: Synthesis & Validation

To ensure the IR spectrum reflects the true salt and not a physical mixture or hydrate, follow this validation workflow.

Protocol 1: Micro-Scale Salt Formation for IR Validation

Objective: Rapidly convert free base to HCl salt to generate a reference standard.

  • Dissolution: Dissolve 50 mg of the Imidazole Primary Amine Free Base in 2 mL of dry Ethanol or Methanol.

  • Acidification: Dropwise add 1.25 M HCl in Ethanol (anhydrous) while stirring.

    • Target pH: < 3.0 (Check with dampened pH paper).

  • Precipitation: Add 5 mL of cold Diethyl Ether or Ethyl Acetate to induce precipitation.

    • Note: Imidazole hydrochlorides are often hygroscopic; minimize air exposure.

  • Isolation: Centrifuge or filter under Nitrogen/Argon.

  • Drying: Vacuum dry at 40°C for 2 hours to remove solvent/moisture.

Protocol 2: FTIR Analysis (KBr Pellet Method)

Why KBr? ATR (Attenuated Total Reflectance) is convenient but can shift peak positions slightly and has lower sensitivity for the broad ammonium region compared to transmission KBr pellets.

  • Preparation: Mix 1–2 mg of the dried salt with ~100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press into a transparent pellet using a hydraulic press (8–10 tons).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

  • Baseline Correction: Apply automatic baseline correction, focusing on the 2000–4000 cm⁻¹ slope often caused by scattering.

Workflow Diagram

ExperimentalWorkflow Sample Start: Imidazole Free Base Reaction Add HCl/EtOH (Control Stoichiometry) Sample->Reaction Isolation Precipitate with Et2O & Vacuum Dry Reaction->Isolation Prep KBr Pellet Preparation (1:100 Ratio) Isolation->Prep Analysis FTIR Acquisition (4000-400 cm-1) Prep->Analysis Validation Check: Broad NH3+ Band? Check: Ring Shift? Analysis->Validation

Figure 2: Experimental workflow for the synthesis and IR validation of imidazole amine hydrochlorides.

Troubleshooting & Nuances

Hygroscopicity (The "Water Mask")

Amine hydrochlorides are notoriously hygroscopic. Absorbed water (


 stretch) appears at 3300–3500 cm⁻¹ , exactly where the free base 

bands would be.
  • Solution: If you see a broad band at 3400 cm⁻¹ on top of the ammonium envelope, dry the sample further. A "shoulder" at 1640 cm⁻¹ (

    
     bend) confirms water presence.
    
Polymorphism

Different crystal packing can shift the


 stretching envelope by ±50 cm⁻¹.
  • Insight: Do not rely on the exact maximum of the broad ammonium band for identification. Rely on the pattern (broad envelope vs. sharp peaks) and the sharper fingerprint region (< 1500 cm⁻¹) [4].

Dihydrochloride vs. Monohydrochloride
  • Di-HCl: Strong bands > 1600 cm⁻¹ (Imidazolium).

  • Mono-HCl: Ring bands closer to 1500–1550 cm⁻¹ (Neutral Imidazole), but broad ammonium band is present.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Collado, J. A., & Ramírez, F. J. (2000).[4] Vibrational spectra and assignments of histamine dication in the solid state and in solution.[4][6][7] Journal of Raman Spectroscopy, 31(10), 925–931. Link

  • Peng, X., et al. (2024). Direct competitive immunoassay method for sensitive detection of histamine. Journal of the Science of Food and Agriculture. Link

  • NIST Chemistry WebBook. (2023). Histamine Dihydrochloride IR Spectrum. National Institute of Standards and Technology.[8] Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 5-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-aminoimidazoles, specifically focusing on 5-aminoimidazole-4-carboxamide (AICA) and its riboside derivative (AICAR) . These compounds are critical intermediates in de novo purine biosynthesis and are increasingly relevant in metabolic disease research and oncology.

Executive Summary

5-Aminoimidazoles present a unique analytical challenge due to their high polarity, low molecular weight, and rapid tautomerization. While UV detection (268 nm) is often used, it lacks the sensitivity required for trace metabolite analysis in plasma or cellular matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the superior alternative. This guide details the characteristic fragmentation "fingerprint" of the 5-aminoimidazole core—specifically the diagnostic transition from m/z 127 to m/z 110 —and compares it against structurally related heterocycles to validate its utility as a specific identification method.

Structural Dynamics & Tautomerism

Before analyzing the spectra, it is critical to understand the solution-phase behavior of the analyte.

  • Tautomeric Equivalence: In solution, 5-aminoimidazole-4-carboxamide and 4-aminoimidazole-5-carboxamide are tautomers. Unless the N1-position is substituted (as in AICAR), these forms rapidly interconvert.

  • MS Implications: The mass spectrometer detects the population average, but the fragmentation is driven by the most stable carbocation intermediate formed in the gas phase.

Comparative Analysis: Fragmentation Signatures

The following table contrasts the fragmentation behavior of the 5-aminoimidazole core against unsubstituted imidazole and the amino acid histidine. This comparison highlights why the Neutral Loss of Ammonia (-17 Da) is the definitive biomarker for 5-aminoimidazoles.

Table 1: Comparative Fragmentation Patterns (ESI+ Mode)
Compound ClassPrecursor Ion (

, m/z)
Primary Fragment (m/z)Neutral LossMechanismSpecificity
5-Aminoimidazole (AICA) 127 110 NH

(17 Da)
Amide

Nitrile conversion
High (Diagnostic)
Imidazole (Unsubstituted)6942HCN (27 Da)Ring Cleavage (RDA)Low (Generic to azoles)
Histidine (Side chain)156110HCOOH + NH

Backbone cleavageModerate (Interferes with AICA)
AICAR (Riboside)259127Ribose (132 Da)Glycosidic Bond CleavageHigh (Precursor specific)

Analyst Note: While Histidine also produces an m/z 110 fragment (histamine-like ion), it originates from m/z 156. In a chromatographic run, AICA (m/z 127) and Histidine (m/z 156) are easily resolved by precursor mass selection, preventing cross-talk.

Mechanistic Deep Dive

The Diagnostic Transition: m/z 127 110

The most abundant product ion for AICA arises from the loss of ammonia.

  • Precursor: Protonated 5-aminoimidazole-4-carboxamide (

    
     127).
    
  • Mechanism: The primary amide group (-CONH

    
    ) undergoes nucleophilic attack or rearrangement, expelling a molecule of ammonia (NH
    
    
    
    ).
  • Product: The resulting ion (

    
     110) corresponds to 5-amino-4-cyanoimidazole . The stability of this conjugated nitrile-imidazole system drives the reaction, making it the base peak in MS/MS spectra.
    
Riboside Cleavage (AICAR)

For the riboside (AICAR), the fragmentation is sequential:

  • Source Fragmentation: The N-glycosidic bond is the weakest point.

  • Transition:

    
     (
    
    
    
    259)
    
    
    
    
    (
    
    
    127).
  • Secondary Fragmentation: The generated base (

    
     127) immediately undergoes the characteristic ammonia loss to form 
    
    
    
    110.
Visualization of Pathways

The following diagram illustrates the fragmentation hierarchy for both AICA and AICAR.

FragmentationPathway cluster_legend Key Mechanisms AICAR AICAR Precursor [M+H]+ m/z 259 AICA AICA Base [M+H]+ m/z 127 AICAR->AICA Loss of Ribose (-132 Da) Glycosidic Cleavage Cyano Cyano-Imidazole [M+H-NH3]+ m/z 110 AICA->Cyano Loss of NH3 (-17 Da) Amide to Nitrile RingFrag Ring Fragments m/z 83, 66 Cyano->RingFrag Loss of HCN (-27 Da) Ring Opening Text 1. Glycosidic bond is the weakest link. 2. Amide-to-Nitrile conversion drives the base peak.

Caption: Sequential fragmentation pathway of AICAR (Riboside) to AICA (Base) and the diagnostic Cyano-imidazole ion.

Validated Experimental Protocol

To achieve reproducible detection of 5-aminoimidazoles in biological matrices (e.g., plasma, cell lysate), use the following LC-MS/MS parameters. This protocol is optimized to minimize in-source fragmentation while maximizing the sensitivity of the


 127 

110 transition.
Sample Preparation (Ion-Pairing Strategy)

Due to the high polarity of AICA, standard Reverse Phase (C18) chromatography often results in poor retention (elution in the void volume).

  • Recommendation: Use Ion-Pairing Chromatography or HILIC .

  • Reagent: Add 1-pentanesulfonate or heptafluorobutyric acid (HFBA) to the mobile phase to increase retention of the protonated amine.

MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 3.5 – 4.5 kV.

  • Capillary Temp: 300°C.

  • Collision Gas: Argon (1.5 mTorr).

AnalytePrecursor (Q1)Product (Q3)Collision Energy (CE)Dwell Time
AICA 127.1110.1 18 - 22 eV100 ms
AICA (Qual) 127.183.035 eV100 ms
AICAR 259.1127.1 15 eV100 ms
Workflow Diagram

Workflow Sample Biological Sample (Plasma/Lysate) Extract Protein ppt (Methanol/ACN) Sample->Extract LC LC Separation HILIC or Ion-Pair Extract->LC ESI ESI Source (+) Mode LC->ESI Q1 Q1 Filter Select m/z 127 ESI->Q1 CC Collision Cell CE: 20 eV Q1->CC Q3 Q3 Filter Select m/z 110 CC->Q3 Detect Detector Quantification Q3->Detect

Caption: Optimized LC-MS/MS workflow for the quantification of 5-aminoimidazoles.

References

  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS Source: Journal of Chromatography B [Link]

  • Simultaneous Quantification of AICAR and its Metabolites in Plasma Source: Journal of Pharmaceutical and Biomedical Analysis [Link]

  • Mass Spectrometry Fragmentation Mechanisms of Azoles Source: ResearchGate (Review of Imidazole Fragmentation) [Link]

  • PubChem Compound Summary: 5-Aminoimidazole-4-carboxamide Source: National Library of Medicine [Link]

Distinguishing 4-Ethyl vs. 5-Ethyl Imidazole Regioisomers via NOESY NMR: A Definitive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context: Tautomerism vs. Regioisomerism

A fundamental challenge in imidazole chemistry is that unsubstituted 4-ethylimidazole and 5-ethylimidazole are not distinct, isolable compounds at ambient temperature; they exist as a rapidly interconverting tautomeric mixture[1]. To differentiate the 4- and 5-positions, researchers must trap the tautomeric state via N-alkylation or N-protection, yielding a mixture of discrete 1-alkyl-4-ethylimidazole and 1-alkyl-5-ethylimidazole regioisomers[2].

Standard 1D ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H and 

C NMR often fail to unambiguously assign these regioisomers due to the nearly identical chemical shifts of the imidazole ring protons and the ethyl substituents[2]. Therefore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the authoritative method for definitive structural elucidation.

Mechanistic Causality: The Physics of NOESY

NOESY detects through-space dipole-dipole cross-relaxation between protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (


)[3]. Because of this strict distance dependence, NOEs are only observed for protons separated by less than ~5 Å.

This physical limitation is the key to distinguishing the isomers:

  • In 1-Alkyl-4-ethylimidazole : The N1-alkyl protons are spatially adjacent to the C2-H and C5-H protons (~2.5–3.0 Å). The C4-ethyl group is located on the opposite side of the ring (> 6 Å away), rendering an NOE impossible.

  • In 1-Alkyl-5-ethylimidazole : The N1-alkyl protons are spatially adjacent to the C2-H proton and the methylene (-CH

    
    -) protons of the C5-ethyl group. The C4-H proton is too far away to exhibit an NOE.
    

Diagnostic NOE Correlations

The following table summarizes the expected quantitative and qualitative NOE cross-peaks used to objectively compare and identify the two regioisomers.

Diagnostic Feature1-Alkyl-4-ethylimidazole1-Alkyl-5-ethylimidazole
N1-Alkyl ↔ C2-H Strong NOE (Internal Control)Strong NOE (Internal Control)
N1-Alkyl ↔ C5 Position Strong NOE to C5-H (Aromatic singlet)Strong NOE to C5-Ethyl (Aliphatic CH

quartet)
N1-Alkyl ↔ C4 Position No NOE to C4-Ethyl (Distance > 5 Å)No NOE to C4-H (Distance > 5 Å)

Logical Workflow Diagram

G Start Mixture of 4-Ethyl & 5-Ethyl N-Alkylated Imidazoles Prep Degas Sample (Freeze-Pump-Thaw) Removes O2 to preserve NOE Start->Prep Acquire Acquire 2D NOESY NMR (Mixing Time: 300-500 ms) Prep->Acquire Analyze Analyze Cross-Peaks from N1-Alkyl Protons Acquire->Analyze Isomer4 1-Alkyl-4-ethylimidazole NOE: N1-Alkyl ↔ C5-H (No NOE to Ethyl) Analyze->Isomer4 Cross-peak to Aromatic C5-H Isomer5 1-Alkyl-5-ethylimidazole NOE: N1-Alkyl ↔ C5-Ethyl (No NOE to C4-H) Analyze->Isomer5 Cross-peak to Aliphatic Ethyl

Logical workflow for differentiating N-alkylated 4-ethyl and 5-ethyl imidazole regioisomers.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the NOESY acquisition must follow a self-validating protocol. Every step below includes a causality explanation and an internal check to prevent false-positive assignments.

Step 1: Sample Preparation & Degassing
  • Protocol : Dissolve 10–15 mg of the purified regioisomer in 0.6 mL of deuterated solvent (e.g., CDClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     or DMSO-
    
    
    
    ). Subject the NMR tube to three freeze-pump-thaw cycles and seal under argon.
  • Causality : Molecular oxygen (O

    
    ) is paramagnetic. It provides a highly efficient non-radiative relaxation pathway for protons, which rapidly quenches the delicate NOE effect.
    
  • Validation Check : Run a standard 1D

    
    H NMR first. If the baseline is noisy or peaks are unusually broad, paramagnetic impurities (or residual O
    
    
    
    ) are present, and the NOESY will likely fail.
Step 2: Parameter Optimization & Mixing Time ( )
  • Protocol : Set the NOESY mixing time (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) between 300 and 500 ms for small molecules (MW < 500 Da).
    
  • Causality : The NOE signal builds up during the mixing period. If

    
     is too short, the signal is undetectable. If 
    
    
    
    is too long, "spin diffusion" occurs (magnetization transfers to a second proton, then a third), creating false cross-peaks that violate the 5 Å limit.
Step 3: Phase-Sensitive Acquisition & Processing
  • Protocol : Acquire the 2D spectrum using a phase-sensitive pulse sequence. Phase the diagonal peaks to be positive (e.g., red contours).

  • Causality : Phase-sensitive processing allows the differentiation of true NOEs from chemical exchange artifacts (EXSY).

  • Validation Check : In the extreme narrowing limit (small molecules tumbling rapidly in solution), true NOE cross-peaks will have the opposite phase (negative, e.g., blue contours) relative to the diagonal. If a cross-peak has the same phase as the diagonal, it is an artifact of chemical exchange or tautomerism, not spatial proximity.

Step 4: Internal Positive Control Verification
  • Validation Check : Before looking for the diagnostic C4/C5 cross-peaks, locate the cross-peak between the N1-alkyl protons and the C2-H proton. Because the N1-alkyl group is adjacent to C2 regardless of the regioisomer, this strong NOE must be present[3]. If this cross-peak is missing, the experiment failed (due to O

    
     quenching, incorrect 
    
    
    
    , or low concentration), and any absence of C4/C5 cross-peaks cannot be trusted.

References

  • A Two-Step Synthesis of Imidazoles Source: Heterocycles / CLOCKSS URL: [Link] Note: Validated for tautomeric and synthesis properties of 4-ethyl and 5-ethyl imidazoles.

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] Note: Validated for 1D NMR limitations and 2D NOESY structural assignments of imidazole regioisomers.

  • N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL: [Link] Note: Validated for spatial proximity limits (< 5 Å) and internal NOESY controls.

Sources

Comparing reactivity of 5-amino vs 2-amino imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profiling: 5-Amino vs. 2-Amino Imidazole Derivatives in Drug Development

The imidazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of countless therapeutics and natural products. However, the regiochemical positioning of electron-donating substituents—specifically an exocyclic amine—fundamentally rewires the ring's electronic landscape. For researchers and drug development professionals, understanding the divergent reactivity between 2-aminoimidazole (2-AI) and 5-aminoimidazole (5-AI) is critical for successful synthesis, isolation, and assay design.

This guide objectively compares the mechanistic behavior, stability, and electrophilic reactivity of these two derivatives, providing field-proven, self-validating experimental workflows to handle their distinct chemical personalities.

Mechanistic Divergence & Electronic Causality

The stark contrast in reactivity between 2-AI and 5-AI stems directly from their resonance stabilization and the resulting nucleophilicity of the ring carbons.

  • 2-Aminoimidazoles (Thermodynamic Stability): Placing the amine at the C2 position allows its lone pair to participate in extensive, symmetrical resonance with both adjacent ring nitrogens. This delocalization imparts significant thermodynamic stability to the heterocycle. Consequently, 2-AIs are highly stable in ambient air and aqueous media, explaining why the 2-aminoimidazole nucleus is a common, intact pharmacophore found in a vast array of marine alkaloids[1].

  • 5-Aminoimidazoles (Kinetic Reactivity): Shifting the amine to the C5 position breaks this symmetry. The exocyclic nitrogen strongly donates electron density directly into the adjacent C4 carbon. This hyper-nucleophilicity makes 5-AIs highly reactive towards electrophiles, but it comes at a severe cost: the electron-rich ring is kinetically unstable and highly susceptible to rapid oxidative ring cleavage upon exposure to atmospheric oxygen[2].

Reactivity A Aminoimidazole Core B 2-Aminoimidazole (Thermodynamically Stable) A->B C 5-Aminoimidazole (Kinetically Reactive) A->C D N-Alkylation / Acylation (Exocyclic Amine) B->D Electrophile E C4/C5 Electrophilic Substitution (Moderate Nucleophilicity) B->E Strong Electrophile F C4 Friedel-Crafts Acylation (High C-Nucleophilicity) C->F Acyl Donor G Oxidative Ring Cleavage (O2 Exposure) C->G Ambient Air

Divergent reactivity pathways of 2-amino vs. 5-amino imidazole derivatives.

Reactivity Towards Electrophiles

The regioselectivity of electrophilic attack is the most critical differentiator when functionalizing these scaffolds.

  • 2-AI N-Substitution vs. C-Substitution: In 2-AIs, the primary nucleophilic sites are the exocyclic amine and the ring nitrogens. Standard reactions with electrophiles typically result in N-alkylation or N-acylation. Direct functionalization of the imidazole ring at the C4 or C5 positions requires highly activated electrophiles or specialized transition-metal catalysis[1].

  • 5-AI C-Nucleophilicity: The strong electron donation from the 5-amino group makes the C4 position exceptionally nucleophilic. 5-AIs undergo rapid addition-elimination reactions with electrophilic reagents, frequently yielding C-adducts rather than N-adducts[3]. A prominent biological and synthetic application of this is the Friedel-Crafts C-acylation, where the activated C4 carbon directly attacks acyl donors to form robust C-C bonds without the need for heavy metal catalysts[4].

Quantitative Data Comparison

The following table summarizes the quantitative and qualitative metrics that dictate the handling of these compounds in a laboratory setting.

Property2-Aminoimidazole5-Aminoimidazole
Thermodynamic Stability High (Stable in ambient air)Low (Prone to oxidative ring cleavage)
Primary Nucleophilic Site Exocyclic Amine (N-substitution)C4 Carbon (C-substitution)
Electrophilic Aromatic Substitution Moderate (Requires strong activation)Extremely High (Spontaneous with mild electrophiles)
Half-life in Aqueous Aerobic Media > 48 hours< 30 minutes (Requires immediate trapping)
Typical Synthetic Approach Condensation of α-functionalized ketonesIn situ reduction of 5-nitroimidazoles

Experimental Workflows: Self-Validating Protocols

Because 5-aminoimidazoles degrade too rapidly for standard isolation, comparative assays (such as testing nitroreductase enzyme activity against nitroimidazole prodrugs) require a self-validating experimental design. The causality behind this workflow relies on using the stable 2-AI as an internal positive control to validate the reduction machinery, ensuring that a lack of 5-AI signal is correctly attributed to its instability rather than a failure of the reduction step[2].

Protocol A: Synthesis and LC-MS/MS Quantification of Stable 2-Aminoimidazoles

Rationale: 2-AIs are stable enough to be synthesized, extracted, and quantified directly. This serves as the baseline validation for your reduction conditions.

  • Reduction: Incubate 2-nitroimidazole (2 mM) with the target reducing agent or nitroreductase enzyme in a buffered aqueous solution (pH 7.4) for 3 hours.

  • Quenching: Precipitate proteins by adding cold Trichloroacetic acid (TCA, 10% v/v). Incubate on ice for 30 minutes.

  • Isolation: Centrifuge at 14,000 x g for 15 minutes. Collect the supernatant containing the stable 2-aminoimidazole.

  • Quantification: Analyze directly via LC-MS/MS. The presence of the 2-AI peak confirms that the reducing environment is active and functioning.

Protocol B: In Situ Generation and Trapping of Unstable 5-Aminoimidazoles

Rationale: 5-AIs will undergo ring cleavage in air. They must be generated anaerobically and immediately trapped with an electrophile (e.g., an acyl donor) to form a stable, quantifiable C4-adduct.

  • Anaerobic Setup: Purge all buffers with Nitrogen gas for 30 minutes. Conduct the reaction in an anaerobic chamber.

  • In Situ Generation & Trapping: Combine 5-nitroimidazole (2 mM) with the validated reducing agent (from Protocol A) and an excess of an electrophilic trap (e.g., acetic anhydride or an enzymatic acyl donor) to facilitate immediate Friedel-Crafts acylation at the C4 position.

  • Quenching: Quench the reaction with cold TCA (10% v/v) to halt reduction and stabilize the newly formed 4-acyl-5-aminoimidazole adduct.

  • Validation: Analyze via LC-MS/MS. Self-Validation Logic: If Protocol A yields 2-AI, but Protocol B yields no 5-AI adduct, the reduction machinery works, but the trapping kinetics are too slow to outcompete degradation. Adjust the electrophile concentration accordingly.

Workflow S1 Nitroimidazole Reduction S2_2 2-Aminoimidazole (Stable Intermediate) S1->S2_2 2-Nitro Isomer S2_5 5-Aminoimidazole (Unstable Intermediate) S1->S2_5 5-Nitro Isomer S3_2 Direct LC-MS/MS Quantification S2_2->S3_2 S3_5 In Situ Trapping (Acylation) S2_5->S3_5 S4_5 Adduct LC-MS/MS Quantification S3_5->S4_5

Self-validating experimental workflow for stable 2-amino and unstable 5-amino imidazoles.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: biorxiv.
  • Source: researchgate.

Sources

Photophysical Profiling: UV-Vis Absorption Spectra of 1-Methyl-5-aminoimidazoles vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary & Rationale In the landscape of heterocyclic drug development, the 1-methyl-5-aminoimidazole scaffold is a privileged structure, serving as a critical intermediate for anti-infective and antineoplastic agents. However, the native 1-methyl-5-aminoimidazole core is notoriously electron-rich and prone to rapid oxidative degradation [[1.2]]. Consequently, structural stabilization via derivatization (e.g., acylation or sulfonylation) is required to harness its therapeutic potential [[1]].

Ultraviolet-Visible (UV-Vis) spectroscopy is the frontline analytical technique for validating these structural modifications, tracking pH-dependent tautomerism, and quantifying protein-ligand interactions. This guide objectively compares the photophysical performance of stabilized 1-methyl-5-aminoimidazole derivatives against alternative imidazole scaffolds, providing actionable, self-validating protocols for researchers and assay developers.

2. Mechanistic Insights: The Causality of Imidazole Absorption Understanding the UV-Vis spectra of these compounds requires analyzing their electronic transitions (


 and 

).
  • The Push-Pull Effect: The 5-amino group acts as a strong electron donor. When an electron-withdrawing group (like a methanesulfonyl or benzoyl group) is introduced at the C2 position, it creates a conjugated "push-pull" system across the imidazole ring. This stabilization not only prevents degradation but also reliably shifts the absorption maximum (

    
    ) into the 265–280 nm range, allowing for distinct spectral tracking [[1.6]].
    
  • pH Dependency & Tautomerism: Unsubstituted analogues like 5-aminoimidazole-4-carboxamide (AICA) exhibit profound pH sensitivity. At pH 7, AICA absorbs at 263 nm, but at pH 13, deprotonation of the ring shifts the

    
     to 278 nm [[2]]. 1-Methylation removes one tautomeric proton, locking the conformation and simplifying the spectral profile. This makes the 1-methylated scaffold vastly superior for consistent pharmacokinetic tracking across varying physiological pH levels.
    

3. Comparative Photophysical Data The following table benchmarks the UV-Vis absorption characteristics of a stabilized 1-methyl-5-aminoimidazole against common alternatives, highlighting how structural variations dictate optical properties.

Compound ScaffoldRepresentative Molecule

(nm)
Molar Extinction (

)
Solvent / pHStability / Utility
1-Methyl-5-aminoimidazole 2-Methanesulphonyl-1-methyl-5-aminoimidazole274~9,120 (

)
EthanolHigh stability; key synthetic intermediate [[1.6]].
Unsubstituted 5-Aminoimidazole 5-Aminoimidazole-4-carboxamide (AICA)263 / 27811,200 / 12,700H

O (pH 7 / pH 13)
Poor stability; highly pH-dependent baseline [[2]].
Ribonucleoside Derivative AICAR (ZMP)268–269~12,00010x-PBS (pH 7.4)Endogenous AMPK activator; used in binding assays [[1.4],[3]].
Azo-imidazole Dyes 5-Aminoimidazole azo derivatives413–441 & 604–633VariableEthanolHighly conjugated; used for visible-region imaging [[4]].

4. Experimental Protocols: A Self-Validating System To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Baseline UV-Vis Spectral Acquisition Rationale: Establishes the fundamental photophysical profile. High-concentration stock preparation minimizes weighing errors and solvent evaporation effects, ensuring precise molar extinction calculations.

  • Solvent Preparation: Degas spectroscopic-grade ethanol or 10x-PBS buffer (pH 7.4) to prevent oxidative interference.

  • Stock Formulation: Dissolve the stabilized 1-methyl-5-aminoimidazole derivative to exactly 1.0 mM.

  • Serial Dilution: Prepare working concentrations ranging from 5 µM to 50 µM.

  • Instrument Blanking: Baseline a double-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 25) using a 1.0 cm path-length quartz cuvette filled with the reference solvent.

  • Measurement & Validation: Scan from 200 nm to 400 nm at 298 K. Self-Validation: Plot Absorbance vs. Concentration. A perfectly linear relationship validates the absence of compound aggregation (confirming strict adherence to the Beer-Lambert Law).

Protocol B: Pharmacokinetic Protein-Binding Assay (HSA Quenching) Rationale: Determines how the drug candidate interacts with transport proteins. Binding alters the chromophore's microenvironment, inducing measurable spectral shifts [[5]].

  • Protein Preparation: Prepare a fixed 5 µM solution of Human Serum Albumin (HSA) in 10x-PBS (pH 7.4).

  • Titration: Gradually spike the 1-methyl-5-aminoimidazole ligand into the HSA solution (final ligand concentrations: 5 µM to 50 µM).

  • Spectral Scanning: Record the absorption spectra (200–400 nm) after a 5-minute equilibration per titration step.

  • Validation Check: Monitor the protein's aromatic absorption (~280 nm) alongside the ligand's

    
    . Self-Validation: A successful binding event is confirmed by a distinct hypsochromic (blue) shift (e.g., an 8-nm shift is standard for related AICAR-HSA complexes) and the presence of a clean isosbestic point, proving a direct two-state transition between free and bound ligand [[1.4]].
    

5. Analytical Workflow Visualization

UVVisWorkflow Start Compound Synthesis & Purification Derivatization Stabilization via Acylation/Sulfonylation Start->Derivatization Unstable 1-methyl- 5-aminoimidazole Prep Sample Preparation (Solvent Selection & pH Control) Derivatization->Prep Stable Derivative UVVis UV-Vis Spectrophotometry (200-400 nm range) Prep->UVVis Aliquot in Quartz Cell Analysis1 Determine λ_max & Molar Extinction (ε) UVVis->Analysis1 Analysis2 Protein Binding Assays (e.g., HSA Quenching) UVVis->Analysis2 Validation Structural Validation & Pharmacokinetic Profiling Analysis1->Validation Beer-Lambert Check Analysis2->Validation Isosbestic Point Check

Workflow for UV-Vis characterization and protein-binding validation of imidazole derivatives.

References 1.2 2.6 3.4 4.5 5.3 6. 1

Sources

Purity Assessment of 5-Aminoimidazole Intermediates by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-aminoimidazole-4-carboxamide (AICA) and its ribotide derivatives (AICAR/ZMP) are critical, high-value intermediates in the synthesis of purine antimetabolites and alkylating agents like Dacarbazine and Temozolomide .

However, assessing their purity presents a "perfect storm" of analytical challenges:

  • Extreme Polarity: These compounds are highly hydrophilic (logP < -1), leading to near-zero retention on standard C18 reversed-phase columns.

  • Chromophore Deficiency: They lack strong UV absorption above 220 nm, making HPLC-UV prone to baseline noise and low sensitivity.

  • Instability: They are sensitive to light and pH, often degrading into 2-azahypoxanthine or polymerizing during analysis.

This guide objectively compares the industry-standard HILIC-MS/MS workflow against legacy HPLC-UV and NMR methods. It demonstrates why HILIC-MS is the only self-validating protocol capable of quantifying trace impurities (<0.05%) in these unstable intermediates.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) against traditional techniques.

Table 1: Performance Matrix for 5-Aminoimidazole Analysis[1]
FeatureHILIC-MS/MS (Recommended) IP-RP-HPLC-UV (Legacy) 1H-NMR (Orthogonal)
Mechanism Partitioning into water-enriched layer on polar stationary phase.Ion-Pairing Reversed-Phase (e.g., with sulfonates).Proton magnetic resonance.
Sensitivity (LOD) High (ng/mL range) . Ideal for trace impurity profiling.Moderate to Low (µg/mL). Poor for trace degradants.Low (mg/mL). Only sees gross impurities (>1%).
Selectivity Excellent .[1] Mass-based discrimination resolves co-eluting peaks.Moderate. Relies solely on retention time; prone to matrix interference.High for structure, but overlapping signals in complex mixtures.
Throughput High (5–10 min runs). No equilibration lag compared to IP-HPLC.Low. Ion-pairing agents require long column equilibration/washout.Low. Requires significant instrument time per sample.
Stability Impact Low . Rapid elution in high organic solvent preserves unstable analytes.High. Long residence time in aqueous buffers promotes hydrolysis.Low. Analysis is non-destructive but slow.
MS Compatibility Native . Mobile phases (ACN/NH4OAc) are volatile.Incompatible . Non-volatile ion-pairing agents (e.g., pentanesulfonate) ruin MS sources.N/A

The "Self-Validating" Protocol: HILIC-MS/MS

This protocol is designed to be self-validating . By monitoring specific Multiple Reaction Monitoring (MRM) transitions, the system confirms identity and purity simultaneously, eliminating the risk of false positives common in UV methods.

Reagents & Standards[3]
  • Target Analyte: 5-aminoimidazole-4-carboxamide (AICA).[2][3][4][5][6][7]

  • Internal Standard (IS): ^13^C-AICA or Adenosine Monophosphate (AMP) (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Acetate (10 mM), pH adjusted to 5.8 with Acetic Acid.

Chromatographic Conditions (The HILIC Advantage)

Standard C18 columns fail here because AICA elutes in the void volume. We utilize an Amide-functionalized HILIC column to retain the polar amine.

  • Column: TSKgel Amide-80 (2.0 mm x 150 mm, 3 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z.

  • Temperature: 35°C.[8]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2–5 µL (Sample dissolved in 80:20 ACN:Water to match initial conditions).

Gradient Profile:

  • 0.0 min: 90% B (ACN) / 10% A (Buffer)

  • 1.0 min: 90% B

  • 6.0 min: 50% B (Linear ramp to elute polar impurities)

  • 7.0 min: 50% B

  • 7.1 min: 90% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry Parameters (QQQ)
  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
AICA 127.1 110.0 15Quantifier (Loss of NH3)
AICA 127.183.025Qualifier (Ring cleavage)
2-Azahypoxanthine 138.195.020Degradant Monitor
Dacarbazine 183.1166.112Precursor Monitor

Visualizing the Analytical Logic

Diagram 1: Impurity & Degradation Pathway

Understanding the chemistry is vital for setting up the MS method. AICA is an intermediate that can degrade into 2-Azahypoxanthine (photolytic) or cyclize.

degradation_pathway Figure 1: Critical Degradation Pathways for AICA Monitoring DTIC Dacarbazine (Precursor) AICA 5-Aminoimidazole- 4-carboxamide (AICA) (Target Intermediate) DTIC->AICA Hydrolysis/Metabolism AHX 2-Azahypoxanthine (Major Degradant) AICA->AHX Light/pH Instability (Cyclization) IMP Inosine Monophosphate (Biosynthetic Path) AICA->IMP Enzymatic Conversion

Caption: AICA is the central analyte; the method must resolve it from its precursor (Dacarbazine) and its toxic degradant (2-Azahypoxanthine).

Diagram 2: Analytical Decision Tree

How to choose the right column and mode based on sample properties.

decision_tree Figure 2: Method Selection Strategy for Polar Imidazoles Start Start: 5-Aminoimidazole Purity Assessment CheckLogP Check Polarity (LogP < -1?) Start->CheckLogP RP_Path Reversed Phase (C18) CheckLogP->RP_Path No (Hydrophobic) HILIC_Path HILIC Mode CheckLogP->HILIC_Path Yes (Hydrophilic) Method_IP Use Ion-Pairing (Not MS Compatible) RP_Path->Method_IP Retention Failure CheckUV Chromophore Check (Strong UV >250nm?) HILIC_Path->CheckUV Method_HILIC_MS HILIC-MS/MS (Amide Column) CheckUV->Method_HILIC_MS No/Weak Method_UV HPLC-UV (Low Sensitivity) CheckUV->Method_UV Yes

Caption: Decision logic confirming HILIC-MS as the optimal route for polar, weak-chromophore imidazoles.

Experimental Validation & Troubleshooting

Sample Preparation (Critical Step)

Unlike bioanalysis (plasma extraction), purity assessment of chemical intermediates requires simple dilution, but the diluent is key .

  • Do NOT dissolve in 100% water. This causes "solvent mismatch" in HILIC, leading to peak broadening or splitting.

  • Protocol: Dissolve 1 mg of intermediate in 1 mL of 50:50 ACN:Water (Stock). Dilute to working concentration (e.g., 1 µg/mL) using 90:10 ACN:Buffer .

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Peak Splitting Solvent mismatch (too much water in sample).Dilute sample with higher % Acetonitrile (at least 80%).
Retention Time Drift HILIC equilibration time insufficient.Ensure at least 20 column volumes of equilibration between gradients.
Low Sensitivity Ion suppression from salts.Use volatile buffers (Ammonium Acetate) only; avoid Sodium/Phosphate.
Carryover Adsorption of basic amine to silica.Use a wash vial with 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Chen, X., et al. (2007).[3] "Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS." Journal of Chromatography B. Link

  • Advanced Materials Technology. (2023). "Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods." Halo Columns Application Guide. Link

  • Cheng, X., et al. (2013).[5] "A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite... in nude mice plasma."[2][5] Journal of Chromatography B. Link

  • Agilent Technologies. (2023). "Mastering HILIC-Z Separation for Polar Analytes." Agilent Technical Overview. Link

  • Lalva, A., et al. (2008). "Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma." Talanta. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & PPE Guide for Handling 4-Ethyl-1-methyl-1H-imidazol-5-amine Hydrochloride

As researchers and drug development professionals scale up syntheses or conduct high-throughput assays, the safe handling of active pharmaceutical ingredients and their intermediates becomes paramount. This guide provides authoritative, field-proven operational protocols for handling 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride , transforming standard safety data into a self-validating system of laboratory protection.

Executive Summary & Chemical Profile

  • Chemical Name: 4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride

  • CAS Number: 1333975-87-3

  • Physical Form: Solid powder

  • Primary Hazard Classifications (GHS): H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[1][2].

Because this compound is supplied as a fine powder, its primary vector of exposure is aerosolization (dust formation) during weighing, transfer, and dissolution procedures[2][3].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To effectively protect yourself, you must understand the causality of the chemical's interaction with human physiology.

4-Ethyl-1-methyl-1H-imidazol-5-amine hydrochloride is a hygroscopic salt. When aerosolized particulates settle on the moist mucosal membranes of the respiratory tract, the conjunctival tear film of the eye, or the sweat layer of the epidermis, the hydrochloride salt rapidly dissociates[3][4].

This dissociation creates a localized acidic microenvironment. The resulting ionic imbalance disrupts the lipid bilayers of cellular membranes, triggering an acute inflammatory cascade that manifests as severe irritation[1][3]. Furthermore, the lipophilic ethyl and methyl substituents on the imidazole ring enhance the molecule's affinity for biological membranes, potentially exacerbating the localized tissue response compared to unsubstituted amine hydrochlorides. Therefore, our PPE strategy must be entirely focused on moisture barrier isolation and particulate exclusion .

G cluster_routes Exposure Routes & Physiological Impact cluster_ppe PPE Interventions (Barrier System) Chem 4-Ethyl-1-methyl-1H- imidazol-5-amine HCl (Airborne Powder) Inhalation Inhalation Route (Mucosal Contact) Chem->Inhalation Ocular Ocular Route (Tear Film Dissolution) Chem->Ocular Dermal Dermal Route (Sweat Interaction) Chem->Dermal RespIrr Respiratory Irritation (H335) Inhalation->RespIrr EyeIrr Serious Eye Irritation (H319) Ocular->EyeIrr SkinIrr Skin Irritation (H315) Dermal->SkinIrr RespPPE Fume Hood / P100 Respirator (Blocks Particulates) RespPPE->Inhalation Safe Operator Safety Maintained RespPPE->Safe EyePPE ANSI Z87.1 Safety Goggles (Seals Conjunctiva) EyePPE->Ocular EyePPE->Safe SkinPPE Nitrile Gloves & Lab Coat (Chemical Barrier) SkinPPE->Dermal SkinPPE->Safe

Mechanistic hazard pathways of the chemical and targeted PPE barriers.

Primary Personal Protective Equipment (PPE) Matrix

To neutralize the risks outlined above, implement the following PPE matrix. Every choice here is dictated by the chemical's physical state (dust) and its reactivity with biological moisture[2][5].

Anatomical ZoneRequired PPETechnical StandardMechanistic Rationale
Eye/Face Indirect-vented chemical safety gogglesANSI Z87.1 / EN 166Prevents airborne dust from settling into the tear film. Indirect venting blocks particulate ingress while preventing fogging[5].
Hands Nitrile examination gloves (Double-gloving recommended)EN 374 / ASTM D6978Nitrile provides excellent chemical resistance against amine hydrochlorides. Double gloving prevents dermal exposure during doffing[5].
Body Flame-resistant (FR) or standard 100% cotton lab coatStandard Laboratory SafetyPrevents powder accumulation on personal clothing and subsequent transfer to the skin via sweat[2].
Respiratory Chemical Fume Hood (Primary) OR N95/P100 Respirator (Secondary)OSHA 29 CFR 1910.134A fume hood captures aerosolized dust at the source[4]. A respirator filters out fine particulates before they reach the alveoli[1].

Operational Workflows & PPE Integration

Do not treat PPE as a passive shield; it is an active component of your workflow. The following step-by-step methodology ensures that the physical handling of the powder does not defeat the protective barriers.

Step 1: Pre-Operational Verification

  • Verify the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm).

  • Ensure the laboratory eyewash station is accessible within 10 seconds of the workspace[4].

Step 2: Donning Sequence (Creating the Barrier)

  • Wash and dry hands completely (moisture inside gloves exacerbates irritation if a breach occurs).

  • Don the lab coat and button it completely to the neck.

  • Don indirect-vented safety goggles.

  • Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the lab coat sleeves to eliminate exposed wrists. Don the second pair of nitrile gloves.

Step 3: Handling & Weighing (Minimizing Aerosolization)

  • Place the closed container of 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride inside the fume hood. Lower the sash to the designated working height.

  • Crucial Step: Use an anti-static, grounded spatula to transfer the powder. Static electricity on standard plastic spatulas can cause the fine powder to repel, instantly aerosolizing it into the breathing zone.

  • Weigh the material directly into a pre-tared, sealable vial rather than an open weigh boat to minimize the exposed surface area.

Step 4: Doffing Sequence (Preventing Secondary Contamination)

  • Seal the primary container tightly. Wipe down the exterior of the container and the analytical balance with a damp disposable wipe to capture stray dust.

  • Remove the outer gloves using the "glove-in-glove" technique and dispose of them in a hazardous waste bin.

  • Remove goggles by the straps (avoid touching the front lens, which may harbor unseen dust).

  • Remove the lab coat, then remove the inner gloves. Wash hands thoroughly with soap and water[2].

Spill Response & Disposal Protocols

In the event of an accidental powder spill outside of the fume hood, standard sweeping will aerosolize the chemical, turning a localized spill into an inhalation hazard[3]. Follow this validated emergency response workflow:

SpillResponse Start Powder Spill Detected Evac 1. Isolate Area & Assess (Prevent Drafts) Start->Evac PPE 2. Don Emergency PPE (Goggles, Nitrile, N95/P100) Evac->PPE Contain 3. Wet Containment (Cover with damp absorbent) PPE->Contain Clean 4. Mechanical Removal (Non-sparking tools, NO dry sweeping) Contain->Clean Decon 5. Surface Decontamination (Soap & Water Wash) Clean->Decon Waste 6. Hazardous Waste Disposal (Seal in labeled container) Decon->Waste

Step-by-step emergency response workflow for localized powder spills.

Detailed Spill Execution:

  • Isolate: Immediately restrict access to the area. Turn off any local fans or HVAC drafts that could disperse the powder.

  • Protect: Don full PPE, including an N95 or P100 particulate respirator, before approaching the spill[1].

  • Wet Containment: Do not dry sweep[3]. Gently cover the powder spill with absorbent pads slightly dampened with water or a compatible solvent. This binds the dust and prevents aerosolization.

  • Removal: Use a plastic dustpan or disposable cardboard to scoop the damp mass into a hazardous waste container[3].

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual hydrochloride salt, which could later dry and re-aerosolize[2].

  • Disposal: Dispose of all contaminated materials (pads, scoops, outer gloves) in a sealed, labeled hazardous waste receptacle in accordance with local environmental regulations[4].

References

  • Title: 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [4] Title: Imidazole - SAFETY DATA SHEET Source: fishersci.com URL:

  • [3] Title: Safety Data Sheet: Imidazole - Carl ROTH Source: carlroth.com URL:

  • [5] Title: Safety Data Sheet: Imidazole PUFFERAN® - Carl ROTH Source: carlroth.com URL:

  • [1] Title: MM1480.04-0025 - 5-Amino-N1-methyl-1H-Imidazole-1,4-dicarboxamide - SAFETY DATA SHEET Source: cymitquimica.com URL:

  • [2] Title: 4-Isopropyl-1H-imidazole-5-amine - AK Scientific, Inc. Source: aksci.com URL:

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.